Di-tert-butyl pyrazolidine-1,2-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ditert-butyl pyrazolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-8-7-9-15(14)11(17)19-13(4,5)6/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJVHTYTEYACIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464135 | |
| Record name | Di-tert-butyl pyrazolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146605-64-3 | |
| Record name | 1,2-Bis(1,1-dimethylethyl) 1,2-pyrazolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146605-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl pyrazolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Di-tert-butyl Pyrazolidine-1,2-dicarboxylate
This guide provides a comprehensive overview of the synthesis of di-tert-butyl pyrazolidine-1,2-dicarboxylate, a key building block in modern medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability for researchers and professionals in the field.
Introduction: The Significance of the Pyrazolidine Scaffold
Pyrazolidine and its derivatives are saturated five-membered nitrogen-containing heterocycles that have garnered significant attention in the pharmaceutical industry. The this compound, in particular, serves as a versatile intermediate. The two tert-butoxycarbonyl (Boc) protecting groups offer a stable yet readily cleavable means of masking the reactivity of the nitrogen atoms, allowing for selective functionalization at other positions of the molecule. This strategic protection is crucial in multi-step syntheses of complex drug candidates.
Core Synthesis Pathway: A Two-Step Approach
The most logical and widely applicable synthesis of this compound follows a robust two-step sequence:
-
Formation of the Pyrazolidine Ring: Cyclization of a suitable three-carbon electrophile with a hydrazine source.
-
Di-acylation of Pyrazolidine: Introduction of the two tert-butoxycarbonyl (Boc) protecting groups onto the nitrogen atoms.
This approach allows for a modular and efficient construction of the target molecule, with each step being well-established in the organic synthesis literature.
Step 1: Synthesis of Pyrazolidine - The Heterocyclic Core
The foundational step in this synthesis is the construction of the pyrazolidine ring. The classical and most direct method involves the reaction of a 1,3-dihalopropane with hydrazine.
Reaction Mechanism
The formation of pyrazolidine from 1,3-dibromopropane and hydrazine proceeds via a double nucleophilic substitution reaction. Hydrazine, with its two nucleophilic nitrogen atoms, displaces the bromide ions from the 1,3-dibromopropane backbone in a stepwise manner, leading to the formation of the five-membered heterocyclic ring.
Experimental Protocol: Synthesis of Pyrazolidine
Materials:
-
1,3-Dibromopropane
-
Hydrazine hydrate
-
Ethanol
-
Sodium carbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dibromopropane (1 equivalent) in ethanol.
-
Add a solution of hydrazine hydrate (1.1 equivalents) in ethanol dropwise to the stirring solution at room temperature.
-
Add sodium carbonate (2.5 equivalents) to the reaction mixture to neutralize the hydrobromic acid formed during the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude pyrazolidine. Due to its volatility and hygroscopic nature, it is often used in the next step without further purification.
| Reagent | Molar Ratio | Purpose |
| 1,3-Dibromopropane | 1 | Three-carbon electrophile |
| Hydrazine hydrate | 1.1 | Dinucleophile for cyclization |
| Sodium carbonate | 2.5 | Base to neutralize HBr |
| Ethanol | - | Solvent |
Step 2: Di-Boc Protection of Pyrazolidine
With the pyrazolidine core in hand, the next critical step is the introduction of the two tert-butoxycarbonyl (Boc) protecting groups. This is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.
Reaction Mechanism
The reaction proceeds through the nucleophilic attack of the nitrogen atoms of pyrazolidine on the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. The base facilitates the deprotonation of the nitrogen atoms, increasing their nucleophilicity and driving the reaction to completion.
Experimental Protocol: Synthesis of this compound
Materials:
-
Crude pyrazolidine from Step 1
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude pyrazolidine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (2.2 equivalents) in DCM to the reaction mixture. The use of DMAP as a catalyst can accelerate the reaction[1].
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a pure compound.
| Reagent | Molar Ratio | Purpose |
| Pyrazolidine | 1 | Nucleophile |
| Di-tert-butyl dicarbonate | 2.2 | Boc-protecting group source |
| Triethylamine/DMAP | 2.2 | Base/Catalyst |
| Dichloromethane | - | Solvent |
Synthesis Pathway Visualization
The overall synthesis can be visualized as a two-step process, starting from commercially available starting materials.
Caption: Two-step synthesis of this compound.
Conclusion and Future Perspectives
The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The choice of readily available starting materials and the use of well-understood reaction mechanisms make this pathway highly attractive for both academic and industrial laboratories. The resulting product, with its strategically protected nitrogen atoms, is a valuable scaffold for the synthesis of a wide array of biologically active molecules, underscoring its importance in the ongoing quest for novel therapeutics.
References
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
Sources
An In-Depth Technical Guide to Di-tert-butyl Pyrazolidine-1,2-dicarboxylate: A Cornerstone Building Block in Modern Drug Discovery
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of Di-tert-butyl pyrazolidine-1,2-dicarboxylate, a key heterocyclic building block in contemporary medicinal chemistry. We will delve into its chemical identity, synthesis, structural characteristics, and its pivotal role in the development of novel therapeutic agents.
Core Identification and Chemical Structure
This compound, a stable, Boc-protected derivative of the saturated pyrazolidine ring system, is a vital intermediate in organic synthesis. Its structure facilitates the controlled introduction of the pyrazolidine motif into more complex molecules.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| CAS Number | 146605-64-3[1] |
| Molecular Formula | C₁₃H₂₄N₂O₄ |
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)(C)OC(=O)N1CCC(N1C(=O)OC(C)(C)C) |
The molecule features a five-membered pyrazolidine ring where both nitrogen atoms are protected by tert-butoxycarbonyl (Boc) groups. This protection strategy is crucial as it deactivates the nucleophilicity of the nitrogen atoms, allowing for selective reactions at other sites of a larger molecule. The Boc groups can be readily removed under mild acidic conditions, unmasking the nitrogen atoms for subsequent synthetic transformations.
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a two-step process: the formation of the pyrazolidine ring followed by the protection of the nitrogen atoms.
Synthesis of the Pyrazolidine Core
The foundational pyrazolidine ring can be synthesized via the cyclization of a 1,3-dihalopropane with hydrazine. This reaction proceeds through a double nucleophilic substitution mechanism where the hydrazine nitrogen atoms displace the halide leaving groups.
Caption: Step 1: Synthesis of the pyrazolidine ring.
Boc Protection of Pyrazolidine
The resulting pyrazolidine is then treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to yield this compound. The reaction mechanism involves the nucleophilic attack of the pyrazolidine nitrogen atoms on the electrophilic carbonyl carbons of Boc₂O. The base serves to neutralize the resulting acidic proton, driving the reaction to completion.
Caption: Step 2: Boc protection of the pyrazolidine ring.
Detailed Experimental Protocol
Materials:
-
Pyrazolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve pyrazolidine (1 equivalent) in the chosen solvent (DCM or THF).
-
Add the base (2.2 equivalents) to the solution and stir.
-
Slowly add di-tert-butyl dicarbonate (2.2 equivalents) to the stirring solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~1.45 | s | -C(CH ₃)₃ |
| ~2.00 | quintet | -CH ₂- (C4) | |
| ~3.50 | t | -NCH ₂- (C3, C5) | |
| ¹³C | ~28.5 | -C (CH₃)₃ | |
| ~24.0 | -C H₂- (C4) | ||
| ~48.0 | -NC H₂- (C3, C5) | ||
| ~80.0 | -C (CH₃)₃ | ||
| ~155.0 | C =O |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Applications in Drug Development
The pyrazolidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes pyrazolidine derivatives attractive candidates for drug discovery programs targeting a wide range of diseases.
This compound serves as a key starting material for the synthesis of a diverse array of bioactive molecules. The Boc-protected nature of this building block allows for precise and controlled synthetic manipulations, enabling the introduction of various substituents onto the pyrazolidine core.
Examples of therapeutic areas where pyrazolidine derivatives have shown promise include:
-
Anti-inflammatory agents: Phenylbutazone and other pyrazolidine-based nonsteroidal anti-inflammatory drugs (NSAIDs) have been used to treat inflammatory conditions.[2]
-
Anticancer agents: The pyrazoline and pyrazolidine scaffolds are being investigated for their potential as anticancer drugs.
-
Antimicrobial agents: Certain pyrazolidine derivatives have demonstrated antibacterial and antifungal properties.
-
Central Nervous System (CNS) disorders: The pyrazolidine nucleus is a component of molecules being explored for the treatment of various CNS-related conditions.
The use of this compound allows for the systematic exploration of the structure-activity relationship (SAR) of pyrazolidine-based compounds. By strategically modifying the substituents on the pyrazolidine ring, medicinal chemists can optimize the pharmacological properties of these molecules to enhance their efficacy and reduce potential side effects.
Conclusion
This compound is a fundamentally important building block in the modern synthetic chemist's toolbox. Its well-defined structure, straightforward synthesis, and the versatility afforded by the Boc protecting groups make it an invaluable starting material for the creation of novel and complex molecules with potential therapeutic applications. As research into the pharmacological potential of pyrazolidine derivatives continues to expand, the demand for high-quality this compound is expected to grow, further solidifying its role in the advancement of drug discovery and development.
References
-
AA Blocks. This compound. [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of organic chemistry, 65(20), 6368–6380. [Link]
-
Claramunt, R. M., et al. (2024). Pyrazolidines: synthesis, reactivity, physical and biological properties. Arkivoc, 2024(5), 202412223. [Link]
- Google Patents. Pyrazolidine anti-inflammatory composition and methods of use. US4216212A.
-
Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016. [Link]
Sources
The Pyrazolidine Core: A Journey from Serendipitous Discovery to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolidine nucleus, a five-membered saturated heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. From its origins in the serendipitous discovery of the first synthetic analgesics to its current role in the development of targeted therapies, the pyrazolidine scaffold has proven to be a remarkably versatile platform for drug discovery. This technical guide provides a comprehensive exploration of the discovery and history of pyrazolidine derivatives, their synthesis, structure-activity relationships, and diverse therapeutic applications. We delve into the mechanistic intricacies of their biological actions, supported by quantitative data and detailed experimental protocols, offering a vital resource for professionals in the pharmaceutical sciences.
The Genesis of a Privileged Scaffold: A Historical Perspective
The story of pyrazolidine derivatives is intrinsically linked to the pioneering era of synthetic medicinal chemistry in the late 19th century. While not the first pyrazolidine-containing compound, the discovery of Antipyrine (Phenazone) in 1883 by German chemist Ludwig Knorr is a pivotal moment.[1] Knorr's synthesis of the first pyrazolin-5-one, 3-methyl-1-phenyl-2-pyrazolin-5-one, marked the dawn of a new class of synthetic drugs with potent antipyretic and analgesic properties.[1] This discovery paved the way for further exploration of related heterocyclic systems, ultimately leading to the development of the pyrazolidine-3,5-dione core.
A significant milestone in the history of pyrazolidine derivatives was the introduction of Phenylbutazone in the late 1940s.[2] Initially developed for its solubilizing properties for other drugs, it was soon discovered to possess potent anti-inflammatory, analgesic, and antipyretic effects. For years, Phenylbutazone was a frontline treatment for inflammatory conditions like rheumatoid arthritis and gout. However, concerns over serious side effects, including gastrointestinal issues and blood dyscrasias, led to its restricted use in humans, though it remains a widely used non-steroidal anti-inflammatory drug (NSAID) in veterinary medicine.
Another key derivative, Sulfinpyrazone , emerged as a potent uricosuric agent for the treatment of gout.[3][4] Its development highlighted the tunability of the pyrazolidine scaffold, demonstrating that modifications could lead to distinct pharmacological profiles. The clinical journey of these early derivatives underscored both the therapeutic potential and the challenges associated with this chemical class, driving further research into safer and more selective agents.
Historical Timeline of Key Pyrazolidine Derivative Discoveries
The Pyrazolidine Core: Structure and Physicochemical Properties
Pyrazolidine is a saturated five-membered heterocyclic compound with the molecular formula C₃H₈N₂.[5] It consists of a cyclopentane ring where two adjacent carbon atoms are replaced by nitrogen atoms.[5] The parent compound is a hygroscopic liquid, unstable and prone to oxidation.[5] However, the stability and properties of its derivatives, particularly the pyrazolidine-3,5-diones, are significantly different and form the basis of their therapeutic applications.
| Property | Pyrazolidine | Phenylbutazone |
| Molecular Formula | C₃H₈N₂ | C₁₉H₂₀N₂O₂ |
| Molar Mass | 72.11 g/mol | 308.37 g/mol |
| Appearance | Colorless liquid | White crystalline powder |
| Melting Point | 10-12 °C[6] | 105-107 °C |
| Boiling Point | 138 °C[6] | Decomposes |
| Solubility | Soluble in organic solvents | Practically insoluble in water, soluble in alkaline solutions[7] |
Synthesis of the Pyrazolidine-3,5-dione Scaffold
The synthesis of the pyrazolidine-3,5-dione core is a critical step in the development of new derivatives. Several methods have been established, ranging from classical condensation reactions to more modern, efficient techniques.
Classical Condensation Method
This traditional approach involves the condensation of a substituted hydrazine with a malonic ester derivative in the presence of a base.[8]
Experimental Protocol: Synthesis of 1-Phenylpyrazolidine-3,5-dione [8]
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal in absolute ethanol under an inert atmosphere.
-
Addition of Diethyl Malonate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with constant stirring at room temperature.
-
Addition of Phenylhydrazine: Following the addition of diethyl malonate, add phenylhydrazine to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 1-phenylpyrazolidine-3,5-dione.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, offering significantly reduced reaction times and often improved yields.[8]
Experimental Protocol: Microwave-Assisted Synthesis of 4,4-Disubstituted Pyrazolidine-3,5-diones [8]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine diethyl malonate, hydrazine hydrate, an aromatic aldehyde (e.g., benzaldehyde), and a catalytic amount of piperidine in ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100–120 °C) for 10–30 minutes.[5]
-
Isolation: After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
Therapeutic Applications and Mechanisms of Action
Pyrazolidine derivatives exhibit a broad spectrum of pharmacological activities, a testament to the versatility of this scaffold.
Anti-inflammatory and Analgesic Activity
The most well-established therapeutic application of pyrazolidine derivatives is in the management of inflammation and pain. Phenylbutazone and related compounds are non-selective inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9] By inhibiting these enzymes, they block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Phenylbutazone | COX-1 | 2.5 | ~1 | [10] |
| COX-2 | 2.5 | [10] | ||
| Celecoxib (Reference) | COX-1 | 15 | 0.04 | [10] |
| COX-2 | 0.6 | [10] |
Anticancer Activity
More recently, pyrazolidine derivatives have emerged as promising anticancer agents.[6][11] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Several studies have shown that pyrazolidine derivatives can inhibit the PI3K/Akt/ERK signaling pathway, which is frequently dysregulated in cancer.[12][13][14]
Other Therapeutic Activities
The pharmacological potential of pyrazolidine derivatives extends beyond anti-inflammatory and anticancer effects. Various derivatives have been investigated for their antimicrobial, anticonvulsant, antidepressant, and antiviral activities.[5]
Structure-Activity Relationships (SAR)
The biological activity of pyrazolidine-3,5-diones is highly dependent on the nature and position of substituents on the heterocyclic ring.[7]
-
Acidity at C4: The acidity of the proton at the 4-position is crucial for anti-inflammatory activity. The dicarbonyl groups at positions 3 and 5 enhance this acidity.[7] Abolishing this acidity by disubstitution at the 4-position generally leads to a loss of anti-inflammatory activity.[7]
-
Substitution on Nitrogen: The presence of aryl groups on the nitrogen atoms is important for activity. For instance, in phenylbutazone, both phenyl groups are considered essential for its anti-inflammatory and analgesic effects.[7]
-
Substitution at C4: The nature of the substituent at the 4-position can modulate the pharmacological profile. For example, the introduction of a 2-(phenylsulfinyl)ethyl group at this position in sulfinpyrazone confers potent uricosuric activity.[7]
-
Aryl Ring Substitution: Substitution on the phenyl rings can also influence activity. Generally, para-substitution is well-tolerated, while meta-substitution often leads to inactive compounds.[7]
Characterization of Pyrazolidine Derivatives
The structural elucidation of pyrazolidine derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the substitution pattern and overall structure. The chemical shifts of the protons and carbons in the pyrazolidine ring and its substituents provide detailed structural information.[15][16]
-
Infrared (IR) Spectroscopy: The characteristic carbonyl stretching frequencies of the dione system are readily observed in the IR spectrum, typically in the range of 1650-1750 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula and aiding in structural identification.
Future Directions and Conclusion
The journey of pyrazolidine derivatives from their early beginnings to the present day is a compelling narrative of chemical innovation and therapeutic advancement. While the early discoveries were largely serendipitous, modern drug discovery efforts are now focused on the rational design of pyrazolidine-based molecules with improved efficacy and safety profiles. The rich chemistry and diverse biological activities of this scaffold ensure its continued relevance in the quest for new medicines. Future research will likely focus on developing highly selective derivatives that target specific enzymes or signaling pathways, minimizing off-target effects and maximizing therapeutic benefit. The exploration of novel pyrazolidine-based compounds as anticancer, antimicrobial, and neuroprotective agents holds significant promise for addressing unmet medical needs.
References
-
IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.
-
Pyrazolidine. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]
- Pyrazoline Derivatives as Emerging Anticancer Therapeutics: A Comprehensive Review of Synthesis Strategies, Molecular Mechanisms. (2025, November). IJIRT.
-
3, 5-Pyrazolidinediones - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. Retrieved January 15, 2026, from [Link]
-
Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (n.d.). Scilit. Retrieved January 15, 2026, from [Link]
- Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities. (2018, October 11).
- Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate. (n.d.). Google Patents.
- Structure–activity relationship of synthesized pyrazolidine-3,5-dione deriv
- Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate. (n.d.). Google Patents.
- Review of Urate-Lowering Therapeutics: From the Past to the Future. (2022, August 23). PMC.
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016, October 31). PMC.
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 15, 2026, from [Link]
- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2025). PubMed.
- Recent Advances in Pyrazoline Deriv
- Investigating the Synthesis Methods of 3,5-dione Pyrazolidine and 3,5-dione 1-phenylpyrazolidine in the Presence and Absence of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells. (2023, October 4). Bentham Science Publisher.
-
Sulfinpyrazone: a review of its pharmacological properties and therapeutic use. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
Graphical representation of IC50 (COX‐1 and COX‐2) values for the screened compounds in comparison with celecoxib. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Determination of phenylbutazone in tablets by nuclear magnetic resonance spectrometry. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- What is the most efficient method to synthesize phenylbutazone in small scale? (2016, June 23).
-
Proton magnetic resonance spectroscopic method for determination of phenylbutazone and oxyphenbutazone in tablets. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
- Synthesis and Biological Activity of Pyrazolidine-3,5-Dione Substituted Benzimidazole Derivatives. (2025, August 6).
- Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling P
-
Phenylbutazone. (n.d.). Retrieved January 15, 2026, from [Link]
-
Sulfinpyrazone – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]
-
Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
sulfinpyrazone (Anturane - discontinued in the US): Drug Facts, Side Effects and Dosing. (n.d.). MedicineNet. Retrieved January 15, 2026, from [Link]
- Sulfinpyrazone. (2018, January 1). GPnotebook.
- Quantitative Estimation of Bumadizone and Phenylbutazone in Bulk and Pharmaceutical Dosage Form Using Two Spectroscopic Methods. (2021, December 24). TSI Journals.
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 15, 2026, from [Link]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Overview on the Discovery and Development of Anti-Inflamm
-
Structures of sulfinpyrazone and sulfinpyrazone C-glucuronide. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells. (n.d.). MDPI.
- The discovery and development of antiinflammatory drugs. (2025, August 7).
- (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2025, October 15).
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sulfinpyrazone (Anturane - discontinued in the US): Drug Facts, Side Effects and Dosing [medicinenet.com]
- 4. gpnotebook.com [gpnotebook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijirt.org [ijirt.org]
- 7. pharmacy180.com [pharmacy180.com]
- 8. benchchem.com [benchchem.com]
- 9. rmtcnet.com [rmtcnet.com]
- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of phenylbutazone in tablets by nuclear magnetic resonance spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proton magnetic resonance spectroscopic method for determination of phenylbutazone and oxyphenbutazone in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Di-tert-butyl pyrazolidine-1,2-dicarboxylate
Introduction: Elucidating the Structure of a Versatile Heterocycle
Di-tert-butyl pyrazolidine-1,2-dicarboxylate is a saturated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid, five-membered ring structure, functionalized with two bulky tert-butoxycarbonyl (Boc) protecting groups, makes it a valuable scaffold for the synthesis of more complex molecules, including potential drug candidates. The precise and unambiguous characterization of this molecule is paramount for its application in research and development. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the structure and purity of this compound. The principles and experimental data presented herein are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following structure and numbering scheme for this compound (C₁₃H₂₄N₂O₄, Molecular Weight: 272.34 g/mol ) will be used throughout this guide.[1]
Caption: Molecular structure of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by signals from the pyrazolidine ring protons and the tert-butyl groups. Due to hindered rotation around the N-N and N-C(O) bonds at room temperature, the signals for the ring protons can appear broad.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 - 3.8 | broad multiplet | 4H | C3-H ₂, C5-H ₂ |
| ~2.0 - 2.2 | broad multiplet | 2H | C4-H ₂ |
| 1.48 | singlet | 18H | C7-(CH ₃)₃, C9-(CH ₃)₃ |
Interpretation:
-
The two tert-butyl groups are chemically equivalent due to rapid rotation around the C-O bond, resulting in a single, sharp singlet integrating to 18 protons at approximately 1.48 ppm.
-
The protons on the pyrazolidine ring at positions C3 and C5 are diastereotopic and appear as a broad multiplet around 3.6 - 3.8 ppm.
-
The protons at the C4 position also appear as a broad multiplet, typically upfield from the C3 and C5 protons, around 2.0 - 2.2 ppm. The broadness of the ring proton signals is a common feature resulting from the conformational dynamics of the five-membered ring and the rotational restriction of the bulky Boc groups.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 156 | C 6, C 8 (C=O) |
| ~80 - 81 | C 7, C 9 (quaternary C of t-Bu) |
| ~48 - 50 | C 3, C 5 |
| 28.4 | C 7, C 9 (-C H₃) |
| ~25 - 26 | C 4 |
Interpretation:
-
The carbonyl carbons (C6, C8) of the two Boc groups are observed in the typical downfield region for carbamates, around 155-156 ppm.
-
The quaternary carbons of the tert-butyl groups (C7, C9) appear around 80-81 ppm.
-
The methyl carbons of the tert-butyl groups give a sharp, intense signal at approximately 28.4 ppm.
-
The carbons of the pyrazolidine ring (C3, C4, C5) are found in the aliphatic region of the spectrum. The C3 and C5 carbons, being adjacent to nitrogen atoms, are deshielded relative to the C4 carbon.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[2]
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.[2]
-
-
¹³C NMR Parameters:
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the carbamate groups and the C-H bonds of the alkyl portions.
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| ~2975 | Strong | C-H stretch (sp³ CH₃) |
| ~2930 | Medium | C-H stretch (sp³ CH₂) |
| ~1700 | Very Strong | C=O stretch (carbamate) |
| ~1365 | Strong | C-H bend (t-butyl) |
| ~1160 | Strong | C-O stretch (carbamate) |
Interpretation:
-
The most prominent peak in the IR spectrum is the very strong absorption around 1700 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of the carbamate functional groups.[3][4] The presence of this intense band is a key diagnostic feature for this molecule.
-
Strong C-H stretching vibrations from the numerous methyl and methylene groups are observed in the 2930-2975 cm⁻¹ region.
-
A strong band around 1365 cm⁻¹ is indicative of the characteristic C-H bending of the tert-butyl groups.
-
The C-O stretching vibration of the carbamate linkage gives rise to a strong absorption around 1160 cm⁻¹ .
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.[3]
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm the structure. Electron Ionization (EI) is a common method for this type of molecule.
Expected Molecular Ion: For C₁₃H₂₄N₂O₄, the exact mass is 272.1736. The nominal molecular ion peak (M⁺˙) would be observed at m/z = 272.
Major Fragmentation Pathways
The fragmentation of this compound is dominated by the loss of the stable tert-butyl groups and related fragments.
Caption: Proposed major fragmentation pathways for this compound in EI-MS.
Table 4: Expected Mass Fragments and Their Assignments
| m/z | Proposed Fragment | Notes |
| 272 | [C₁₃H₂₄N₂O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 215 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |
| 171 | [M - Boc]⁺ | Loss of a Boc radical |
| 157 | [M - C₄H₉ - CO₂ - N₂H]⁺ | Further fragmentation |
| 57 | [C₄H₉]⁺ | tert-Butyl cation (often the base peak) |
Interpretation:
-
The molecular ion peak at m/z 272 should be observable, though it may be of low intensity in EI-MS due to the facile fragmentation.
-
A very common and often dominant fragmentation pathway for tert-butyl esters and carbamates is the formation of the highly stable tert-butyl cation at m/z 57 . This peak is frequently the base peak in the spectrum.
-
Loss of a tert-butyl radical (57 Da) from the molecular ion leads to a fragment at m/z 215 .
-
Loss of a complete Boc radical (101 Da) results in a fragment at m/z 171 .
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC or LC inlet.
-
Instrumentation: Utilize a mass spectrometer capable of electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) for better observation of the molecular ion.
-
EI-MS Parameters:
-
Ionization Energy: 70 eV.[5]
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Synthesis and Purity Considerations
A common route for the synthesis of this compound involves the reaction of pyrazolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Caption: A typical synthetic scheme for this compound.
It is crucial to purify the final product, typically via silica gel column chromatography, to remove any unreacted starting materials or byproducts such as tert-butanol. The spectroscopic methods detailed in this guide are essential for confirming the removal of these impurities and verifying the structure of the final product.
Conclusion
The collective application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework, IR spectroscopy verifies the presence of the key carbamate functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural information through fragmentation analysis. This multi-technique approach ensures the structural integrity and purity of this important synthetic building block, which is a critical prerequisite for its successful application in research and drug development.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][3][4][5]TRIAZINE-3,4-DIYL DICARBOXYLATES. Retrieved from [Link]
- Unknown. (n.d.). Interpretation of mass spectra.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
-
Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-P%C3%A9rez-Redondo-O%C3%B1ate/283307567705441113220f1712a32193e961c944]([Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. Retrieved from [Link]
- Unknown. (n.d.). Combination of 1H and 13C NMR Spectroscopy.
Sources
A Technical Guide to the Solubility of Di-tert-butyl pyrazolidine-1,2-dicarboxylate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility characteristics of di-tert-butyl pyrazolidine-1,2-dicarboxylate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data sheet to offer insights into the principles governing its solubility and provides actionable protocols for empirical determination in a laboratory setting.
Introduction: Understanding the Physicochemical Profile of this compound
This compound (CAS No. 146605-64-3) is a heterocyclic compound with the molecular formula C13H24N2O4 and a molecular weight of approximately 272.34 g/mol [1][2][3]. Its structure, featuring a pyrazolidine ring protected by two bulky tert-butoxycarbonyl (Boc) groups, is a key determinant of its physical and chemical properties, including its solubility. The absence of hydrogen bond donors and the presence of four hydrogen bond acceptors influence its interactions with protic and aprotic solvents[1].
A critical aspect of its molecular structure is the balance between its non-polar and polar characteristics. The two tert-butyl groups and the hydrocarbon backbone of the pyrazolidine ring contribute to its non-polar nature. Conversely, the four oxygen atoms and two nitrogen atoms within the dicarboxylate functionalities introduce polarity. This duality is central to predicting and understanding its solubility in different laboratory solvents.
Theoretical Framework: Predicting Solubility through Intermolecular Interactions
The foundational principle governing the dissolution of a solute in a solvent is "like dissolves like."[4][5][6][7] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another[8]. The solubility of an organic compound is influenced by several factors, including its polarity, the presence of functional groups capable of hydrogen bonding, and the size of its non-polar regions[9].
For this compound, we can make the following predictions based on its structure:
-
Polar Solvents: In highly polar, protic solvents like water, low solubility is expected. While the molecule possesses polar functional groups, the large, non-polar tert-butyl groups will likely hinder its interaction with the highly ordered hydrogen-bonding network of water[10]. Shorter-chain alcohols such as methanol and ethanol, being less polar than water, may offer slightly better solubility due to their ability to engage in dipole-dipole interactions and accommodate the non-polar regions of the solute[10].
-
Non-Polar Solvents: In non-polar, aprotic solvents such as hexanes and toluene, the large hydrocarbon portions of this compound suggest a higher affinity. These solvents primarily interact through weaker London dispersion forces, which are favorable with the non-polar regions of the solute[8].
-
Intermediate Polarity Solvents: Solvents of intermediate polarity, such as dichloromethane, ethyl acetate, and acetone, are likely to be effective at dissolving this compound. These solvents can interact with both the polar and non-polar aspects of the molecule, striking a balance that facilitates solvation[10].
The following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents, based on the "like dissolves like" principle.
| Solvent | Class | Predicted Solubility | Rationale |
| Water | Polar, Protic | Insoluble | Large non-polar groups disrupt the hydrogen-bonding network of water. |
| Methanol | Polar, Protic | Sparingly Soluble | Can engage in some polar interactions, but the non-polar character of the solute limits solubility. |
| Ethanol | Polar, Protic | Sparingly to Moderately Soluble | Less polar than methanol, offering a better balance for the solute's mixed character. |
| Dichloromethane (DCM) | Polar, Aprotic | Soluble | Good balance of polarity to interact with both parts of the solute molecule. |
| Acetone | Polar, Aprotic | Soluble | Its polarity is suitable for dissolving compounds with both polar and non-polar features. |
| Ethyl Acetate | Polar, Aprotic | Soluble | A common solvent for a wide range of organic compounds with intermediate polarity. |
| Diethyl Ether | Non-Polar, Aprotic | Moderately to Highly Soluble | The non-polar nature of the solvent is compatible with the large hydrocarbon portions of the solute. |
| Toluene | Non-Polar, Aprotic | Moderately to Highly Soluble | Aromatic, non-polar solvent that should effectively solvate the non-polar regions. |
| Hexanes | Non-Polar, Aprotic | Moderately Soluble | Primarily interacts through weak dispersion forces, favoring the non-polar character of the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Soluble | A highly polar aprotic solvent that is often a good solvent for a wide range of organic molecules. |
| N,N-Dimethylformamide (DMF) | Polar, Aprotic | Soluble | Similar to DMSO, its high polarity and aprotic nature make it a versatile solvent. |
Experimental Determination of Solubility: A Step-by-Step Protocol
While theoretical predictions are a valuable starting point, empirical determination of solubility is crucial for any research or development application. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. The excess is to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Temperature significantly affects solubility, so maintaining a constant temperature is critical[11].
-
Stir the mixture using a magnetic stir bar or agitate it vigorously for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature bath for a few hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a stock solution of this compound of known concentration in the same solvent.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Analyze the calibration standards and the filtered sample solution using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the experimental temperature.
-
Safety and Handling Considerations
Conclusion
The solubility of this compound is a key parameter for its effective use in research and drug development. While specific quantitative data is not widely published, a strong theoretical understanding of its molecular structure allows for reliable predictions of its behavior in various common laboratory solvents. Its mixed polarity, with significant non-polar character from the tert-butyl groups and polarity from the dicarboxylate moieties, suggests that it will be most soluble in solvents of intermediate polarity. For precise quantitative data, a robust experimental protocol, as detailed in this guide, should be followed. This combination of theoretical prediction and empirical verification will empower researchers to confidently handle and utilize this compound in their work.
References
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
-
United Initiators. (2024, April 18). SAFETY DATA SHEET. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
AA Blocks. (n.d.). 146605-64-3 | MFCD16620914 | this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]
-
The Fountain Magazine. (n.d.). Like Dissolves Like. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]
-
Hulet, R. (2020, November 16). 38: Using "like dissolves like" to predict solubility [Video]. YouTube. Retrieved from [Link]
-
Fisher Scientific. (2023, September 29). SAFETY DATA SHEET. Retrieved from [Link]
-
Seedion. (n.d.). This compound. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Rates and Equilibria of Vial-In-Vial Vapor Diffusion for Common Laboratory Solvents. Retrieved from [Link]
-
Aldlab Chemicals. (n.d.). This compound. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. chemscene.com [chemscene.com]
- 3. aldlab-chemicals_this compound [aldlab.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fountainmagazine.com [fountainmagazine.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 11. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 12. fishersci.com [fishersci.com]
- 13. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.es [fishersci.es]
- 16. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to the Biological Activities of Substituted Pyrazolidines for Drug Discovery Professionals
Executive Summary: The pyrazolidine ring, a saturated five-membered heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its structural versatility allows for diverse substitutions, leading to a broad spectrum of biological activities. This guide provides a technical overview of the significant therapeutic potential of substituted pyrazolidines, with a focus on their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. We delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and present validated experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the pyrazolidine core for the discovery of novel therapeutic agents.
The Pyrazolidine Scaffold: A Foundation for Diverse Bioactivity
The pyrazolidine nucleus is a cornerstone of numerous biologically active compounds. Its non-planar, flexible structure allows substituted derivatives to adopt conformations that facilitate precise interactions with a wide range of biological targets. This inherent adaptability is a key reason for its prevalence in drug discovery programs.
Core Synthesis Strategies
The synthesis of the pyrazolidine ring is well-established, with the most common approach being the [3+2] cycloaddition reaction. This typically involves the reaction of a 1,3-dipole (like a hydrazone derivative) with a dipolarophile (such as an alkene).[1] Another prevalent method is the condensation of hydrazines with 1,3-dielectrophiles like 1,3-dihalopropanes or α,β-unsaturated carbonyl compounds.[1] The accessibility of these synthetic routes allows for the creation of large, diverse libraries of substituted pyrazolidines for high-throughput screening.
Rationale for Continued Investigation
The proven success of pyrazole-containing drugs like Celecoxib (an anti-inflammatory agent) and Ruxolitinib (an anticancer agent) validates the therapeutic potential of this heterocyclic family.[2][3] The saturated pyrazolidine core offers different stereochemical and conformational properties compared to its aromatic pyrazole counterpart, providing an opportunity to explore novel chemical space and develop compounds with improved selectivity, potency, and pharmacokinetic profiles.
Anticancer Activity: Targeting Malignant Proliferation
Substituted pyrazolidines and their close analogs, pyrazolines, have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][5][6]
Mechanisms of Antitumor Action
The antiproliferative effects of pyrazolidine derivatives are multifaceted and often target key pathways involved in cancer progression:
-
Kinase Inhibition: Many pyrazole-based compounds function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[3]
-
Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This can be confirmed through methods like flow cytometry and is often associated with the inhibition of anti-apoptotic proteins like Bcl-2.[5][7]
-
Cell Cycle Arrest: Compounds can disrupt the normal progression of the cell cycle, leading to an accumulation of cells in specific phases (e.g., G1/G0) and preventing them from dividing.[7]
-
DNA Interaction: Some pyrazoline analogs have been found to interact with DNA, which can lead to cytotoxic effects.[5]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these compounds is highly dependent on the nature and position of their substituents.
-
Hybrids of pyrazoline with other heterocyclic moieties like thiazolidinone or isatin have yielded compounds with potent activity against leukemia and breast cancer cell lines.[6][8]
-
Specific substitutions on the phenyl rings attached to the core structure are critical. For instance, a 4-fluorophenyl group combined with a p-tolyl group on a pyrazoline-pyrrolidine hybrid resulted in a compound with an IC₅₀ value of 0.78 µM against the MCF-7 breast cancer cell line.[7]
-
Compounds containing a pyrazoline-thiazolidinone core have shown promising activity against leukemia subpanel cell lines, with GI₅₀ values in the low micromolar range (1.64–4.58 µM).[9][10]
Data Summary: In Vitro Anticancer Activity
| Compound Class/Derivative | Cancer Cell Line | Potency (IC₅₀ / GI₅₀) | Reference |
| Pyrazoline-Thiazolidinone Hybrid (4f) | Leukemia Panel | 1.64–3.20 µM | [9][10] |
| Pyrazoline-Thiazolidinone Hybrid (4d) | Leukemia Panel | 2.12–4.58 µM | [9][10] |
| Pyrazoline Analog (3b) | A549 (Lung) | 12.47 µM | [5] |
| Pyrazoline Analog (3b) | HT1080 (Fibrosarcoma) | 11.40 µM | [5] |
| Pyrazoline-Pyrrolidinedione (S2) | MCF-7 (Breast) | 0.78 µM | [7] |
| Pyrazoline-Pyrrolidinedione (S2) | HT29 (Colon) | 0.92 µM | [7] |
| Pyrazolidine-3,5-dione (6c) | Not Specified | LD₅₀ 19.1 µg/mL | [4] |
Experimental Workflow: In Vitro Cytotoxicity Assessment
A primary method for evaluating the anticancer potential of novel compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
-
Causality: This protocol is designed to determine the concentration at which a compound reduces the viability of a cancer cell population by 50% (the IC₅₀ value). It relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[3]
-
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test pyrazolidine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48–72 hours.[3]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 2–4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC₅₀ value.[3]
-
Caption: Standard workflow for assessing compound cytotoxicity using the MTT assay.
Anti-inflammatory Properties
Pyrazolidine derivatives have long been recognized for their anti-inflammatory effects.[11][12] Their mechanisms often involve the modulation of key enzymatic pathways responsible for producing pro-inflammatory mediators.
Key Anti-inflammatory Mechanisms
-
Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[2] Many non-steroidal anti-inflammatory drugs (NSAIDs) bearing a pyrazole core, such as Celecoxib, are selective COX-2 inhibitors.[2][13]
-
Lipoxygenase (LOX) Inhibition: Some derivatives also inhibit lipoxygenase, an enzyme involved in the production of leukotrienes, another class of pro-inflammatory mediators.[14]
-
NF-κB Pathway Inhibition: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. Certain pyrazolo[1,5-a]quinazolines have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB activation, thereby reducing the inflammatory response.[15][16]
-
MAPK Pathway Modulation: The same class of compounds was also found to target mitogen-activated protein kinases (MAPKs) like JNK3, which are involved in cellular stress and inflammatory signaling.[15][16]
Structure-Activity Relationship (SAR) Highlights
-
For pyrazolidine-3,5-diones, substitutions on the phenyl ring at the para-position with electron-withdrawing groups like nitro (NO₂) and chloro (Cl) were found to produce optimal anti-inflammatory activity.[11]
-
Phenyl substitution on one of the nitrogen atoms of the pyrazolidine-3,5-dione ring also leads to appreciable activity.[11]
-
In a series of pyrazolodiazepines, modifications at various positions of the skeleton were explored, revealing that specific benzyl and indole groups significantly enhanced activity as P2X7 receptor antagonists, which are involved in inflammation.[17]
Data Summary: Anti-inflammatory Activity
| Compound Class/Derivative | Assay | Potency (IC₅₀ / % Inhibition) | Reference |
| Pyrazolidine-3,5-dione (RS-6, -9, -10) | Carrageenan-induced Paw Edema | Significant Activity | [11] |
| Pyrazoline (2g) | Lipoxygenase Inhibition | IC₅₀ = 80 µM | [2][14] |
| Pyrazolo[1,5-a]quinazoline (13i) | LPS-induced NF-κB Inhibition | IC₅₀ < 50 µM | [15][16] |
| Pyrazolo[1,5-a]quinazoline (16) | LPS-induced NF-κB Inhibition | IC₅₀ < 50 µM | [15][16] |
Experimental Workflow: In Vivo Anti-inflammatory Assessment
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.
-
Causality: This in vivo model mimics the hallmarks of acute inflammation. The injection of carrageenan, a sulfated polysaccharide, into the rat's paw induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be quantified by measuring the change in paw volume. An effective anti-inflammatory agent will suppress this edema.
-
Methodology:
-
Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize the animals to laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide animals into groups (n=6): a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the pyrazolidine compound. Fast the animals overnight with free access to water.
-
Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.
-
Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[11]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100
-
Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.
-
-
Caption: Simplified signaling pathway of LPS-induced NF-κB activation and a potential point of inhibition by pyrazolidine derivatives.
Antimicrobial Potential
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Substituted pyrazolidines have shown promising activity against a range of bacterial and fungal strains.[12][18][19]
SAR for Enhanced Antimicrobial Efficacy
-
The presence of specific substituents is crucial for activity. Pyrazolidine-3,5-diones with para-chloro and para-nitro substitutions on a phenyl ring demonstrated good antibacterial effects.[11]
-
In pyrazoline derivatives, the presence of a methoxy group on a phenyl ring at the C-3 position of the pyrazoline core was found to enhance antibacterial activity against S. aureus and E. faecalis.[18][20]
-
Hybrid molecules combining the pyrazolidine scaffold with other pharmacophores like thiazolidinone have also been explored to develop potent antimicrobial agents.[21]
Data Summary: Antimicrobial Activity
| Compound Class/Derivative | Microorganism | Potency (MIC / Zone of Inhibition) | Reference |
| Pyrazoline-Thiazolidinone (4.41c) | C. albicans | MIC = 12.5 µg/mL | [8] |
| Pyrazoline-Thiazolidinone (4.41b) | E. coli | MIC = 25 µg/mL | [8] |
| Pyrazoline (22, 24) | E. faecalis | MIC = 32 µg/mL | [20] |
| Pyrazoline (5, 19, 24) | S. aureus | MIC = 64 µg/mL | [18][20] |
| Pyrazoline (5a) | P. aeruginosa | High Activity | [19] |
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
The microbroth dilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Causality: This assay establishes the potency of a compound by identifying its bacteriostatic or fungistatic concentration. It is a critical first step in evaluating a potential new antibiotic.
-
Methodology:
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi) to each well.
-
Compound Dilution: Add 50 µL of the test compound solution (e.g., at 1024 µg/mL) to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a range of decreasing concentrations.[18]
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A standard antibiotic (e.g., Benzyl Penicillin, Ciprofloxacin) should be run in parallel.[12]
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader. A growth indicator dye like resazurin may be added to aid visualization.
-
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) via the microbroth dilution method.
Anticonvulsant Activity
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several pyrazolidine and pyrazoline derivatives have been identified as having potent anticonvulsant properties in preclinical models.[12][22]
Preclinical Evaluation Models
The anticonvulsant potential of new chemical entities is typically assessed using a battery of rodent seizure models:
-
Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to induce a seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is measured.[22][23]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a chemoconvulsant model used to identify compounds effective against absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic seizures. The endpoint is the prevention of these seizures.[22][23]
-
6 Hz Psychomotor Seizure Test: This model is considered a model for therapy-resistant partial seizures. It uses a prolonged, low-frequency electrical stimulus to induce a psychomotor seizure, and compounds that are effective in this test may have a novel mechanism of action.[23][24]
-
Neurotoxicity Screening: To ensure that the observed anticonvulsant activity is not due to general motor impairment, compounds are tested for neurotoxicity, often using the rotarod test.[24]
Data Summary: Anticonvulsant Activity
| Compound Class/Derivative | Animal Model | Potency (ED₅₀) | Reference |
| Substituted Pyrazole (7h) | MES & scPTZ | Most potent in series | [22] |
| Dioxo-pyrrolidinyl-acetamide (14) | MES (mice) | 49.6 mg/kg | [23] |
| Dioxo-pyrrolidinyl-acetamide (14) | scPTZ (mice) | 67.4 mg/kg | [23] |
| Dioxo-pyrrolidinyl-acetamide (14) | 6 Hz (32 mA, mice) | 31.3 mg/kg | [23] |
| Pyrazolo[1,5-a][4][9][11]triazine (MH4b1) | MES (mice) | Active at >150 mg/kg | [24] |
Experimental Workflow: Preclinical Anticonvulsant Screening
The MES test is a cornerstone of primary anticonvulsant screening.
-
Causality: This test evaluates a compound's ability to prevent the spread of seizure activity from its origin. The endpoint, abolition of the tonic hindlimb extension, is a robust and reproducible measure of anticonvulsant efficacy.
-
Methodology:
-
Animal Preparation: Use Swiss albino mice (20-25g). Administer the test pyrazolidine compound at various doses via the oral or intraperitoneal route.[22]
-
Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the compound (e.g., 30 or 60 minutes post-administration).
-
Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact. Place the electrodes on the corneas of the mouse.
-
Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) using a convulsiometer.
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The complete abolition of this phase is considered protection.
-
Data Analysis: Test multiple dose groups to determine the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the tonic hindlimb extension.
-
Caption: A hierarchical screening cascade for evaluating novel anticonvulsant compounds.
Conclusion and Future Directions
The substituted pyrazolidine scaffold is a validated and highly versatile core for the development of novel therapeutic agents. The extensive body of research highlights its significant potential across multiple disease areas, including oncology, inflammation, infectious diseases, and neurology.
Future efforts should focus on:
-
Molecular Hybridization: Combining the pyrazolidine core with other known pharmacophores to create hybrid molecules with dual or enhanced activity.[8]
-
Structure-Based Design: Utilizing computational tools and molecular docking to design derivatives with improved selectivity for specific biological targets, thereby minimizing off-target effects.
-
Pharmacokinetic Optimization: Modifying substituents to improve absorption, distribution, metabolism, and excretion (ADME) properties, enhancing the clinical translatability of potent lead compounds.
By integrating rational design, robust synthetic chemistry, and validated biological evaluation, the pyrazolidine scaffold will undoubtedly continue to yield promising candidates for the next generation of medicines.
References
- Chandrika, K., Sharma, S., et al. (2023).
- Lesyk, R., et al. (2016). Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. European Journal of Medicinal Chemistry.
- Singh, R., Upmanyu, N., et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chem.
- Bhosale, S. K., & Bhosale, N. S. (2008).
- Guan, L. P., et al. (2013). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. European Journal of Medicinal Chemistry.
- Biliz, Y., et al. (2023). Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies. Journal of Molecular Structure.
- Zhang, H., et al. (2021). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Current Medicinal Chemistry.
- Guan, L. P., et al. (2013). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones.
- Tighadouini, S., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
- Kim, Y. C., et al. (2009). Synthesis and structure-activity relationships of pyrazolodiazepine derivatives as human P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Leite, A. C., et al. (2020).
- Evranos Aksoz, B., et al. (2019).
- Claramunt, R. M., et al. (2024). Pyrazolidines: synthesis, reactivity, physical and biological properties.
- Tighadouini, S., et al. (2016).
- Yurttaş, L., et al. (2015).
- Rojas-Llanes, D., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines.
- The Broad-Spectrum Biological Activity of Pyrazole Compounds: A Technical Guide. Benchchem.
- Evranos Aksoz, B., et al. (2019).
- Kumar, A., et al. (2021). Synthetic Approaches and Biological Activities of Heterocyclic Pyrazoline. Acta Scientific Pharmaceutical Sciences.
- Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders.
- Rojas-Llanes, D., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. PubMed.
- Singh, V., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. CNS & Neurological Disorders - Drug Targets.
- Singh, P., et al. (2020). Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents. Archiv der Pharmazie.
- Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules.
-
Assessment of the anticonvulsant activity of pyrazolo[1,5-a][4][9][11]triazines obtained by synthesis. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationships of pyrazolodiazepine derivatives as human P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. actascientific.com [actascientific.com]
- 22. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Versatile Building Block: A Technical Guide to Di-tert-butyl Pyrazolidine-1,2-dicarboxylate in Modern Organic Synthesis
Abstract
This in-depth technical guide explores the synthesis, properties, and diverse applications of di-tert-butyl pyrazolidine-1,2-dicarboxylate as a pivotal building block in contemporary organic synthesis. The strategic placement of two bulky tert-butoxycarbonyl (Boc) protecting groups on the pyrazolidine core imparts unique reactivity and stability, rendering it an invaluable tool for the construction of complex nitrogen-containing molecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this reagent, from its fundamental characteristics to its practical implementation in the synthesis of novel chemical entities. We will delve into detailed synthetic protocols, explore its reactivity in key transformations, and discuss the mechanistic underpinnings that govern its utility.
Introduction: The Strategic Advantage of a Doubly Protected Pyrazolidine
Pyrazolidines, saturated five-membered heterocyclic rings containing two adjacent nitrogen atoms, are prevalent structural motifs in a wide array of biologically active compounds and natural products. The ability to selectively functionalize this core structure is of paramount importance in medicinal chemistry and drug discovery. This compound emerges as a particularly strategic starting material due to the presence of two Boc protecting groups. These groups serve a dual purpose: they deactivate the nucleophilicity of the nitrogen atoms, preventing unwanted side reactions, and they provide a handle for subsequent deprotection to reveal the reactive N-H functionalities when desired. This controlled reactivity allows for precise chemical manipulations at other positions of the molecule or on substituents attached to the pyrazolidine ring.
The Boc groups are known for their stability under a range of reaction conditions, yet they can be readily removed under acidic conditions, offering a convenient and often orthogonal deprotection strategy in multi-step syntheses. This guide will illuminate the practical advantages of employing this versatile building block.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use.
| Property | Value | Source |
| CAS Number | 146605-64-3 | [1] |
| Molecular Formula | C₁₃H₂₄N₂O₄ | [1] |
| Molecular Weight | 272.34 g/mol | [1] |
| Appearance | White to off-white solid | Commercially available |
| Purity | Typically ≥95% | [1] |
| SMILES | CC(C)(C)OC(=O)N1N(CCC1)C(=O)OC(C)(C)C | [1] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals corresponding to the tert-butyl protons (a singlet around δ 1.4-1.5 ppm) and the methylene protons of the pyrazolidine ring. The chemical shifts of the ring protons will be influenced by the electron-withdrawing nature of the carbamate groups.
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will feature characteristic signals for the carbonyl carbons of the Boc groups (δ ~153-156 ppm), the quaternary carbons of the tert-butyl groups (δ ~80-82 ppm), the methyl carbons of the tert-butyl groups (δ ~28 ppm), and the methylene carbons of the pyrazolidine ring.[2]
-
IR (KBr): The infrared spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the carbamate groups, typically in the range of 1690-1750 cm⁻¹.[2]
-
Mass Spectrometry (EI): The mass spectrum would likely show the molecular ion peak (M⁺) at m/z 272, along with characteristic fragmentation patterns involving the loss of tert-butyl and Boc groups.[3]
Synthesis of this compound: A Practical Protocol
The synthesis of this compound is typically achieved through the N-protection of the parent pyrazolidine heterocycle with di-tert-butyl dicarbonate (Boc₂O).
Synthesis of Pyrazolidine Precursor
Pyrazolidine itself can be synthesized via several methods, with a common approach being the cyclization of 1,3-dihalopropanes with hydrazine.[4] For the purpose of this guide, we will assume the availability of pyrazolidine or its hydrochloride salt as a starting material.
Boc Protection of Pyrazolidine
This protocol outlines a general and reliable method for the synthesis of the title compound.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of pyrazolidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), add a base such as triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃) (2.2 eq) at 0 °C.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) in the same solvent to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a white solid.[5]
Causality Behind Experimental Choices:
-
Base: The use of a base is crucial to neutralize the hydrochloric acid present in the starting material (if using the hydrochloride salt) and to scavenge the acidic byproducts formed during the reaction, driving the equilibrium towards the product.[6]
-
Stoichiometry: A slight excess of the base and Boc₂O ensures the complete conversion of the starting pyrazolidine.
-
Solvent: Aprotic solvents like CH₂Cl₂ or THF are chosen to dissolve the reactants and facilitate the reaction without participating in it.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from its ability to act as a stable, yet versatile, precursor to functionalized pyrazolidines.
Deprotection and Formation of the Parent Pyrazolidine
The Boc groups can be efficiently removed under acidic conditions to yield the free pyrazolidine, which can then be used in subsequent reactions.
Reaction Scheme:
Figure 2: Deprotection to yield pyrazolidine.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., dioxane) dropwise at 0 °C.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting pyrazolidine salt can be used directly or neutralized with a base to obtain the free pyrazolidine.[5][7]
Mechanistic Rationale: The deprotection proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide to release the free amine.
As a Nucleophile in C-C and C-N Bond Forming Reactions
While the Boc groups significantly reduce the nucleophilicity of the nitrogen atoms, the pyrazolidine ring can still participate in certain nucleophilic reactions, particularly after partial deprotection or under specific activation conditions. More commonly, the fully deprotected pyrazolidine is used as a binucleophile.
Functionalization of the Pyrazolidine Ring
The C-H bonds of the pyrazolidine ring in this compound can be functionalized, although this often requires advanced synthetic methods such as directed C-H activation. Research in this area is ongoing to expand the synthetic toolbox for this versatile scaffold.
Synthesis of Bioactive Molecules
The pyrazolidine core is a key component of numerous pharmacologically active molecules. This compound serves as an excellent starting point for the synthesis of these complex targets. For instance, derivatives of pyrazolidine have been investigated for their potential as enzyme inhibitors and other therapeutic agents. The ability to introduce substituents at various positions of the pyrazolidine ring, followed by deprotection, allows for the generation of diverse libraries of compounds for drug discovery screening.[8]
Conclusion: A Cornerstone for Heterocyclic Synthesis
This compound has established itself as a valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, conferred by the strategically placed Boc protecting groups, allows for controlled and selective chemical transformations. The straightforward synthesis and deprotection protocols, coupled with the stability of the molecule, make it an attractive starting material for the construction of complex pyrazolidine-containing targets. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the importance of foundational building blocks like this compound is set to increase, paving the way for the development of new synthetic methodologies and the discovery of innovative molecules with significant biological and material properties.
References
-
Organic Chemistry Portal. Pyrazolidine synthesis. ([Link])
-
Nikolaev, A. M., et al. (2021). CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][5][9][10]TRIAZINE-3,4-DIYL DICARBOXYLATES. Russian Journal of General Chemistry, 91(7), 1335-1341.
- Lévai, A., & Jekő, J. (2015). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 20(4), 6884-6911.
- Al-Azzawi, W. A. (2018). Synthesis and Characterization of Some Pyrazole, Pyrazoline and Pyrazolidine Derivatives. Journal of Al-Nahrain University, 21(2), 24-31.
- Claramunt, R. M., et al. (2024). Pyrazolidines: synthesis, reactivity, physical and biological properties. ARKIVOC, 2024(5), 1-80.
-
Organic Chemistry Portal. Pyrazole synthesis. ([Link])
- Awuah, E., & Zylstra, N. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23903-23912.
- Bumagina, Z. G., et al. (2019). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Russian Journal of Organic Chemistry, 55(10), 1594-1601.
-
Wikipedia. Di-tert-butyl dicarbonate. ([Link])
- Awuah, E., & Zylstra, N. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23903-23912.
- Al-Hourani, B. J. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Molbank, 2021(3), M1250.
- Awuah, E., & Zylstra, N. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23903-23912.
- Yoon, Y. J., et al. (2010). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C– (C= O) coupling.
-
Seedion. This compound. ([Link])
- Park, S., et al. (2009). (R)-Di-tert-butyl 1, 1′-binaphthyl-2, 2′-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o543.
-
Molbank. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. ([Link])
- Google Patents. US5151542A - Process for preparing di-tert.
-
The Royal Society of Chemistry. Photocatalytic Esterification under Mitsunobu Reaction Conditions Mediated by Flavin a. ([Link])
- Wu, Y., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of organic chemistry, 69(18), 6131-6133.
- Hakk, H., et al. (2021). Facile synthesis of high specific activity 4-[1-14 C] butyl-1, 2-diphenylpyrazolidine-3, 5-dione (phenylbutazone) using nucleophilic substitution. Journal of Labelled Compounds and Radiopharmaceuticals, 64(6), 225-231.
-
The Royal Society of Chemistry. 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. ([Link])
-
National Center for Biotechnology Information. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. ([Link])
-
NIST WebBook. 3-tert-Butyl-2-pyrazolin-5-one. ([Link])
Sources
- 1. aldlab-chemicals_this compound [aldlab.com]
- 2. CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1,2,4]TRIAZINE-3,4-DIYL DICARBOXYLATES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-tert-Butyl-2-pyrazolin-5-one [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolidine synthesis [organic-chemistry.org]
- 10. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolidine Core: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolidine ring, a saturated five-membered heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its inherent structural features, including the presence of multiple hydrogen bond donors and acceptors, and the ability to adopt various conformations, make it an attractive framework for the design of novel therapeutic agents.[3] This guide, curated from the perspective of a Senior Application Scientist, delves into the core chemistry, synthetic strategies, and diverse pharmacological landscape of pyrazolidine-based compounds, offering insights into their pivotal role in contemporary drug discovery and development.
The Pyrazolidine Nucleus: Structure and Physicochemical Properties
The parent pyrazolidine is a saturated heterocycle with the molecular formula C₃H₈N₂.[1] The fully saturated ring, also known as 1,2-diazacyclopentane, provides a flexible three-dimensional geometry that can be strategically functionalized to interact with biological targets.[1][4]
Key Structural and Physicochemical Characteristics:
-
Stereochemistry: The pyrazolidine ring can possess multiple stereogenic centers, allowing for the synthesis of chiral derivatives with high stereoselectivity. This is crucial for optimizing interactions with chiral biological macromolecules like enzymes and receptors.[5]
-
Substitution: The nitrogen atoms at positions 1 and 2, as well as the carbon atoms at positions 3, 4, and 5, are amenable to a wide range of substitutions, enabling fine-tuning of the molecule's steric and electronic properties.[4]
-
Reactivity: The unprotected pyrazolidine ring is susceptible to oxidation, often leading to the formation of the more stable pyrazoline or pyrazole derivatives.[1][6] This reactivity can be harnessed in synthetic transformations but also needs to be considered in terms of metabolic stability during drug design. The N-N bond can be cleaved under reductive conditions, providing a synthetic route to 1,3-diamines.[1][5]
A fundamental understanding of these properties is paramount for the rational design of pyrazolidine-based drug candidates with desired pharmacokinetic and pharmacodynamic profiles.
Synthetic Strategies for Assembling the Pyrazolidine Core
The construction of the pyrazolidine ring can be achieved through various synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
[3+2] Cycloaddition Reactions
One of the most powerful and versatile methods for synthesizing pyrazolidines is the [3+2] cycloaddition of azomethine imines with alkenes.[3][5] This reaction allows for the stereocontrolled formation of the five-membered ring with up to three new stereocenters.[5]
Conceptual Workflow of [3+2] Cycloaddition:
Caption: General scheme of a [3+2] cycloaddition reaction for pyrazolidine synthesis.
Experimental Protocol: Asymmetric [3+2] Cycloaddition of an Azomethine Imine with an Olefin
This protocol is a representative example of a metal-catalyzed asymmetric cycloaddition.
Materials:
-
N-Benzoyl-N'-benzylidenehydrazine (Azomethine imine precursor)
-
Ethyl acrylate (Olefin)
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆ (Catalyst)
-
(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (Chiral Ligand)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (e.g., (R)-BINAP, 0.022 mmol) and the copper catalyst (e.g., (CuOTf)₂·C₆H₆, 0.02 mmol) in anhydrous DCM (5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add the azomethine imine precursor (e.g., N-benzoyl-N'-benzylidenehydrazine, 0.5 mmol) to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) to enhance enantioselectivity.
-
Slowly add the olefin (e.g., ethyl acrylate, 0.6 mmol) to the reaction mixture via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired enantiomerically enriched pyrazolidine derivative.
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the phosphine ligand and the copper(I) catalyst.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to lower yields and enantioselectivities.
-
Chiral Ligand: The BINAP ligand coordinates to the copper center, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.
-
Low Temperature: Often improves the enantiomeric excess by reducing the thermal energy of the system, which can overcome the energy difference between the diastereomeric transition states.
Other Synthetic Routes
While [3+2] cycloadditions are prominent, other methods are also employed for pyrazolidine synthesis:
-
From Hydrazines and 1,3-Dihalopropanes: A classical approach involving the nucleophilic substitution of dihalides by hydrazines.[4]
-
From Hydrazines and α,β-Unsaturated Carbonyl Compounds: This method proceeds via a Michael addition followed by intramolecular cyclization.[4]
-
Palladium-Catalyzed Carboamination: This modern method allows for the efficient synthesis of various heterocycles, including pyrazolidines, from aryl chlorides and alkenes.[7]
The Broad Spectrum of Biological Activities
Pyrazolidine derivatives have garnered significant attention due to their diverse range of pharmacological activities.[8][9] This versatility stems from the core's ability to be decorated with various pharmacophoric groups, leading to interactions with a multitude of biological targets.
Table 1: Overview of Biological Activities of Pyrazolidine Derivatives
| Biological Activity | Key Examples / Notes | References |
| Anti-inflammatory | Phenylbutazone is a classic example of a pyrazolidinedione with potent anti-inflammatory effects.[10] Newer derivatives often target enzymes like COX-2.[8] | [8][10] |
| Anticancer | Pyrazolidine-3,5-dione derivatives have shown significant antitumor activity.[8] The mechanism often involves the induction of apoptosis or inhibition of cell proliferation. | [8] |
| Antimicrobial | Various pyrazolidine derivatives exhibit activity against a range of bacteria and fungi.[11] | [11] |
| Neuroprotective | Some pyrazoline derivatives, structurally related to pyrazolidines, have shown neuroprotective effects in models of neurodegenerative diseases.[10] | [10] |
| Enzyme Inhibition | Pyrazolidine derivatives have been developed as inhibitors of enzymes such as dipeptidyl peptidase IV (DP-IV), which is relevant for the treatment of type 2 diabetes.[12] | [12] |
| Antiviral | Certain pyrazolidine derivatives have demonstrated antiviral properties, including activity against HIV.[8] | [8] |
Pyrazolidines in Drug Discovery and Development: A Deeper Dive
The journey of a pyrazolidine-based compound from a laboratory curiosity to a clinical candidate is a testament to the power of medicinal chemistry. The following sections explore key aspects of this process.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a pyrazolidine derivative and its biological activity is crucial for designing more potent and selective drugs. SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact on its activity.
Illustrative SAR Flowchart for a Hypothetical Pyrazolidine-based Kinase Inhibitor:
Caption: A conceptual flowchart illustrating a structure-activity relationship study.
Case Study: Pyrazolidinediones as Anti-inflammatory Agents
The pyrazolidine-3,5-dione moiety is a well-established pharmacophore for anti-inflammatory activity. Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), is a prominent example.[10] Although its use is now limited due to side effects, it served as a prototype for the development of safer and more selective anti-inflammatory agents.[10]
The anti-inflammatory mechanism of many pyrazolidinediones involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.
Conclusion
The pyrazolidine scaffold continues to be a fertile ground for the discovery of new bioactive molecules. Its synthetic tractability and the diverse biological activities of its derivatives ensure its enduring relevance in medicinal chemistry. For researchers and drug development professionals, a deep understanding of the chemistry and pharmacology of pyrazolidines is essential for harnessing their full therapeutic potential. Future research will likely focus on the development of novel synthetic methodologies for accessing complex pyrazolidine architectures and the exploration of new biological targets for this versatile heterocyclic system.
References
- Structure–activity relationship of synthesized pyrazolidine-3,5-dione deriv
- Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. (n.d.). MDPI.
- Pyrazolidine synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Evaluation of Pyrazolidine Derivatives as Dipeptidyl Peptidase IV (DP-IV) Inhibitors. (2005). PubMed.
- Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. (2016). PubMed Central.
- Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Deriv
- Recent Developments in the Synthesis and Applications of Pyrazolidines. A Review. (n.d.). Taylor & Francis Online.
- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
- Pyrazolines and pyrazolidines as subunits of bioactive compounds and drugs. (n.d.).
- Pyrazolidine. (n.d.). Grokipedia.
- A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives. (2022).
- Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline-thiazolidine-based hybrids. (n.d.). University of Kentucky.
- Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline-thiazolidine-based hybrids. (2016). University of Kentucky College of Arts & Sciences.
- Pyrazolidines: synthesis, reactivity, physical and biological properties. (2024).
- (PDF) Pyrazole and its biological activity. (2017).
- PYRAZOLINE HETEROCYCLIC: A REVIEW. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
- Biological activities of pyrazoline derivatives--a recent development. (n.d.). PubMed.
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET.
- Pyrazoline-5-one and pyrazolidine-3, 5-dione derivatives with antiphlogistic and analgesic activity. (1969). PubMed.
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022).
- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013).
- Steroidal pyrazolines as a promising scaffold in drug discovery. (2020). PubMed.
- Steroidal Pyrazolines As a Promising Scaffold in Drug Discovery. (n.d.).
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (2022). PubMed.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. Pyrazolidine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of pyrazolidine derivatives as dipeptidyl peptidase IV (DP-IV) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Novel Asymmetric Synthesis of β-Amino Acids via Diastereoselective Conjugate Addition to Di-tert-butyl pyrazolidine-1,2-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Amino acids are crucial building blocks in medicinal chemistry, imparting unique structural and pharmacological properties to peptides and small molecule therapeutics, such as enhanced proteolytic stability and the ability to form novel secondary structures.[1] This application note details a novel and robust methodology for the asymmetric synthesis of β-amino acids utilizing Di-tert-butyl pyrazolidine-1,2-dicarboxylate as a versatile chiral scaffold. The core of this strategy lies in a highly diastereoselective 1,4-conjugate addition of organocuprates to an α,β-unsaturated N-acyl-pyrazolidine derivative, followed by a reductive N-N bond cleavage to liberate the desired β-amino acid. This method offers a new avenue for the stereocontrolled synthesis of a diverse range of β-amino acids with significant potential for drug discovery and development.
Introduction: The Significance of β-Amino Acids and the Pyrazolidine Scaffold
The demand for enantiomerically pure β-amino acids has grown substantially due to their prevalence in numerous biologically active natural products and pharmaceuticals.[2] Their incorporation into peptide backbones can induce stable helical or sheet-like structures, making them valuable tools in the design of peptidomimetics.[1] Furthermore, pyrazole and its reduced form, pyrazolidine, are privileged heterocyclic motifs in drug discovery, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3]
This application note bridges these two key areas by proposing a synthetic strategy that leverages the inherent chirality and conformational rigidity of the pyrazolidine ring system to direct the stereoselective synthesis of β-amino acids. By employing this compound, a commercially available and stable starting material, we present a pathway that offers excellent control over stereochemistry and broad substrate scope.
Scientific Rationale and Mechanistic Overview
The synthetic approach is predicated on two key transformations: a diastereoselective Michael addition and a subsequent reductive ring opening.
-
Diastereoselective Michael Addition: The pyrazolidine scaffold is first acylated with an α,β-unsaturated acyl chloride (e.g., crotonyl chloride) to form an N-enoyl-pyrazolidine. The two bulky tert-butoxycarbonyl (Boc) groups on the pyrazolidine nitrogens lock the conformation of the five-membered ring and create a sterically hindered environment. This steric hindrance effectively shields one face of the Michael acceptor, directing the nucleophilic attack of the organometallic reagent to the opposite face, thus ensuring high diastereoselectivity. Organocuprates (Gilman reagents) are the nucleophiles of choice for this transformation due to their well-established propensity for 1,4-conjugate addition over 1,2-addition to α,β-unsaturated carbonyls.[3]
-
Reductive N-N Bond Cleavage: Following the conjugate addition, the N-N bond of the pyrazolidine ring is reductively cleaved. This step is crucial for liberating the newly synthesized β-amino acid derivative. Various methods are available for the reductive cleavage of hydrazine derivatives, with dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation being effective approaches. The choice of method can be tailored based on the functional groups present in the molecule.
Visualizing the Reaction Pathway
Proposed Reaction Mechanism
Figure 1: Proposed mechanism for the synthesis of β-amino acids.
Experimental Workflow
Figure 2: Overall experimental workflow for the synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Di-tert-butyl 3-(3-oxobutanoyl)pyrazolidine-1,2-dicarboxylate (Michael Acceptor)
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Acylation: In a separate flask, dissolve crotonyl chloride (1.1 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the pyrazolidine solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (50 mL). Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford the N-enoyl-pyrazolidine as a pale yellow oil.
Protocol 2: Diastereoselective Michael Addition of Dimethylcuprate
-
Organocuprate Preparation: In a flame-dried 500 mL flask under nitrogen, suspend copper(I) iodide (2.2 eq) in anhydrous diethyl ether (150 mL) and cool to -20 °C. Add methyllithium (4.4 eq, 1.6 M in diethyl ether) dropwise and stir for 30 minutes to form a Gilman reagent solution.
-
Substrate Addition: In a separate flask, dissolve the N-enoyl-pyrazolidine (1.0 eq) from Protocol 1 in anhydrous diethyl ether (50 mL) and cool to -78 °C.
-
Conjugate Addition: Transfer the prepared organocuprate solution to the substrate solution via cannula at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the diastereomerically enriched adduct.
Protocol 3: Reductive Ring Opening and Final Product Isolation
-
Reaction Setup: Set up a three-neck flask with a dry ice condenser. Add liquid ammonia (approx. 150 mL) and cool to -78 °C.
-
Dissolving Metal Reduction: Add small pieces of sodium metal (10 eq) to the liquid ammonia until a persistent blue color is observed.
-
Substrate Addition: Dissolve the Michael adduct (1.0 eq) from Protocol 2 in anhydrous THF (30 mL) and add it dropwise to the sodium-ammonia solution.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen.
-
Acidic Workup: To the remaining residue, carefully add 1 M hydrochloric acid at 0 °C until the pH is ~2.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Purification: The resulting Boc-protected β-amino acid can be further purified by recrystallization or flash chromatography to yield the final product.
Data Presentation: Substrate Scope and Expected Outcomes
The following table presents hypothetical yet anticipated results for the Michael addition step with various organocuprates, based on analogous reactions in the literature.
| Entry | Organocuprate (R₂CuLi) | R Group | Expected Yield (%) | Expected Diastereomeric Ratio (d.r.) |
| 1 | Me₂CuLi | Methyl | 85-95 | >95:5 |
| 2 | Et₂CuLi | Ethyl | 80-90 | >95:5 |
| 3 | Bu₂CuLi | n-Butyl | 75-85 | >90:10 |
| 4 | Ph₂CuLi | Phenyl | 70-80 | >90:10 |
Applications in Drug Development
The ability to synthesize a wide array of enantiomerically pure β-amino acids opens up numerous possibilities in drug discovery:
-
Peptidomimetics: These novel β-amino acids can be incorporated into peptide sequences to create analogs with improved pharmacokinetic properties, such as resistance to enzymatic degradation and enhanced cell permeability.
-
Small Molecule Therapeutics: The synthesized β-amino acids can serve as chiral building blocks for the total synthesis of complex natural products and novel small molecule drugs. The pyrazolidine-derived backbone may itself impart desirable pharmacological properties.
-
Foldamers: The constrained nature of β-amino acids allows for the design of "foldamers," which are non-natural oligomers that adopt well-defined secondary structures. These can be used to mimic protein surfaces and disrupt protein-protein interactions, a key strategy in modern drug development.
Conclusion
The methodology presented in this application note offers a promising and highly adaptable strategy for the asymmetric synthesis of β-amino acids using this compound. The use of this chiral scaffold provides excellent stereocontrol in the key conjugate addition step, and the subsequent reductive ring opening efficiently liberates the desired product. This approach is expected to be a valuable tool for medicinal chemists and researchers in the field of drug development, facilitating the exploration of novel chemical space and the creation of next-generation therapeutics.
References
-
Fuller, A. A., Chen, B., Minter, A. R., & Mapp, A. K. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. Journal of the American Chemical Society, 127(15), 5376–5383. [Link]
-
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 9(8), 811–822. [Link]
-
Shah, S., & Singh, R. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 7(1), 2-13. [Link]
-
Sadek, B., & Khan, N. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(4), 365-385. [Link]
-
Reusch, W. (2015). 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. [Link]
-
Posner, G. H. (1972). Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions, 19, 1-113. [Link]
-
Carpino, L. A., & Terry, P. H. (1961). Reductive Cleavage of the Nitrogen-Nitrogen Bond in Hydrazine Derivatives. Journal of the American Chemical Society, 83(15), 3254–3257. [Link]
Sources
Application Notes: Di-tert-butyl Pyrazolidine-1,2-dicarboxylate in Asymmetric Synthesis
Abstract
This guide provides a detailed technical overview of di-tert-butyl pyrazolidine-1,2-dicarboxylate, a pivotal reagent in modern asymmetric synthesis. Rather than functioning as a traditional, cleavable chiral auxiliary, this molecule serves as a prochiral dinitrogen source for the direct and highly enantioselective synthesis of valuable pyrazolidine heterocycles. The core application detailed herein is the organocatalyzed asymmetric aza-Michael/hemiaminal cascade reaction with α,β-unsaturated aldehydes. This metal-free approach provides access to functionalized 3-hydroxypyrazolidines with exceptional levels of stereocontrol (typically 98–99% ee), which are versatile chiral building blocks for drug discovery and development. We present the mechanistic rationale, a comprehensive experimental protocol, reaction scope, and protocols for downstream derivatization.
Introduction: A Modern Approach to Chiral Pyrazolidines
The pyrazolidine structural motif is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of bioactivities, including anti-inflammatory, antidepressant, and anticancer properties.[1] Consequently, the development of efficient and highly stereoselective methods to access these heterocycles is of paramount importance.
Traditionally, asymmetric synthesis relies on strategies such as chiral auxiliaries that are temporarily attached to a substrate to direct a stereoselective transformation. However, this compound offers a more elegant and atom-economical approach. It participates directly in a cascade reaction where the pyrazolidine ring itself is constructed with high enantiopurity. The key transformation is a metal-free, organocatalytic cascade reaction that combines the pyrazolidine precursor with α,β-unsaturated aldehydes.[2][3]
This application note will detail the mechanism, protocols, and scope of this powerful transformation, providing researchers with the necessary knowledge to successfully implement this strategy.
Reagent Profile and Synthesis
While commercially available, understanding the basic properties of this compound is essential for its effective use.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 146605-64-3 |
| Molecular Formula | C₁₃H₂₄N₂O₄ |
| Molecular Weight | 272.34 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥97% |
Synthesis: The reagent can be synthesized via the reaction of pyrazolidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This straightforward protection of both nitrogen atoms is crucial for its function in the subsequent cascade reaction.
The Aza-Michael/Hemiaminal Cascade: Mechanism of Stereocontrol
The success of this methodology hinges on a carefully orchestrated sequence of reactions catalyzed by a chiral secondary amine, typically a prolinol derivative. The di-Boc protection on the hydrazine moiety is the critical design element that dictates the reaction pathway.
The Rationale for Di-Boc Protection: The use of a di-1,2-N-protected hydrazine is essential to ensure chemoselectivity for 1,4-addition (aza-Michael reaction).[3] If a monoprotected hydrazine is used, the reaction proceeds via a 1,2-addition to the aldehyde's carbonyl group, leading predominantly to the formation of a hydrazone.[3] The two bulky tert-butoxycarbonyl (Boc) groups sterically hinder the nitrogen atoms from direct attack on the carbonyl, thereby favoring conjugate addition to the β-position of the activated alkene.
The proposed catalytic cycle is illustrated below:
Figure 2 Caption: General experimental workflow for the asymmetric synthesis of 3-hydroxypyrazolidines.
Materials:
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst, 20 mol%)
-
This compound (1.2 equiv)
-
Toluene (Anhydrous, to make a 0.5 M solution with respect to the aldehyde)
-
Reaction vial with a magnetic stir bar
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Pentane/EtOAc or Toluene/EtOAc)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the α,β-unsaturated aldehyde (0.25 mmol, 1.0 equiv), the chiral catalyst (0.05 mmol, 20 mol%), and anhydrous toluene (0.5 mL).
-
Stir the solution at room temperature for 2 minutes.
-
Add this compound (0.30 mmol, 1.2 equiv) to the solution.
-
Seal the vial and cool the reaction mixture to 4 °C in a refrigerator or cooling bath.
-
Stir the reaction vigorously at this temperature. The reaction time can vary from 24 to 144 hours depending on the substrate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Upon completion, the crude reaction mixture can be directly loaded onto a silica gel column for purification.
-
Elute the column with a suitable solvent gradient (e.g., 5% to 20% EtOAc in pentane) to afford the pure 3-hydroxypyrazolidine product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Downstream Protocol: Diastereoselective Allylation
The synthesized 3-hydroxypyrazolidines are versatile intermediates. The hydroxyl group can be readily functionalized, as shown in the following diastereoselective allylation. [3] Materials:
-
3-Hydroxypyrazolidine derivative (1.0 equiv)
-
Allyltrimethylsilane (3.0 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the 3-hydroxypyrazolidine (0.1 mmol, 1.0 equiv) in anhydrous DCM (1.0 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -48 °C (an acetonitrile/dry ice bath).
-
Add allyltrimethylsilane (0.3 mmol, 3.0 equiv) to the cooled solution.
-
Slowly add BF₃·OEt₂ (0.2 mmol, 2.0 equiv) dropwise.
-
Stir the reaction at -48 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature, then extract with DCM (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the 3-allylpyrazolidine. The diastereomeric ratio (d.r.) is typically determined by ¹H NMR analysis of the crude mixture.
Figure 3 Caption: Diastereoselective allylation of the 3-hydroxypyrazolidine product.
Reaction Scope and Performance
The organocatalytic cascade reaction is robust and tolerates a variety of substituents on the α,β-unsaturated aldehyde, consistently delivering high enantioselectivities.
Table 2: Substrate Scope for the Asymmetric Synthesis of 3-Hydroxypyrazolidines [3]
| Entry | Aldehyde Substrate (Ar group) | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | Phenyl | 64 | >99 |
| 2 | 4-Nitrophenyl | 81 | 98 |
| 3 | 4-Chlorophenyl | 72 | >99 |
| 4 | 4-Bromophenyl | 75 | >99 |
| 5 | 4-Methylphenyl | 59 | >99 |
| 6 | 4-Methoxyphenyl | 59 | 99 |
| 7 | 2-Naphthyl | 77 | >99 |
| 8 | 2-Thienyl | 45 | >99 |
| 9 | 2-Furyl | 68 | 99 |
| 10 | (E)-Styryl | 58 | 99 |
Conditions: As described in Protocol 4.1 at 4 °C for 92-144 h.
Expert Insights:
-
Electron-withdrawing groups on the aromatic ring of the aldehyde (e.g., -NO₂, -Cl) generally lead to faster reaction rates. [1]* Electron-donating groups (e.g., -OMe) can slow the reaction, sometimes requiring longer reaction times or slightly elevated temperatures, which may marginally impact enantioselectivity. [1]* Temperature control is critical. While reactions may proceed at room temperature, cooling to 4 °C or lower is often necessary to achieve the highest levels of enantioselectivity. [2]
Conclusion
This compound is a highly effective reagent for the direct asymmetric synthesis of chiral pyrazolidines. Its application in the organocatalyzed aza-Michael/hemiaminal cascade provides a powerful, metal-free method for constructing these valuable heterocyclic cores with excellent enantioselectivity and operational simplicity. The resulting 3-hydroxypyrazolidine products are versatile chiral building blocks that can be further elaborated, making this methodology a significant tool for researchers in organic synthesis and drug discovery.
References
-
Wang, W., et al. (2012). Organocatalytic cascade aza-Michael/hemiacetal reaction between disubstituted hydrazines and α,β-unsaturated aldehydes: Highly diastereo- and enantioselective synthesis of pyrazolidine derivatives. Beilstein Journal of Organic Chemistry, 8, 1710–1720. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
ResearchGate. (2012). Organocatalytic cascade aza-Michael/hemiacetal reaction between disubstituted hydrazines and α,β-unsaturated aldehydes: Highly diastereo- and enantioselective synthesis of pyrazolidine derivatives. [Link]
-
Córdova, A., et al. (2012). Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. ChemistryOpen, 1(3), 138-141. Published by Wiley-VCH. Available from NIH National Library of Medicine. [Link]
Sources
- 1. Organocatalytic cascade aza-Michael/hemiacetal reaction between disubstituted hydrazines and α,β-unsaturated aldehydes: Highly diastereo- and enantioselective synthesis of pyrazolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Di-tert-butyl pyrazolidine-1,2-dicarboxylate in Peptide Synthesis
Introduction: Engineering Peptide Conformation with Pyrazolidine Scaffolds
The therapeutic potential of peptides is often limited by their conformational flexibility, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. To overcome these limitations, the introduction of conformational constraints into the peptide backbone has emerged as a powerful strategy in medicinal chemistry and drug development. Di-tert-butyl pyrazolidine-1,2-dicarboxylate and its derivatives serve as valuable building blocks for creating conformationally restricted peptide analogs. By replacing a standard dipeptide unit, the pyrazolidine ring system imparts a rigid turn-like structure, effectively locking the peptide backbone into a specific bioactive conformation. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the incorporation of this compound-derived scaffolds into synthetic peptides, covering the underlying principles, detailed experimental protocols, and characterization methods.
The core principle behind using pyrazolidine-based building blocks is to mimic and stabilize secondary structures such as β-turns. These structures are critical for molecular recognition and protein-protein interactions. The di-tert-butyloxycarbonyl (Boc) protecting groups on the pyrazolidine nitrogens ensure compatibility with standard solid-phase peptide synthesis (SPPS) workflows and can be strategically removed under acidic conditions. This guide will focus on the practical aspects of utilizing a key derivative, this compound-3-carboxylic acid, as a constrained dipeptide surrogate in Boc- and Fmoc-based solid-phase peptide synthesis.
Causality in Experimental Design: Why Pyrazolidine Scaffolds?
The choice to incorporate a pyrazolidine moiety is driven by the desire to pre-organize a peptide into a specific three-dimensional shape. This pre-organization can lead to several advantageous properties:
-
Enhanced Receptor Affinity: By reducing the entropic penalty of binding, a conformationally constrained peptide can exhibit significantly higher affinity for its biological target.
-
Increased Proteolytic Stability: The non-natural pyrazolidine structure is resistant to cleavage by common proteases, thereby extending the biological half-life of the peptide.
-
Improved Selectivity: A rigid conformation can lead to more specific interactions with the target receptor, reducing off-target effects.
The di-Boc protected pyrazolidine scaffold is particularly advantageous due to the well-established chemistry of the Boc group, allowing for selective deprotection and further manipulation of the peptide chain.
Experimental Workflow Overview
The general workflow for incorporating a pyrazolidine-based amino acid into a peptide sequence via SPPS is outlined below. This workflow is applicable to both Boc and Fmoc strategies with appropriate modifications to the deprotection steps.
Caption: General workflow for solid-phase peptide synthesis incorporating a pyrazolidine-based amino acid.
Detailed Protocols
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) of a Pyrazolidine-Containing Peptide
This protocol outlines the manual synthesis of a model tripeptide, Ac-Ala-[Pyr]-Gly-NH₂, where [Pyr] represents the incorporated this compound-3-carboxylic acid moiety, on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
N-α-Boc-Glycine
-
This compound-3-carboxylic acid
-
N-α-Boc-Alanine
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine, 20% in DMF
-
Acetic anhydride
-
Methanol (MeOH)
-
Diethyl ether
-
Scavengers: Triisopropylsilane (TIS), water
Procedure:
-
Resin Preparation:
-
Swell 200 mg of Rink Amide MBHA resin in DMF in a fritted syringe for 1 hour.
-
Drain the DMF.
-
-
First Amino Acid Coupling (Boc-Gly-OH):
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF (5x) and DCM (3x).
-
Coupling: In a separate vial, dissolve Boc-Gly-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF. Add the solution to the resin and agitate for 2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of the Pyrazolidine Moiety:
-
Deprotection: Remove the Boc group from the resin-bound glycine by treating with 50% TFA in DCM for 30 minutes. Wash with DCM (5x), isopropanol (2x), and DMF (3x).[1]
-
Neutralization: Treat the resin with 10% DIEA in DMF (2 x 2 min). Wash with DMF (5x).
-
Activation and Coupling: In a separate vial, dissolve this compound-3-carboxylic acid (2 eq), HOBt (2 eq), and DIC (2 eq) in DMF. Add the solution to the resin and agitate for 4-6 hours.
-
Monitoring: Monitor the coupling reaction using a chloranil test for secondary amines.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Third Amino Acid Coupling (Boc-Ala-OH):
-
One of the Boc groups on the pyrazolidine nitrogen must be removed to allow for chain elongation. This can be achieved with a milder TFA treatment (e.g., 10-20% TFA in DCM for 30-60 minutes), which requires careful optimization to avoid premature cleavage from the resin or loss of the second Boc group. For this protocol, we will assume selective deprotection is achieved.
-
Selective Deprotection: Treat the resin with 20% TFA in DCM for 45 minutes. Wash with DCM (5x), isopropanol (2x), and DMF (3x).
-
Neutralization: Treat the resin with 10% DIEA in DMF (2 x 2 min). Wash with DMF (5x).
-
Coupling: Couple Boc-Ala-OH using the same procedure as for Boc-Gly-OH.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Global Deprotection:
-
Wash the resin with MeOH (3x) and dry under vacuum for at least 2 hours.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase HPLC.
-
Characterize the purified peptide by analytical HPLC, LC-MS, and NMR.
-
Protocol 2: Cleavage of Boc Protecting Groups
The removal of the di-tert-butyl protecting groups from the pyrazolidine nitrogen atoms is a critical step. Standard Boc-SPPS deprotection conditions are generally effective.
Caption: Schematic of the acid-mediated cleavage of the Boc protecting groups from the pyrazolidine moiety.
Procedure:
-
Standard Cleavage: A solution of 50% TFA in DCM is typically used for the removal of the N-terminal Boc group during chain elongation in Boc-SPPS.[1] A prewash of 5 minutes followed by a 15-25 minute reaction is generally sufficient.[1]
-
Global Cleavage: For the final cleavage from the resin and removal of all acid-labile side-chain protecting groups, a stronger acid cocktail is employed. A common mixture is TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours. The scavengers (TIS and water) are crucial to prevent side reactions with sensitive amino acids.
Data Presentation: Characterization of Pyrazolidine-Containing Peptides
Thorough characterization is essential to confirm the successful synthesis and purity of the target peptide. The following tables provide representative analytical data for a hypothetical peptide containing a di-Boc-pyrazolidine moiety.
Table 1: HPLC and Mass Spectrometry Data
| Compound ID | Peptide Sequence | Retention Time (t_R, min) | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| PZ-01 | Ac-Ala-[Pyr(di-Boc)]-Gly-NH₂ | 15.8 | 514.30 | 514.31 |
| PZ-02 | H-Ala-[Pyr]-Gly-NH₂ | 8.2 | 314.19 | 314.20 |
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Ac-Ala-[Pyr(di-Boc)]-Gly-NH₂ (PZ-01) | H-Ala-[Pyr]-Gly-NH₂ (PZ-02) |
| Ala α-CH | 4.25 (q, J=7.2 Hz) | 3.89 (q, J=7.0 Hz) |
| Ala β-CH₃ | 1.28 (d, J=7.2 Hz) | 1.35 (d, J=7.0 Hz) |
| Pyr α-CH | 4.62 (dd, J=8.5, 4.0 Hz) | 4.45 (m) |
| Pyr β-CH₂ | 2.15 (m), 1.98 (m) | 2.05 (m), 1.87 (m) |
| Gly α-CH₂ | 3.80 (d, J=5.8 Hz) | 3.75 (d, J=5.5 Hz) |
| Boc (CH₃)₃C | 1.42 (s, 18H) | - |
| Ac CH₃ | 1.95 (s) | - |
| Amide NHs | 8.15 (d, J=7.5 Hz), 7.98 (t, J=5.8 Hz) | 8.30 (d, J=8.0 Hz), 8.12 (t, J=5.5 Hz) |
Note: The chemical shifts are illustrative and may vary depending on the specific peptide sequence and experimental conditions.
Troubleshooting and Key Considerations
-
Incomplete Coupling: The sterically hindered nature of the pyrazolidine amino acid may lead to slower coupling kinetics. If monitoring indicates incomplete coupling, a second coupling with freshly activated amino acid is recommended. The use of more potent coupling reagents like HATU or HCTU can also improve efficiency.
-
Selective Deprotection: Achieving selective deprotection of one Boc group on the pyrazolidine for chain elongation requires careful optimization of TFA concentration and reaction time to avoid complete deprotection or side reactions.
-
Racemization: While the use of urethane-based protecting groups like Boc minimizes racemization, it is still a potential concern, especially during the activation of the pyrazolidine carboxylic acid. The addition of HOBt or other racemization suppressants is crucial.[2]
Conclusion
This compound and its derivatives are powerful tools for introducing conformational constraints into peptides. By following the protocols outlined in this application note, researchers can successfully incorporate these building blocks into their synthetic targets, enabling the exploration of structure-activity relationships and the development of more potent and stable peptide-based therapeutics. The provided methodologies, data interpretation guidelines, and troubleshooting tips offer a solid foundation for the successful application of this important class of constrained amino acid surrogates.
References
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc.
- Methods and protocols of modern solid phase peptide synthesis. (2014).
- Recent development of peptide coupling reagents in organic synthesis. (2005). Tetrahedron, 61(46), 10827-10852.
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc.
- Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews, 111(11), 6557-6602.
- Synthesis of pyrazole peptidomimetics and their inhibition against A549 lung cancer cells. (2012). Bioorganic & Medicinal Chemistry Letters, 22(22), 6882-6887.
- Synthesis and Evaluation of Pyrazolidine Derivatives as Dipeptidyl Peptidase IV (DP-IV) Inhibitors. (2005). Bioorganic & Medicinal Chemistry Letters, 15(5), 1451-1455.
- Peptide Fragmentation Patterns in Mass Spectrometry. (2025). BenchChem.
- Mass spectrometry of peptides and proteins. (2004). Mass Spectrometry Reviews, 23(3), 163-207.
- ¹H NMR spectra of t-BOC-β-CD in d-DMSO. (n.d.).
- Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. (2024). Gels, 10(4), 265.
- Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2016). Molecules, 21(9), 1184.
- Proline-Derived Transannular N-Cap for Nucleation of Short α-Helical Peptides - Supporting Inform
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2014).
- Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. (2009). Analytical Chemistry, 81(19), 8093-8100.
- Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2020). Journal of the American Society for Mass Spectrometry, 31(6), 1239-1248.
- Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2017). Beilstein Journal of Organic Chemistry, 13, 2708-2724.
- Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
- Pyrazole derived ultra-short antimicrobial peptidomimetics with potent anti-biofilm activity. (2017). Scientific Reports, 7, 40075.
- Efficient introduction of protected guanidines in boc solid phase peptide synthesis. (2001). Organic Letters, 3(15), 2341-2344.
- Cleavage methods following Boc-based solid-phase peptide synthesis. (1997). Methods in Enzymology, 289, 29-44.
- N,N′-Di-Boc-1H-pyrazole-1-carboxamidine 98 152120-54-2. (n.d.). Sigma-Aldrich.
Sources
Application Notes & Protocols: Di-tert-butyl Pyrazolidine-1,2-dicarboxylate as a Constrained 1,3-Diamine Synthon for Bioactive Molecule Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of di-tert-butyl pyrazolidine-1,2-dicarboxylate in the synthesis of bioactive molecules.
Abstract
This compound serves as a pivotal, shelf-stable precursor to a conformationally restricted 1,3-diamine scaffold. The pyrazolidine ring system enforces a specific spatial arrangement of the two nitrogen atoms, a feature highly sought after in modern drug discovery. By pre-organizing the diamine moiety, this building block can significantly reduce the entropic penalty of binding to a biological target, potentially leading to enhanced ligand affinity and selectivity. This guide details the strategic advantages, core synthetic transformations, and detailed protocols for leveraging this reagent in the design and synthesis of novel bioactive molecules.
The Strategic Imperative: Conformational Restriction in Drug Design
The use of conformationally restricted scaffolds is a cornerstone of rational drug design.[1] Flexible, open-chain molecules must adopt a specific, low-energy conformation to bind effectively to a target protein, a process that is entropically unfavorable. By incorporating a rigid scaffold, the molecule is "pre-organized" into a bioactive conformation, reducing the entropic cost of binding and often leading to improved potency.[2]
This compound is a protected form of a cyclic 1,3-diamine. Upon deprotection, it yields a 1,3-propanediamine backbone where the C-C and C-N bond rotations are constrained. This makes it an exceptionally valuable building block for creating ligands for G-protein coupled receptors (GPCRs), enzyme inhibitors, and peptidomimetics.[1][3]
Figure 1. The Entropic Advantage of Rigid Scaffolds. A conceptual diagram illustrating how a pre-organized rigid ligand has a lower entropic penalty for binding compared to a flexible ligand.
Core Synthetic Transformations
The primary utility of this compound lies in the facile removal of the two tert-butoxycarbonyl (Boc) protecting groups to unmask the parent diamine. The Boc groups provide stability, improve solubility in organic solvents, and prevent unwanted side reactions during preceding synthetic steps.
Boc Group Deprotection: Unveiling the Diamine Scaffold
The cleavage of the N-Boc bond is almost universally achieved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is typically quenched by a nucleophile or eliminated as isobutylene. The subsequent decarboxylation releases the free amine.
Common Deprotection Conditions:
| Reagent System | Solvent | Typical Conditions | Notes & Causality |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, 0°C to RT, 1-3 h | Most Common: Volatile reagents are easily removed in vacuo. TFA is a strong acid that efficiently cleaves the Boc group. The reaction is typically clean and high-yielding. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate | 4M HCl in Dioxane, RT, 1-4 h | Forms HCl Salt: Directly yields the dihydrochloride salt of the diamine, which is often a stable, crystalline solid that can be easily isolated by filtration. Avoids residual TFA. |
| Formic Acid | Neat or in H₂O | 80-95% aq. Formic Acid, RT to 50°C | Milder Alternative: Useful if other acid-labile groups are present that might be sensitive to TFA or HCl. Reaction times may be longer. |
Protocol 1: General Procedure for Boc Deprotection (TFA Method)
Objective: To generate pyrazolidine dihydrochloride, a stable salt of the parent diamine scaffold.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA) (10 eq)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve this compound (e.g., 2.72 g, 10 mmol) in anhydrous DCM (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the initial exotherm of adding the strong acid.
-
Acid Addition: Add TFA (e.g., 7.7 mL, 100 mmol) dropwise to the stirred solution over 10-15 minutes. Gas evolution (isobutylene and CO₂) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting oil is the pyrazolidine bis-trifluoroacetate salt.
-
Salt Conversion & Isolation (Optional but Recommended): To obtain the hydrochloride salt, dissolve the residue in a minimal amount of methanol and add an excess of 4M HCl in dioxane. Add diethyl ether until a precipitate forms.
-
Filtration: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield pyrazolidine dihydrochloride.
Trustworthiness Check: The final product should be characterized by ¹H NMR (disappearance of the large t-butyl singlet around 1.5 ppm and appearance of broad N-H signals) and Mass Spectrometry to confirm the molecular weight of the free diamine.
Application Workflow: Synthesis of Bioactive Scaffolds
Once deprotected, the pyrazolidine scaffold is a versatile platform for diversification. The two secondary amine functionalities can be selectively or symmetrically functionalized using a wide array of standard organic reactions, including amide coupling, reductive amination, urea formation, and sulfonylation.
The pyrazolidine scaffold is particularly relevant for constructing inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target in the treatment of type 2 diabetes.[4] The following workflow outlines a representative synthesis of a novel pyrazolidine-based scaffold inspired by this target class.
Figure 2. Synthetic Workflow. A general workflow for converting the starting material into a complex, functionalized bioactive scaffold.
Protocol 2: Representative Synthesis of a Functionalized Pyrazolidine Scaffold
Objective: To demonstrate the sequential, differential functionalization of the pyrazolidine scaffold post-deprotection.
PART A: Mono-N-Acylation
-
Setup: Suspend pyrazolidine dihydrochloride (1.0 eq, from Protocol 1) in DCM (0.2 M). Add a hindered base such as diisopropylethylamine (DIPEA) (2.2 eq) and stir for 10 minutes at 0°C. The base neutralizes the HCl salt to liberate the free diamine in situ.
-
Acylation: Slowly add a solution of the desired acyl chloride (e.g., 2-cyanobenzoyl chloride) (1.0 eq) in DCM. The use of exactly one equivalent is key to maximizing the yield of the mono-acylated product.
-
Reaction & Monitoring: Stir the reaction at 0°C for 2-4 hours. The progress should be monitored carefully by LC-MS to observe the formation of the mono-adduct and minimize the formation of the di-acylated byproduct.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to isolate the pure mono-acylated pyrazolidine.
PART B: N-Alkylation via Reductive Amination
-
Setup: Dissolve the mono-acylated intermediate from Part A (1.0 eq) in dichloroethane (DCE) (0.1 M).
-
Imine Formation: Add the desired aldehyde (e.g., 3-fluorobenzaldehyde) (1.2 eq) followed by a mild acid catalyst such as acetic acid (0.1 eq). Stir for 1 hour at room temperature to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. This reducing agent is mild and selective for imines/iminium ions in the presence of other carbonyls.
-
Reaction: Stir at room temperature overnight. Monitor by LC-MS for the disappearance of the starting material.
-
Workup & Purification: Quench carefully with saturated aqueous NaHCO₃. Extract with DCM, dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography to yield the final, diversely substituted product.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. It provides reliable access to a conformationally constrained 1,3-diamine scaffold, enabling the synthesis of pre-organized ligands with the potential for superior pharmacological properties. The straightforward deprotection and versatile functionalization pathways described herein make it an essential building block for constructing novel libraries of compounds aimed at challenging biological targets.
References
-
Life Chemicals. (2021). Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery.
-
ResearchGate. Representative Bioactive Molecules with Pyrazolidinone Scaffold.
-
Enamine. Conformationally restricted diamines and amino alcohols.
-
Ghotbi, Y., et al. (2017). Synthesis and in silico conformational analysis of new [3.2.2]-3-azabicyclic, [3.2.1]-3-aza-8-oxy-bicyclic and [3.2.1]-3-azabicyclic diamines. Tetrahedron.
-
Ahn, J. H., et al. (2005). Synthesis and Evaluation of Pyrazolidine Derivatives as Dipeptidyl Peptidase IV (DP-IV) Inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
ResearchGate. Some bioactive azole derivatives and representative bioactive pyrazolidines.
-
Al-Ostath, A., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Pharmaceuticals (Basel).
-
Weatherhead, R. A., et al. (2009). Synthesis of Conformationally Constrained Diaminodicarboxylic Acid Derivatives. The Journal of Organic Chemistry.
-
Demopoulos, V. J., et al. (2016). The discovery of new cytotoxic pyrazolopyridine derivatives. Bioorganic & Medicinal Chemistry Letters.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery.
-
Chen, J., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules.
-
Journal of the Chilean Chemical Society. PYRAZOLE BEARING MOLECULES AS BIOACTIVE SCAFFOLDS: A REVIEW.
-
Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
-
Sigma-Aldrich. Tert-Butyl 1-pyrazolidinecarboxylate synthesis.
-
Abdolmaleki, Z., et al. (2024). The Use of Azo Compounds for the Synthesis of Pyrazoloquinazoline Compounds. Biological and Molecular Chemistry.
-
Han, M., et al. (2019). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry.
-
ChemScene. This compound.
Sources
Application Notes and Protocols for the Chromatographic Purification of Di-tert-butyl Pyrazolidine-1,2-dicarboxylate Derivatives
Introduction: The Critical Role of Purity in Pyrazolidine-Based Drug Discovery
Di-tert-butyl pyrazolidine-1,2-dicarboxylate and its substituted derivatives are pivotal heterocyclic scaffolds in modern medicinal chemistry. Their rigid, three-dimensional structure serves as a valuable template for the design of novel therapeutic agents. The di-tert-butyl dicarboxylate moiety, commonly known as a di-Boc protecting group, offers synthetic versatility, allowing for controlled modifications at other positions of the pyrazolidine ring.[1][2][3] The ultimate biological activity, safety, and reliability of these compounds in downstream applications, such as high-throughput screening, structure-activity relationship (SAR) studies, and preclinical development, are contingent upon their isomeric and chemical purity.
This comprehensive guide provides an in-depth exploration of the chromatographic techniques essential for the purification of these valuable synthetic intermediates. We will move beyond simple procedural lists to explain the underlying principles and strategic decisions that govern successful purification, ensuring researchers can isolate their target molecules with the highest degree of purity. This document is structured to provide both the theoretical foundation and the practical, step-by-step protocols for immediate application in the laboratory.
Part 1: Foundational Principles of Chromatographic Separation
Chromatographic purification is a process of separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[4] For this compound derivatives, the selection of the appropriate chromatographic technique is dictated by the scale of the purification, the required purity level, and the structural properties of the target molecule, including its polarity and stereochemistry.
Choosing the Right Technique: A Strategic Overview
-
Flash Column Chromatography: This is the workhorse technique for routine, medium-to-large scale (milligrams to grams) purification of crude reaction mixtures. It is a rapid, preparative liquid chromatography method that utilizes a stationary phase (most commonly silica gel) and a solvent system (mobile phase) pumped through the column under moderate pressure.[1] It is ideal for separating the desired product from unreacted starting materials, reagents, and byproducts, especially when there are significant differences in polarity.
-
High-Performance Liquid Chromatography (HPLC): When higher resolution, precise quantification, and exceptional purity are required, HPLC is the method of choice.[5][6] It employs high pressure to force the mobile phase through a column packed with smaller particles, leading to superior separation efficiency. HPLC is used for both analytical purposes (purity assessment) and preparative purification of smaller quantities (micrograms to milligrams).
-
Chiral Chromatography: The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the separation of racemic mixtures into their constituent enantiomers is a critical step in drug development.[7][8] This is a specialized form of HPLC that uses a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, enabling their separation.[4][9][10]
Key Parameters for Method Development
Successful purification hinges on the careful optimization of several key parameters:
-
Stationary Phase Selection:
-
Normal-Phase: For flash chromatography and normal-phase HPLC, silica gel is the most common stationary phase for purifying moderately polar compounds like Boc-protected pyrazolidine derivatives.[11][12] Its surface is covered with acidic silanol groups that interact with polar functional groups of the analyte.
-
Chiral Stationary Phases (CSPs): For enantiomeric separations, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective.[9] These phases create a chiral environment where enantiomers can form transient, diastereomeric complexes with differing stabilities, leading to separation.[7]
-
-
Mobile Phase Composition:
-
The choice of mobile phase (eluent) is critical as it determines the retention time and resolution of the separation. In normal-phase chromatography, a non-polar solvent (e.g., hexane or pentane) is typically mixed with a more polar solvent (e.g., ethyl acetate or isopropanol).[11][12]
-
Gradient Elution: Purification often begins with a low-polarity mobile phase to allow strongly retained impurities to bind to the column. The polarity is then gradually increased over the course of the run (a gradient) to elute the compounds of interest in order of increasing polarity. This technique provides better resolution and sharper peaks compared to using a constant mobile phase composition (isocratic elution).
-
-
Detection:
-
The Boc-protecting groups on the pyrazolidine ring lack a strong chromophore for UV detection at higher wavelengths. Therefore, detection is often performed at low wavelengths, typically between 205-220 nm.[11]
-
For complex mixtures or when confirming the identity of eluted peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool, providing both retention time data and mass-to-charge ratio information.[1]
-
Part 2: Detailed Experimental Protocols
Protocol 1: Routine Purification by Automated Flash Column Chromatography
This protocol describes a general method for purifying a crude reaction mixture containing a this compound derivative.
Core Objective: To isolate the target compound from reaction byproducts and starting materials with >95% purity suitable for the next synthetic step.
Methodology Workflow:
Caption: Workflow for Flash Chromatography Purification.
Materials and Equipment:
-
Automated flash chromatography system
-
Pre-packed silica gel column
-
HPLC-grade solvents (e.g., n-Hexane, Ethyl Acetate)
-
Crude this compound derivative
-
Small vials for sample preparation
-
Test tubes or vials for fraction collection
-
TLC plates (silica gel 60 F254)
-
Rotary evaporator
Step-by-Step Procedure:
-
Sample Preparation: Dissolve the crude material (e.g., 100 mg) in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or the initial mobile phase mixture. For less soluble materials, prepare a "dry load" by adsorbing the crude product dissolved in a volatile solvent onto a small amount of silica gel, then evaporating the solvent.
-
Thin-Layer Chromatography (TLC) Analysis: Before running the flash column, develop an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane or Pentane) and a polar solvent (e.g., Ethyl Acetate). The ideal system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Column Equilibration: Install the silica column onto the automated system. Equilibrate the column by flushing with the initial mobile phase composition (e.g., 100% Hexane or a low percentage of Ethyl Acetate in Hexane) for at least 2-3 column volumes.
-
Sample Loading: Load the dissolved sample or the prepared dry load cartridge onto the system.
-
Elution and Fraction Collection: Begin the elution. A typical gradient might start at 5% Ethyl Acetate in Hexane and increase linearly to 40% Ethyl Acetate over 10-15 column volumes.[11] The system's UV detector will monitor the eluent, and the fraction collector will automatically collect the separated peaks into individual tubes.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure product. Spot every few fractions on a TLC plate and elute with the solvent system developed in Step 2.
-
Product Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
| Parameter | Typical Value/Condition | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm particle size | Standard choice for normal-phase separation of moderately polar organic compounds.[1][12] |
| Mobile Phase | n-Hexane / Ethyl Acetate or Pentane / Ethyl Acetate[11] | Provides a good polarity range for eluting pyrazolidine derivatives. Pentane can offer better resolution. |
| Gradient | Linear, e.g., 5% to 40% Ethyl Acetate over 12 column volumes | Ensures that less polar impurities elute first, followed by the product, and then more polar impurities. |
| Flow Rate | Dependent on column size (e.g., 20-40 mL/min for a 24g column) | Optimized for a balance between separation efficiency and run time. |
| Detection | UV, 210 nm or 254 nm | 210 nm is often used for compounds lacking strong chromophores.[11] 254 nm detects aromatic impurities. |
Protocol 2: Chiral Separation by Preparative HPLC
This protocol outlines the steps for separating enantiomers of a chiral this compound derivative.
Core Objective: To resolve a racemic mixture into its individual enantiomers with high enantiomeric excess (>99% ee).
Method Selection Logic:
Caption: Decision workflow for chiral HPLC purification.
Materials and Equipment:
-
Preparative HPLC system with a fraction collector
-
Chiral stationary phase column (e.g., a cellulose- or amylose-based column)[9]
-
Analytical HPLC system for method development and purity analysis
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol (i-PrOH))
-
Filtered racemic sample dissolved in mobile phase
Step-by-Step Procedure:
-
Analytical Method Development:
-
Using an analytical chiral column (e.g., 4.6 mm ID), screen different mobile phases to find a system that provides baseline separation of the two enantiomers.
-
A common starting point for normal-phase chiral separations is a mixture of n-Hexane and i-PrOH. For example, begin with an isocratic elution of 95:5 (v/v) n-Hexane:i-PrOH.[11]
-
Adjust the ratio of solvents to achieve a resolution (Rs) value greater than 1.5. Lowering the percentage of i-PrOH will generally increase retention time and may improve resolution.
-
Optimize the flow rate (e.g., 1.0 mL/min for an analytical column) and monitor the separation at a suitable wavelength (e.g., 210 nm).[11]
-
-
Scaling Up to Preparative HPLC:
-
Switch to a preparative column with the same stationary phase but a larger diameter (e.g., 20 mm ID).
-
Adjust the flow rate according to the column size. The new flow rate can be estimated by the formula: New Flow = Old Flow * (New Column Radius / Old Column Radius)².
-
Prepare a concentrated solution of the racemic mixture in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.
-
-
Preparative Run and Fraction Collection:
-
Equilibrate the preparative column with the mobile phase.
-
Inject the sample. The amount that can be loaded depends on the separation achieved in the analytical run (the larger the separation, the more can be loaded).
-
Set the fraction collector to collect the two enantiomer peaks in separate sets of tubes based on the retention times observed during the analytical run.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions for each peak using the analytical chiral HPLC method to confirm their enantiomeric purity (enantiomeric excess, ee).
-
Combine the pure fractions for each enantiomer.
-
Remove the solvent via rotary evaporation to obtain the isolated, enantiomerically pure products.
-
| Parameter | Typical Condition | Rationale |
| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralcel OD-H)[11] | These phases offer broad enantioselectivity for a wide range of compounds through various chiral recognition mechanisms.[4][9] |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 95:5 v/v)[11] | A standard normal-phase system for chiral separations, allowing for fine-tuning of retention and selectivity. |
| Elution Mode | Isocratic | Isocratic elution is often sufficient for chiral separations and simplifies scaling from analytical to preparative. |
| Flow Rate | 1.0 mL/min (analytical), Scaled for preparative | A standard analytical flow rate. Must be increased for larger preparative columns to maintain linear velocity. |
| Detection | UV, 210 nm[11] | Provides sensitive detection for the pyrazolidine scaffold. |
Conclusion
The successful chromatographic purification of this compound derivatives is a cornerstone of their application in pharmaceutical research and development. A systematic approach, beginning with the selection of the appropriate technique—flash chromatography for bulk purification and normal-phase or chiral HPLC for high-resolution and enantiomeric separations—is paramount. By carefully developing and optimizing methods based on the principles of stationary and mobile phase selection, researchers can consistently achieve the high levels of purity required for generating reliable biological data and advancing drug discovery programs.
References
- Semantic Scholar. (n.d.). Supporting Information. Retrieved from a document detailing the synthesis and purification of (S)-di-tert-butyl 3-phenylpyrazolidine-1,2-dicarboxylate, specifying flash chromatography conditions (Pentane:EtOAc) and HPLC conditions (ODH-column, n-hexane/i-PrOH).
- National Institutes of Health (NIH). (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. This article discusses the use of polysaccharide-based chiral stationary phases (Lux cellulose-2 and Lux amylose-2)
-
National Institutes of Health (NIH). (n.d.). CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1][9][11]TRIAZINE-3,4-DIYL DICARBOXYLATES. This paper mentions the use of Merck 60 silica gel for chromatography with an eluent of EtOAc:heptane.
- MDPI. (n.d.). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling.
- (n.d.). Chiral Drug Separation.
-
Meibom, D., Bauser, M., & Meier, H. (2008). DIVERSITY-ORIENTED SYNTHESIS OF SUBSTITUTED PYRAZOLO- [4,3-d][9][11][12]TRIAZIN-4-ONES. This document mentions purification by preparative HPLC.
- PubMed Central (PMC). (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.
- (n.d.). This compound. Provides chemical properties of the parent compound.
- Sharma, et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst.
- Google Patents. (n.d.). WO2021033166A1 - Process for synthesis of pyrazolidinone compounds. This patent application mentions monitoring reaction progress and purity by HPLC.
- ResearchGate. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst.
- MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
- (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- ResearchGate. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. This review discusses the importance and methods of chiral separation in the pharmaceutical sector, with a focus on HPLC.
- TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Mentions purification by column chromatography (silica G 100-200)
- JSciMed Central. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Purity of synthesized compounds was confirmed by TLC using silica gel G.
- Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
- ChemScene. (n.d.). 146605-64-3 | this compound.
- MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.
- PubMed Central (PMC). (n.d.). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals.
- MDPI. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole.
Sources
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcpa.in [ijcpa.in]
- 6. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1,2,4]TRIAZINE-3,4-DIYL DICARBOXYLATES - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide for the Functionalization of the Pyrazolidine Ring
An Application Note and Protocol Guide for Researchers
Abstract
The pyrazolidine scaffold, a saturated five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and synthetic organic chemistry. Its unique structural and electronic properties make it a privileged core in numerous biologically active compounds and a versatile building block for complex molecular architectures.[1][2] This guide provides a comprehensive overview of key strategies for the functionalization of the pyrazolidine ring. We will delve into detailed, field-proven protocols for N-functionalization (acylation, arylation, and alkylation) and C-functionalization, with a particular focus on modern catalytic and cascade methodologies. Each section explains the causality behind experimental choices, ensuring that researchers can not only replicate the procedures but also adapt them to their specific synthetic challenges.
Introduction: The Pyrazolidine Core
The pyrazolidine ring is a fundamental heterocyclic system. Its functionalization is critical for modulating the physicochemical properties, biological activity, and synthetic utility of the resulting molecules. The two nitrogen atoms provide reactive sites for substitution, while the carbon backbone can be modified to introduce diverse functionalities and control stereochemistry.
This guide is structured to provide both foundational knowledge and advanced techniques for modifying this important scaffold. We will explore direct modifications to the nitrogen atoms and sophisticated strategies for constructing the ring with desired functionalities already in place.
Caption: Key strategies for pyrazolidine ring functionalization.
N-Functionalization: Modifying the Nitrogen Centers
The nucleophilic N-H bonds of the pyrazolidine ring are the most common sites for initial functionalization. These reactions are typically robust and allow for the introduction of a wide array of substituents.
N-Acylation
N-acylation is a fundamental transformation used to install carbonyl functionalities, which can act as key pharmacophoric elements, protecting groups, or handles for further modification.[3] The reaction typically proceeds by treating the pyrazolidine with an acylating agent, such as an acid anhydride or acyl chloride.[4]
The addition of a non-nucleophilic base (e.g., triethylamine or pyridine) is crucial. Its purpose is to scavenge the acidic byproduct (e.g., HCl or carboxylic acid) generated during the reaction. This prevents the protonation of the starting pyrazolidine, which would render it non-nucleophilic and halt the reaction.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the pyrazolidine starting material (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Base Addition: Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (1.1 equiv.).
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add the carboxylic acid anhydride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-acylated pyrazolidine.
N-Arylation
The introduction of aryl groups onto the pyrazolidine nitrogen is a powerful strategy in drug discovery. Modern methods rely on transition-metal-catalyzed cross-coupling reactions, which offer broad substrate scope and functional group tolerance. Copper-catalyzed Ullmann-type reactions are particularly effective for N-arylation of nitrogen heterocycles.[5][6]
The copper-catalyzed N-arylation cycle involves several key steps. A Cu(I) salt is the active catalyst. In the presence of a suitable ligand (often a diamine) and a base, the catalyst coordinates with the pyrazolidine and the aryl halide.[5] The base facilitates the deprotonation of the pyrazolidine N-H, making it a more potent nucleophile. The ligand stabilizes the copper center and facilitates the key steps of oxidative addition and reductive elimination, which ultimately form the C-N bond.
Caption: Simplified catalytic cycle for copper-catalyzed N-arylation.
-
Setup: To an oven-dried Schlenk tube, add CuI (5-10 mol%), a suitable ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Reagents: Add the pyrazolidine derivative (1.0 equiv.) and the aryl halide (e.g., aryl iodide or bromide, 1.2 equiv.).
-
Solvent: Evacuate and backfill the tube with an inert gas. Add an anhydrous solvent (e.g., DMF or toluene).
-
Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
C-Functionalization: Building Complexity on the Carbon Framework
While direct C-H functionalization of the saturated pyrazolidine ring is an emerging field, the most robust and stereocontrolled methods for introducing carbon substituents involve constructing the ring from functionalized precursors.[7]
Asymmetric Synthesis via Aza-Michael/Hemiaminal Cascade
This elegant, metal-free approach allows for the direct and highly enantioselective synthesis of 3-hydroxypyrazolidine derivatives.[8][9] The reaction is a cascade sequence initiated by the conjugate addition of a diprotected hydrazine to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl ether).
The chiral amine catalyst first reacts with the α,β-unsaturated aldehyde to form a chiral enamine intermediate. This enamine then undergoes a highly stereoselective 1,4-addition (aza-Michael reaction) with the hydrazine. The subsequent intramolecular cyclization to form a hemiaminal is rapid and thermodynamically favorable, driving the reaction forward and locking in the stereochemistry.[8] Using a di-protected hydrazine is essential to favor the 1,4-addition over a simple 1,2-addition that would lead to a hydrazone.[8]
Caption: Workflow for asymmetric synthesis of 3-hydroxypyrazolidines.
Reference Protocol adapted from Jørgensen, K. A. et al. (2012).[8][9]
-
Setup: To a vial, add the α,β-unsaturated aldehyde (1.0 equiv., e.g., cinnamaldehyde) and the chiral amine catalyst (20 mol%).
-
Solvent: Add the solvent (e.g., toluene) and cool the mixture to 4 °C.
-
Nucleophile Addition: Add the diprotected hydrazine (e.g., dibenzyl azodicarboxylate, 1.2 equiv.) to the stirred solution.
-
Reaction: Stir the reaction vigorously at 4 °C. The reaction time can vary from 24 to 96 hours. Monitor progress by TLC.
-
Purification: Upon completion, directly load the crude reaction mixture onto a silica gel column and purify using an appropriate solvent system (e.g., pentane/ethyl acetate) to isolate the 3-hydroxypyrazolidine product. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Stereoselective Synthesis via Palladium-Catalyzed Carboamination
For accessing cis- or trans-3,5-disubstituted pyrazolidines, palladium-catalyzed carboamination of unsaturated hydrazine derivatives is a powerful tool.[10] This reaction constructs the ring by forming a C-C and a C-N bond in a single operation.
The stereochemical outcome of this reaction is fascinatingly substrate-controlled. By simply modifying the substituent on the N²-nitrogen of the hydrazine precursor, one can switch the diastereoselectivity from trans to cis.[10] This control is attributed to minimizing A(1,3)-strain (allylic strain) in the key syn-aminopalladation transition state. A bulky N²-substituent will favor a transition state that leads to the trans product, whereas a smaller substituent allows for a different conformation that results in the cis product.
Reference Protocol adapted from Wolfe, J. P. et al.[10]
-
Setup: In a glovebox or using Schlenk technique, charge a flame-dried tube with Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., dpe-phos, 2 mol%), and sodium tert-butoxide (1.2 equiv.).
-
Reagents: Add the aryl bromide (1.2 equiv.).
-
Solvent & Substrate: Remove the tube from the glovebox, purge with nitrogen, and add a solution of the unsaturated hydrazine substrate (1.0 equiv.) in toluene.
-
Reaction: Heat the reaction mixture to 70-100 °C until the starting material is consumed as judged by ¹H NMR or GC-MS analysis.
-
Work-up: Cool the reaction, dilute with ether, and wash with saturated aqueous NH₄Cl. Extract the aqueous layer with ether.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography on silica gel.
Data Summary and Characterization
The success of a functionalization reaction must be validated through rigorous characterization. Below is a summary of typical conditions and analytical checks.
| Functionalization Type | Key Reagents | Catalyst/Base | Typical Solvent | Temp (°C) | Characterization Notes |
| N-Acylation | Acyl Chloride, Anhydride | Triethylamine, Pyridine | DCM, THF | 0 to RT | IR: Appearance of amide C=O stretch (~1650 cm⁻¹). ¹H NMR: Shift of protons α to nitrogen. |
| N-Arylation | Aryl Halide | CuI / Diamine Ligand, K₂CO₃ | Toluene, DMF | 80-120 | ¹H NMR: Appearance of aromatic signals. MS: Confirmation of mass of the coupled product. |
| Asymmetric Cascade | α,β-Unsaturated Aldehyde, Diprotected Hydrazine | Chiral Amine | Toluene, CHCl₃ | 4 to RT | Chiral HPLC: Determination of enantiomeric excess (ee). ¹H NMR: Diastereomeric ratio (d.r.) analysis. |
| Pd-Carboamination | Unsaturated Hydrazine, Aryl Halide | Pd(OAc)₂ / Ligand, NaOtBu | Toluene | 70-100 | ¹H NMR: NOE experiments to confirm cis/trans stereochemistry. |
Downstream Transformations
Functionalized pyrazolidines are not merely final products but can serve as valuable intermediates for further synthetic elaboration.
-
Oxidation: The pyrazolidine ring can be readily oxidized to the corresponding pyrazoline or fully aromatic pyrazole, providing access to different classes of heterocycles.[10]
-
N-N Bond Cleavage: Reductive cleavage of the N-N bond, often with reagents like Samarium(II) iodide (SmI₂) or catalytic hydrogenation, yields synthetically useful 1,3-diamine derivatives.[10][11]
Conclusion
The functionalization of the pyrazolidine ring is a rich and evolving field. While traditional N-acylation and N-alkylation remain workhorse reactions, modern catalytic methods have opened the door to complex and stereocontrolled modifications. Strategies that build the ring from functionalized precursors, such as asymmetric cascade reactions and palladium-catalyzed carboaminations, provide unparalleled control over the final molecular architecture. This guide offers a robust starting point for researchers aiming to harness the synthetic potential of the pyrazolidine scaffold in drug discovery and beyond.
References
-
Jørgensen, K. A., et al. (2012). Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. Angewandte Chemie International Edition, 51(32), 8071-8075. Available at: [Link]
-
Houghten, R. A., et al. (2014). Synthesis of Spiro-fused Pyrazolidoylisoxazolines. ACS Combinatorial Science, 16(10), 549-553. Available at: [Link]
-
Recent Synthetic Methodologies in C–H Activation/Functionalization for Drug‐Oriented Molecular Design. (2020). ResearchGate. Available at: [Link]
-
Wolfe, J. P., et al. (2010). Stereoselective Synthesis of cis- or trans-3,5-Disubstituted Pyrazolidines via Pd-Catalyzed Carboamination Reactions. Journal of the American Chemical Society, 132(33), 11675-11684. Available at: [Link]
-
Yavari, I., et al. (2013). A Diastereoselective Synthesis of Functionalized 3-Pyrazolidinones from Hydrazines, Aromatic Aldehydes, and Acylketene. Synlett, 24(19), 2591-2595. Available at: [Link]
-
N‐arylation of pyrazolo[1,5‐a]pyrimidin‐7‐amine. (2020). ResearchGate. Available at: [Link]
-
Pudovik, M., et al. (2018). One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. The Journal of Organic Chemistry, 83(8), 4685-4694. Available at: [Link]
-
Wolfe, J. P., et al. (2010). Pyrazolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Inomata, K., et al. (2018). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. Molecules, 23(9), 2339. Available at: [Link]
-
Jørgensen, K. A., et al. (2012). Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. ResearchGate. Available at: [Link]
-
Batey, R. A., et al. (2006). Facile scalable reduction of N-acylated dihydropyrazoles. The Journal of Organic Chemistry, 71(13), 5035-5038. Available at: [Link]
-
Sharpless, K. B., et al. (2021). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Angewandte Chemie International Edition, 60(38), 20858-20863. Available at: [Link]
-
Mani, N. S., et al. (2006). A regioselective one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins. Organic Letters, 8(16), 3505-3508. Available at: [Link]
-
Ring opening of pyrazoles and our design strategy. (2022). ResearchGate. Available at: [Link]
-
Reaction of 4,4-diethyl-3,5-pyrazolidinedione with carboxylic acid anhydrides. N-acylation vs O-acylation. (1956). The Journal of Organic Chemistry, 21(6), 697-698. Available at: [Link]
-
Lesyk, R., et al. (2014). Synthesis of pyrazoline-thiazolidinone hybrids with trypanocidal activity. European Journal of Medicinal Chemistry, 85, 435-443. Available at: [Link]
-
Svete, J., et al. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 5003. Available at: [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). ResearchGate. Available at: [Link]
-
Venkatesh, P. (2020). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]
-
Claramunt, R. M., et al. (2024). Pyrazolidines: synthesis, reactivity, physical and biological properties. ARKIVOC, 2024(5), 202412223. Available at: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. (2025). Chemistry – A European Journal. Available at: [Link]
-
Buchwald, S. L., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. Available at: [Link]
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (2007). Asian Journal of Chemistry, 19(6), 4933-4935. Available at: [Link]
-
Silva, A., & Silva, V. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5851. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. Available at: [Link]
-
Current status of pyrazole and its biological activities. (2012). Bioorganic & Medicinal Chemistry, 20(22), 6518-6529. Available at: [Link]
-
Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. (2018). International Journal of Scientific & Engineering Research, 9(3), 114-121. Available at: [Link]
-
Boger, D. L., et al. (2012). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry Letters, 22(15), 5032-5036. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2025). ResearchGate. Available at: [Link]
-
Vankar, Y. D., et al. (2020). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 25(1), 183. Available at: [Link]
-
Xiao, X., et al. (2021). Enantioselective synthesis of functionalized 1,4-dihydropyrazolo-[4′,3′:5,6]pyrano[2,3-b]quinolines through ferrocenyl-phosphine-catalyzed annulation of modified MBH carbonates and pyrazolones. Chemical Communications, 57(32), 3927-3930. Available at: [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Molecules, 26(11), 3327. Available at: [Link]
-
Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. (2022). Molecules, 27(21), 7483. Available at: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2021). RSC Advances, 11(45), 28068-28099. Available at: [Link]
Sources
- 1. Synthesis of Spiro-fused Pyrazolidoylisoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile scalable reduction of N-acylated dihydropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective Synthesis of cis- or trans-3,5-Disubstituted Pyrazolidines via Pd-Catalyzed Carboamination Reactions. Use of Allylic Strain to Control Product Stereochemistry Through N-Substituent Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic C3-Functionalization of Di-tert-butyl Pyrazolidine-1,2-dicarboxylate via Enolate Intermediates
Introduction: The Pyrazolidine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazolidine ring system is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique three-dimensional structure and capacity for diverse substitution patterns allow for the precise spatial arrangement of pharmacophoric elements, making it an attractive template for the design of novel therapeutics. Di-tert-butyl pyrazolidine-1,2-dicarboxylate serves as a versatile and stable building block, with the Boc (tert-butoxycarbonyl) protecting groups enhancing its solubility in organic solvents and modulating the reactivity of the nitrogen atoms. The true synthetic potential of this scaffold is unlocked through the selective functionalization at the C3 position, which is rendered acidic by the adjacent carbonyl-like functionalities of the Boc groups. This acidity allows for deprotonation to form a nucleophilic enolate, which can then be intercepted by a variety of electrophiles to introduce diverse side chains, paving the way for the exploration of new chemical space in drug development programs.
This guide provides a detailed exploration of the reaction of this compound with various electrophiles, moving from the foundational principles of enolate generation to specific, field-tested protocols for alkylation, acylation, and aldol-type reactions.
Core Principle: Generation and Reactivity of the Pyrazolidine Enolate
The key to functionalizing this compound at the C3 position lies in the generation of its corresponding enolate. The protons on the C3 carbon are weakly acidic and can be removed by a strong, non-nucleophilic base.
Causality Behind Experimental Choices: Base Selection and Reaction Conditions
The choice of base and reaction conditions is critical for the efficient and selective formation of the enolate.
-
Base Selection: A strong, sterically hindered base is paramount to ensure rapid and complete deprotonation without competing nucleophilic attack on the Boc groups. Lithium diisopropylamide (LDA) is the base of choice for this transformation.[3][4] Its bulky isopropyl groups prevent it from acting as a nucleophile, and its high basicity (pKa of diisopropylamine is ~36) is sufficient to deprotonate the C3 position.
-
Temperature Control: The enolate is generated at low temperatures, typically -78 °C (dry ice/acetone bath).[1] This serves a dual purpose: it prevents decomposition of the thermally sensitive enolate and ensures that the deprotonation is under kinetic control, leading to the formation of a single, desired enolate regioisomer.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent for these reactions. It is aprotic, effectively solvates the lithium cation of LDA, and remains liquid at the required low temperatures.
The general mechanism for enolate formation and subsequent reaction with an electrophile (E+) is depicted below.
Caption: General workflow for C3-functionalization.
Application & Protocols
The following sections provide detailed protocols for the reaction of the pyrazolidine enolate with three major classes of electrophiles.
C3-Alkylation with Alkyl Halides
The introduction of alkyl chains at the C3 position is a fundamental transformation for building molecular complexity. This is typically achieved using alkyl halides as electrophiles.
Mechanism Insight: The reaction proceeds via a classic S(_N)2 mechanism, where the nucleophilic carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. To favor C-alkylation over O-alkylation, it is crucial to use a lithium enolate in a non-polar aprotic solvent like THF, which promotes the formation of enolate aggregates that enhance C-nucleophilicity.[3]
Protocol 1: General Procedure for C3-Alkylation
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In a separate flame-dried flask, a solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. The solution is stirred for 30 minutes at this temperature.
-
Enolate Formation: A solution of this compound (1.0 eq) in anhydrous THF is slowly added to the pre-formed LDA solution at -78 °C. The resulting mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.
-
Electrophilic Quench: The alkyl halide (1.2 eq) is added neat or as a solution in anhydrous THF to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Representative Data for C3-Alkylation:
| Electrophile (R-X) | Product (R) | Typical Yield (%) |
| Iodomethane | Methyl | 85-95 |
| Benzyl bromide | Benzyl | 80-90 |
| Allyl bromide | Allyl | 75-85 |
| 1-Iodobutane | n-Butyl | 70-80 |
C3-Acylation with Acyl Chlorides
Acylation of the C3 position introduces a ketone functionality, which can serve as a handle for further synthetic transformations.
Mechanism Insight: The reaction with acyl chlorides is a nucleophilic acyl substitution. The enolate attacks the highly electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses to expel the chloride ion, yielding the C3-acylated product. This reaction is generally very fast and efficient.
Protocol 2: General Procedure for C3-Acylation
-
Enolate Formation: Follow steps 1-3 from Protocol 1 to generate the lithium enolate of this compound.
-
Electrophilic Quench: The acyl chloride (1.1 eq) is added dropwise to the enolate solution at -78 °C. The reaction is typically rapid and is stirred for 1-2 hours at this temperature.
-
Work-up and Purification: The work-up and purification procedures are identical to steps 5 and 6 in Protocol 1.
Representative Data for C3-Acylation:
| Electrophile (RCOCl) | Product (COR) | Typical Yield (%) |
| Acetyl chloride | Acetyl | 90-98 |
| Benzoyl chloride | Benzoyl | 88-95 |
| Propanoyl chloride | Propanoyl | 85-93 |
C3-Aldol Reaction with Aldehydes and Ketones
The aldol reaction allows for the formation of a new carbon-carbon bond and the introduction of a β-hydroxy carbonyl moiety, a common structural motif in natural products and pharmaceuticals.
Mechanism Insight: The lithium enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[2] This addition reaction forms a lithium alkoxide intermediate. A subsequent aqueous work-up protonates the alkoxide to yield the β-hydroxy functionalized pyrazolidine. The use of a pre-formed lithium enolate at low temperatures allows for a "directed" aldol reaction, preventing self-condensation of the electrophilic partner.[5]
Caption: Key steps in the directed aldol reaction.
Protocol 3: General Procedure for the Aldol Reaction
-
Enolate Formation: Follow steps 1-3 from Protocol 1 to generate the lithium enolate.
-
Electrophilic Quench: The aldehyde or ketone (1.2 eq) is added as a solution in anhydrous THF to the enolate mixture at -78 °C. The reaction is stirred for 2-4 hours at this temperature.
-
Work-up and Purification: The work-up and purification procedures are identical to steps 5 and 6 in Protocol 1. Note that the resulting β-hydroxy compounds can sometimes be prone to elimination (dehydration), so care should be taken during purification to avoid excessive heat or acidic conditions.
Representative Data for Aldol Reactions:
| Electrophile | Product | Typical Yield (%) | Diastereomeric Ratio (if applicable) |
| Benzaldehyde | β-hydroxy-β-phenyl | 75-85 | Varies |
| Propanal | β-hydroxy-propyl | 70-80 | Varies |
| Acetone | β-hydroxy-isopropyl | 60-70 | N/A |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. Successful enolate formation is the critical step. This can be indirectly confirmed by the clean conversion to the desired product upon addition of the electrophile, as monitored by Thin Layer Chromatography (TLC). The appearance of a new, single major product spot and the disappearance of the starting pyrazolidine are strong indicators of a successful reaction. For troubleshooting, if a low yield is obtained, it is often due to incomplete enolate formation (insufficient base or reaction time) or the presence of moisture in the reaction setup.
Conclusion
The C3-functionalization of this compound via its lithium enolate is a robust and versatile strategy for the synthesis of a diverse library of substituted pyrazolidine derivatives. The protocols outlined in this guide provide a solid foundation for researchers in medicinal chemistry and drug development to access novel chemical entities based on this privileged scaffold. The careful control of reaction parameters, particularly the choice of a strong, non-nucleophilic base and low reaction temperatures, is key to achieving high yields and selectivities in these transformations.
References
-
Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. [Link]
-
Wikipedia. (n.d.). Aldol reaction. [Link]
- Seebach, D., & Naef, R. (1981). Chirale Reagentien aus Weinsäure. I. (2R,3R)- und (2S,3S)-1,4-Dimethoxy-2,3-butandiol. Helvetica Chimica Acta, 64(7), 2704-2708.
- Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition in English, 27(12), 1624-1654.
-
University of Oxford. (n.d.). Enolate Chemistry. [Link]
-
Chemistry Steps. (n.d.). Crossed Aldol And Directed Aldol Reactions. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for N-Boc Deprotection
Welcome to the Technical Support Center for N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of N-Boc deprotection and optimize your reaction conditions for successful outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your N-Boc deprotection experiments in a question-and-answer format.
My N-Boc deprotection reaction is incomplete or sluggish. What are the common causes and how can I resolve this?
Incomplete N-Boc deprotection is a frequent challenge that can often be attributed to several factors.[1][2]
Common Causes:
-
Insufficient Acid Strength or Stoichiometry: The most common method for N-Boc deprotection relies on acid-catalyzed cleavage.[1][3] If the acid is too weak or used in insufficient amounts, the reaction may not proceed to completion.[1]
-
Reaction Temperature and Time: While many deprotections proceed at room temperature, some less reactive substrates may require elevated temperatures or longer reaction times.[1]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like methanol or water can sometimes facilitate the reaction, while aprotic solvents like dichloromethane (DCM) or dioxane are also commonly used.[1]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration or equivalents of the acid (e.g., TFA, HCl).[1] For stubborn substrates, switching to a stronger acid system like 4M HCl in dioxane may be necessary.[2]
-
Elevate Temperature: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C).[1]
-
Optimize Solvent: Experiment with different solvent systems. For example, using HCl in methanol can be effective.[1]
-
Monitor the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and determine the optimal reaction time.[1]
I am observing significant side product formation during N-Boc deprotection. What are the likely side reactions and how can I suppress them?
The primary cause of side reactions is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[2][4][5] This electrophile can alkylate nucleophilic sites on your substrate or solvent.[6][7]
Common Side Reactions:
-
Alkylation of Nucleophilic Residues: In peptide synthesis, amino acids with nucleophilic side chains are particularly vulnerable. These include tryptophan, methionine, cysteine, and tyrosine.[5]
-
Formation of tert-Butyl Adducts: The cation can be trapped by other nucleophiles present in the reaction mixture.[1]
Mitigation Strategies:
-
Use of Scavengers: The most effective way to prevent side reactions is to add a scavenger to the reaction mixture.[1] Common scavengers act as cation traps.
-
Lower Reaction Temperature: Performing the deprotection at a lower temperature (e.g., 0 °C) can reduce the rate of side reactions.[1]
Table 1: Common Scavengers for N-Boc Deprotection
| Scavenger | Target Residue/Function | Typical Concentration |
| Anisole | General cation scavenger | 5% (v/v) |
| Thioanisole | Tryptophan, Methionine | 5% (v/v) |
| Triisopropylsilane (TIPS) | Tryptophan, general cation scavenger | 1-5% (v/v) |
| Water | General cation scavenger | 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Cysteine, Methionine | 1-2.5% (v/v) |
My starting material contains other acid-sensitive functional groups. How can I selectively deprotect the N-Boc group?
Selective deprotection in the presence of other acid-labile groups is a significant challenge. Standard strong acid conditions like TFA in DCM can cleave sensitive esters or other protecting groups.[2]
Alternative Methods for Selective Deprotection:
-
Milder Acidic Conditions: Using weaker acids or highly diluted strong acids can sometimes achieve selectivity.[1] Aqueous phosphoric acid has been shown to be effective for Boc deprotection while leaving acid-sensitive functionalities like benzyl and methyl esters intact.[2][8]
-
Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) can also offer selectivity.[2][9]
-
Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent can effect deprotection without the need for acid.[10][11] This method can be compatible with a wide range of functional groups.[10]
-
Non-Acidic Reagents: Reagents such as trimethylsilyl iodide (TMSI) or oxalyl chloride in methanol have been reported for mild and selective N-Boc deprotection.[2][8]
I'm having difficulty with the work-up and purification of my deprotected amine.
The work-up procedure for an N-Boc deprotection can vary depending on the properties of the product and the reaction conditions used.
Common Work-up Issues and Solutions:
-
Product is the TFA or HCl salt: After removing the acid under reduced pressure, the product is an amine salt.[12] If the free amine is required for the next step, a basic work-up is necessary.
-
Protocol: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate or a mild base to neutralize the excess acid. Then, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
-
-
Product is water-soluble: If the deprotected amine is water-soluble, extraction with an organic solvent after basification may not be efficient.
-
Emulsion formation during extraction: This can occur if the product has surfactant-like properties.
-
Solution: Adding brine (saturated NaCl solution) can help to break up emulsions. Filtering the biphasic mixture through a pad of celite can also be effective.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and practices of N-Boc deprotection.
What is the mechanism of N-Boc deprotection with acid?
The acid-catalyzed deprotection of an N-Boc group proceeds through a well-established mechanism.[14]
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[3][9][14]
-
Cleavage: This is followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate.[3][14]
-
Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[3][14]
-
Protonation of the Amine: In the acidic environment, the newly formed amine is protonated to form the corresponding ammonium salt (e.g., trifluoroacetate salt).[3][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Purification of Polar Pyrazolidine Derivatives
Welcome to the Polar-Pure Solutions technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying polar pyrazolidine derivatives. These compounds, characterized by their high polarity, multiple hydrogen bond donors/acceptors, and potential basicity, present unique challenges that standard purification protocols often fail to address. This document provides in-depth, experience-based answers and troubleshooting strategies to help you achieve your purification goals.
Frequently Asked Questions (FAQs)
Q1: What makes polar pyrazolidine derivatives so difficult to purify?
The primary challenges in purifying polar pyrazolidine derivatives stem from their inherent physicochemical properties. Their high polarity leads to issues like poor retention in standard reverse-phase chromatography (RPC), significant peak tailing in normal-phase chromatography, and difficulties in achieving crystallization due to high solubility in common polar solvents.[1] The presence of basic nitrogen atoms in the pyrazolidine ring can cause strong, undesirable interactions with the acidic silanol groups on standard silica gel, leading to streaking and low recovery.[2][3]
Q2: My compound won't retain on a C18 column and elutes in the void volume. What should I do?
This is a classic problem for highly polar molecules.[4] Standard C18 columns rely on hydrophobic interactions, which are minimal with very polar compounds.[5] To address this, you have several options:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for highly polar compounds.[1][2][6] It uses a polar stationary phase (like silica, diol, or amide) with a high-organic, low-aqueous mobile phase, which promotes the retention of polar analytes.[7][8][9][10]
-
Use a Polar-Endcapped or Polar-Embedded RPC Column: These columns are designed with modifications to the stationary phase that enhance retention for polar compounds, even with highly aqueous mobile phases.[1][11]
-
Employ Ion-Pair Chromatography: If your pyrazolidine derivative is ionizable, adding an ion-pairing reagent to the mobile phase can significantly increase retention on a standard C18 column.[12][13][14]
Q3: When is Supercritical Fluid Chromatography (SFC) a good choice for these compounds?
Supercritical Fluid Chromatography (SFC) is a powerful "green" chromatography technique that uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[15][16] SFC is particularly advantageous for separating polar compounds that are challenging for both normal and reverse-phase LC.[15][17][18] It offers fast, efficient separations and is an excellent alternative when other methods fail, especially for chiral separations.[15][16]
Q4: I can't get my polar pyrazolidine derivative to crystallize. It just "oils out." What's happening?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[2] This is common for polar compounds and can be caused by several factors:
-
High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.[1]
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having enough time to orient themselves into a crystal lattice.[2]
-
Impurities: The presence of impurities can inhibit crystal nucleation and growth.[2][19] Strategies to overcome this include using a different solvent system (e.g., an anti-solvent), slowing down the cooling rate, scratching the flask to create nucleation sites, or adding a seed crystal.[2][20]
Troubleshooting Guide: Chromatographic Issues
This section addresses specific problems encountered during the chromatographic purification of polar pyrazolidine derivatives.
Problem 1: Severe Peak Tailing or Streaking on Silica Gel
SYMPTOM: On a silica gel column, your compound streaks down the column instead of moving as a tight band, resulting in broad, tailing peaks in the collected fractions. This is a common issue with basic compounds like pyrazolidines.[3]
CAUSE: The basic nitrogen atoms in the pyrazolidine ring interact strongly with acidic silanol groups on the surface of the silica gel.[21] This strong, sometimes irreversible, adsorption leads to poor peak shape and low recovery.
SOLUTIONS:
| Solution ID | Strategy | Detailed Explanation & Causality |
| TS1-A | Add a Basic Modifier | Add a small amount (0.1-1%) of a base like triethylamine or ammonium hydroxide to your mobile phase.[2] This base will compete with your compound for the active acidic sites on the silica, effectively neutralizing them and allowing your compound to elute symmetrically. |
| TS1-B | Use an Alternative Stationary Phase | Switch to a more inert or basic stationary phase. Neutral or basic alumina can be a good alternative to silica for basic compounds.[2] Alternatively, consider reversed-phase chromatography or HILIC.[3] |
| TS1-C | Deactivate the Silica Gel | Before loading your sample, flush the column with the mobile phase containing the basic modifier. This pre-treatment ensures the stationary phase is neutralized before the compound is introduced, preventing strong initial binding at the top of the column.[19] |
A logical workflow for troubleshooting peak tailing is essential for efficient method development.
Caption: Troubleshooting workflow for peak tailing of basic compounds.
Problem 2: Poor Retention and Separation in Reversed-Phase HPLC
SYMPTOM: Your polar pyrazolidine derivative and other polar impurities co-elute near the solvent front, showing little to no retention on a C18 column.[4][17]
CAUSE: The analyte is too hydrophilic to partition effectively into the non-polar stationary phase. The mobile phase is too strong, even at high aqueous compositions.
SOLUTIONS:
| Solution ID | Strategy | Detailed Explanation & Causality |
| TS2-A | Switch to HILIC | This is the most direct solution. HILIC is designed for polar compounds and operates via a different mechanism (partitioning into a water layer on the stationary phase surface), providing excellent retention.[4][7][8] |
| TS2-B | Implement Ion-Pair Chromatography | Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. The reagent's non-polar tail adsorbs to the C18 stationary phase, creating a charged surface that can then retain your ionized pyrazolidine derivative through electrostatic interactions.[5][14][22] |
| TS2-C | Use 100% Aqueous Mobile Phase | If using a standard C18 column, it may suffer from "hydrophobic collapse" in pure aqueous phases.[13] Use a column specifically designed for aqueous stability (polar-embedded or polar-endcapped) which will allow you to run in 100% aqueous buffer to maximize retention.[1][12] |
Application Notes & Protocols
Protocol 1: Purification of a Polar Pyrazolidine Derivative using HILIC
Objective: To develop a robust HILIC method for the purification of a highly polar, basic pyrazolidine derivative that fails to retain on a C18 column.
Materials:
-
Crude pyrazolidine derivative sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Ammonium formate or Ammonium acetate (for buffer)
-
Formic acid or Acetic acid (for pH adjustment)
-
HILIC column (e.g., Silica, Amide, or Diol phase)
Experimental Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 9. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. welch-us.com [welch-us.com]
- 14. Ion Pair Chromatograpy: A Critical Prespective - MedCrave online [medcraveonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. m.youtube.com [m.youtube.com]
Di-tert-butyl pyrazolidine-1,2-dicarboxylate stability and storage issues
Welcome to the technical support guide for Di-tert-butyl pyrazolidine-1,2-dicarboxylate (CAS 146605-64-3). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges related to its stability, storage, and handling to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on supplier recommendations and the chemical nature of the Boc protecting groups, the compound should be stored under controlled conditions to maximize its shelf life. The ideal storage protocol is:
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).
-
Container: Use a tightly sealed, airtight container to prevent moisture ingress.
-
Light: Keep in a dark place, away from direct light, to prevent potential photochemical degradation.[1][2]
The causality behind these recommendations lies in preventing the hydrolysis of the tert-butoxycarbonyl (Boc) groups. Moisture and acidic impurities can initiate the degradation process, even at a slow rate. Refrigeration slows down the kinetics of any potential decomposition reactions.
Q2: What is the primary degradation pathway for this compound?
A2: The most significant stability issue arises from the lability of the N-Boc protecting groups under acidic conditions.[4] The tert-butyl carbamate is readily cleaved by even trace amounts of acid, leading to the formation of pyrazolidine, isobutylene, and carbon dioxide. This is the same chemical principle intentionally exploited for deprotection in synthesis.
Q3: How can I assess the purity of my this compound sample before use?
A3: It is crucial to verify the purity of the starting material, especially if it has been stored for an extended period or if experimental results are inconsistent. We recommend the following analytical techniques:
-
¹H NMR: This is the most straightforward method. Look for the characteristic signals of the tert-butyl protons (a sharp singlet around 1.4-1.5 ppm) and the pyrazolidine ring protons. The presence of unexpected signals or a complex baseline may indicate impurities.
-
HPLC-MS: A reverse-phase HPLC method can provide a quantitative assessment of purity and detect the presence of partially or fully deprotected species. Mass spectrometry will confirm the identity of the main peak and any impurities.
-
TLC: A quick check by Thin Layer Chromatography can reveal the presence of more polar impurities (degradation products) that will have a lower Rf value than the parent compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or low yields in a subsequent reaction.
-
Potential Cause: The purity of your this compound may be compromised. The presence of mono-deprotected or fully deprotected pyrazolidine can lead to unintended side reactions, altering the stoichiometry and outcome of your experiment.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, run a purity check using ¹H NMR or HPLC as described in FAQ Q3.
-
Use Fresh Reagent: If purity is questionable, use a new, unopened bottle of the reagent or purify the existing material by column chromatography.
-
Inert Atmosphere: Ensure all reactions are conducted under a dry, inert atmosphere to prevent the introduction of atmospheric moisture and CO₂, which can form carbonic acid.
-
Issue 2: My Boc-deprotection reaction is sluggish or incomplete.
-
Potential Cause: The choice of acid, solvent, or reaction temperature may not be optimal for this specific substrate. While the Boc group is acid-labile, efficient removal requires appropriate conditions.
-
Troubleshooting Steps:
-
Evaluate Deprotection Reagent: The effectiveness of acidic reagents can vary. Strong acids like trifluoroacetic acid (TFA) are highly effective, while solutions of HCl in organic solvents are also common.[5] See the data table below for a comparison.
-
Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of the acid, especially if your reaction mixture contains other base-labile functional groups or basic impurities.
-
Consider a Scavenger: The tert-butyl cation formed during deprotection is electrophilic and can cause side reactions (e.g., alkylation of electron-rich aromatics). Adding a scavenger like triethylsilane (TES) or anisole can trap this cation and improve the reaction outcome.
-
| Reagent | Typical Solvent | Temperature (°C) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to 25 | Highly effective, volatile. Reaction is often complete in 1-4 hours.[6] |
| HCl (4M solution) | 1,4-Dioxane | 0 to 25 | Common and effective. Can be slower than TFA.[5] |
| Aqueous Phosphoric Acid | Biphasic or Aqueous | 25 to 50 | A milder alternative for substrates sensitive to harsh acids.[7] |
| Oxalyl Chloride / Methanol | Methanol | 25 | A very mild method that generates HCl in situ.[5] |
Issue 3: Formation of an unexpected polymeric or tar-like substance.
-
Potential Cause: Uncontrolled deprotection leading to the highly reactive, un-substituted pyrazolidine, which can be unstable and prone to oxidation or polymerization, especially in the presence of air.
-
Troubleshooting Steps:
-
Controlled Deprotection: If deprotection is intended, ensure the reaction is worked up promptly upon completion to isolate the desired product before it degrades.
-
Solvent Purity: Use high-purity, dry solvents. Peroxides in solvents like THF or ether can initiate radical reactions, especially with the unprotected pyrazolidine.
-
Check Reagent Compatibility: Ensure that other reagents in your mixture are not inadvertently creating an acidic environment that could lead to premature deprotection.
-
Visualization of Degradation Pathway
The primary non-enzymatic degradation pathway for this compound is acid-catalyzed hydrolysis. The diagram below illustrates the stepwise removal of the two Boc protecting groups.
Caption: Acid-catalyzed deprotection pathway of the title compound.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA
This protocol describes a standard method for removing both Boc groups to yield the parent pyrazolidine, typically as a salt.
-
Causality: Trifluoroacetic acid is a strong, non-oxidizing acid that efficiently protonates the carbamate, initiating cleavage to form a stable tert-butyl cation. Dichloromethane is an excellent solvent that is inert to the acidic conditions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Place the flask in an ice bath (0°C).
-
Slowly add TFA (5-10 eq) dropwise to the stirring solution. Caution: The reaction can be exothermic and evolve gas (CO₂ and isobutylene).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours). The product, pyrazolidine, will be at the baseline on TLC.
-
Once the reaction is complete, carefully concentrate the mixture in vacuo to remove excess TFA and DCM.
-
The resulting residue is the pyrazolidine trifluoroacetate salt. If the free base is required, re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until the gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Note: The free pyrazolidine base can be unstable and is often best used immediately or converted to a more stable salt (e.g., hydrochloride).[8]
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of the title compound.
-
Causality: Reverse-phase HPLC separates compounds based on their polarity. The parent compound is relatively nonpolar, while its degradation products (mono-Boc and free pyrazolidine) are significantly more polar, allowing for excellent separation.
Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
Expected Elution Order:
-
Pyrazolidine (most polar, shortest retention time)
-
tert-Butyl pyrazolidine-1-carboxylate (intermediate polarity)
-
This compound (least polar, longest retention time)
References
- Rosen, B. R., Ney, J. E., & Wolfe, J. P. (2010). A Catalyst Composed of Pd(OAc)2 and S-Phos Allows the Conversion of Aryl Chlorides as Electrophiles in Pd-Catalyzed Alkene Carboamination and Carboetherification. Journal of Organic Chemistry, 75(8), 2756–2759. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt77qGvDaZCg9LTf4pLRLedJV0DYxs4fqsW-4w0nfNyy1ouwPhxlBeO7h3IPqNGtssZbnofgnvjgknQqgiN8-MqvxMxUq2We0RGDPPJ1yRKXeI5mCk38FFI-YfcS-N0KoPLBoYkX1T8oeE_sKPFZIzOd5Do5kgWAhmO4rqtHIFzBQOYAEcOQ==]
- BLD Pharm. (n.d.). tert-Butyl pyrazolidine-1-carboxylate. Retrieved January 15, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd1P8i8HTWZ5C4RfO5fpIvdsB08eXusg2oIBemFz6CdgeurHD5Xbr-I2KXOZwtp4kHIO09dEFGqcdBhSnMyVCdTzn9GLQ3DLr_WLlzZ4_uVUnrFYtWO3ofwzW-pLnzEUC-2G2jBCqciP-4Ce0=]
- Seedion. (n.d.). This compound. Retrieved January 15, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqaPIXk2BcCYMkGBGSv1dk3VOxXyCvmLMTe0vTDd6zac9nY_e7nAdPer-wD-3PsgsMiITk2OKq_Eq6RLNoDV7K8DCORY1XjxjRXNuT2LvlxiIQjgPpGkvW0u6tUznIKcMjBR7k_hSMAio67DDs]
- ChemicalBook. (n.d.). pyrazolidine synthesis. Retrieved January 15, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtAZ_3re0espHbZbuy_xGPm2-bKYaY4X3UEhakZW1f-DdkXACLY0gU3RZEky0tLjrXhbLH2IE63pONC8Kpj_wM_ziDWArMyYFoyWrR_Fl7ygSkDcfCDQwN8Ps9Z3LeN6Q8DsL7evUzd2cxqBpdduoMR3k=]
- Sigma-Aldrich. (n.d.). tert-Butyl pyrazolidine-1-carboxylate | 57699-91-9. Retrieved January 15, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt5-TflNfYWbmRx0F-Vsog2Ly10wLXHB0fqIMqz0dfNyrrARNJ1FWpxEWljrRHpGmVUiWX7gfXkufkor-VSH7xlZrsD3NUMvDdsU58da7qLXTuOHFutYw84tIGV9P5TiKXr9WEuK46wi3OBh_i13E9byLDlnw2dBsKRL8d7wbYnmBX3pQaSVWg]
- Fisher Scientific. (2021, December 28). Safety Data Sheet. Retrieved January 15, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT16AfiH_zThOZV8OZj4xEFuyxhKvQ_4q0sMQM3RUsGqEjPAaMTB69XhWbP0Ybg73LnSDK6CQOFK-7r8Llv5Bog-DF6l2WZrd5C09nn7FK-R3vEy-FMp5ll49DV2RXuL4zK7k2fUceBpPGsVNtE9l-aQY39Z_-YWYMgvreqnpNEtrwl_uExw0UcjVenJZ1v4M1JrvAqVuY0OX9jFawpn54wsytdB_t0vV24BCR6YAgoyHtf8Nz-2dPrayPCAgHOWo4HD10DmR6g15O-WfldgDPy1TQT3D9zFdy7g==]
- Ambeed, Inc. (n.d.). 1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate. Retrieved January 15, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfL6iDF-NGW8NrrbSprxKIl4bxlj9l9qgMBxGaQ9iQG62eQTT2ysdCMCjV6z2cIpv6ru-5nwaNPF2Rlp2D7oIXU2NFmLeGpB8ZRI-5FWiLf3XGtRftdkbMb0IzHNLiS8lcO03EgFaSGPqtUufWb2yW5qY2cisFiuWsIxgkU5KzuZ6NHFVPOAKr]
- Mohammed, S. J., Zuhier, F. G., & Salou, B. F. (2018). Synthesis and Characterization of Some Pyrazole, Pyrazoline and Pyrazolidine Derivatives. International Journal of Recent Research and Review, XI(1). [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4FiE08BKR2At6jIGL6UsGN-iBo0FlJsLqUyDO9QPoRMIdiOzOo8iYnbKkmZy0vNPWGOsUYq6eGUizKWF3lU70D0rZDUjdUW2sEHzSX3lC4IsbFY-BZNizpbZOsnmmE2Em8ReLDW8nX1t_3prWKRsANwP6DDeUu_xjN3FOnxBnPfT-sb1gf5ioeaeWsDF3rV0tx22uDzuMiCX76GrWqWCXDNIe8xEKp0zowSW_ZdJGEgOeN-i0unoT6nGMhblCsxUWGI2xr6o=]
- Google Patents. (n.d.). WO2021033166A1 - Process for synthesis of pyrazolidinone compounds. Retrieved January 15, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF88D7DLDkjFU2SebdY1xoJVfhUjZKOpeque7BNkpez3sVxOciUh5oZo6z9GnOVjYL6MiHrLjnWx4rMIDkxeXsB_8jFanHv2ulqphgXULVQ28w56iM7SYsLNxvEs8Q2CqT5wZ4YxgsKZCTHeKAQ6w==]
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved January 15, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQcIIsijmnpR09Fm-5jF66Iq9BWecmag-t8SBAJ3SnQVFz6YkGSFKQjJeYjwUusieSI-ET_lrX4-VIwYi0ggRmC84xEbCR3XEz8-_UmUg83GFVyOmHVbjhGT4mIC76CzYC3NaMO-iN44qza1GNObm7JdPOImjP77NZV7k2_pQe9JnZSWosNvxI2jkbCgr-XKBpz50SzexSJOUGMSYpx_7F39qr0VNchUQONcGKYc5_uY8=]
- Claramunt, R. M., et al. (2024). Pyrazolidines: synthesis, reactivity, physical and biological properties. Arkivoc, 2024(5), 202412223. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsgpJVuXq664ab7f9CMo5kZDx6PZlX2uE5rcXIBmB7EliBmLS1pchMxtMKbbR3R-11y6z7f_2aEv_OJkAVkMBgUO_5SaoU6usHlbNg1GeO2uEeW77oEasBEK6AfZnLgWePia73ptbh_B5Hx8tAaELViD7OSMsqANYmi9Vl6Sk2V7imi-xjNat7s3I5wfq7TjbXpZNiagusfnhC6-UWf0Dc26ynFN8-SiiVe2mNICl8ZeEAhA==]
- Boateng, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(24), 4579-4584. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETtJiDr6hV7N4eHfgqXlTE4lnDJC1kA5ERUZter5fq7A7tWZ13frAVQ5QxshCDiHLuQ2KIM4xX5zOgu-PQLqN2ouhkAv_ECZfkGJhjGQBj9l4dCDKVIyjog1jqZlRsx2pKWqGoFVEvRUz8Vwo=]
- MedChemExpress. (2025). tert-Butyl 4-amino-1H-pyrazole-1-carboxylate-d2-SDS. Retrieved January 15, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXyv9dmZ_9a3MWaZPpgWP5NI8gvXlKkh0JhFtEPnTo55qh-80caHfanA84UzDSu5oHPvRfpcEwXQ3tPx260yMP1t3pIiwYk6jxy_j5R3HUVG_82o7GK1vT0Ean7iQeOYD7irxZrHz6HiFopfhGFgXnJ2MPtG5si5-7JiPtzl3pplQl4Ikipm9TfNZBzeV2UUe6aS6OmlBni1j-zmHlLXbQo50K4uKZJ0ZOVgPenv3HhC7d8QFw]
- Boateng, E. A., et al. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Royal Society of Chemistry. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR-nCl_lWViO_HdoaVEOKLfvLMeykyF9GJpB8ncUJc4UmrQkHBWNRYbVrlKiSO7ci4qu0Oyf0dpzJmDE2NGo-ajzVetQOqq8VXqazAHdq8M306WjjRMM4oST1tARgUIVAuSTg3AXiCRTQuK4XxVYYrBRs18peTT_rSwm6hk01oPzdbpeqy2OQzh5cgCJ2j-aBbVyTx9tdi66vtB8aGygP-3z-NHmxkxXgtQM4d3E8_ljHKUVbYL39udDanrQyuPwk1RiA=]
- CymitQuimica. (n.d.). CAS 146605-64-3: 1,2-Bis(1,1-dimethylethyl) 1,2-pyrazolidinedicarboxylate. Retrieved January 15, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv_hTTk3qhzj6RIEPPBnewLrygtl_0qsJaaqrrGbGoPUHDJyNBkKDEn_7VtQ_rnjugyNkWFIwz8Zfr95BLt0Di-QccAnDnTojzXMeDI_KMttlSpdTzRNW3Ll4vsZTxC7j3ZdTt]
- Bartoli, G., et al. (2010). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ChemInform. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLB56cDVuQMbMQIs34YBkoIdWMDKUdadMUDNJ_1GGq7EqRjK2MLTzToPg2scUMy3IDkBsh4BTFHM-JEOkUM0BwBzakXA01iT5SxkhNyPfyK7tNkxA3_22Dj-PfV1BuPq2F7__z2YVouePO-NutgDKJoiceXZDBybT2k-E5ZubVdAqS42DEmmq1je4VdzQ7TYoKZVU1mbAXSZVLkC3zJVGjObojQO3_74YvJwwywKZMvWz9SI9Gu04NNwJC4mjbCso77pp5_H88MC-HEdFCpM5MLNakwS9n]
- Li, B., et al. (2003). Aqueous phosphoric acid as a mild reagent for deprotection of the t-butoxycarbonyl group. Tetrahedron Letters, 44(44), 8113–8115. [Available at: https://www.mdpi.com/1420-3049/26/13/3823]
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. tert-Butyl pyrazolidine-1-carboxylate | 57699-91-9 [sigmaaldrich.com]
- 3. 1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate | 222854-34-4 [sigmaaldrich.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pyrazolidine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting diastereoselectivity in reactions with Di-tert-butyl pyrazolidine-1,2-dicarboxylate
Welcome to the technical support hub for reactions involving Di-tert-butyl pyrazolidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, particularly those related to achieving high diastereoselectivity, and provide practical, evidence-based solutions.
Troubleshooting Guide: Enhancing Diastereoselectivity
Poor diastereoselectivity is a frequent hurdle in asymmetric synthesis. This section provides a systematic approach to diagnosing and resolving these issues when using this compound as a chiral auxiliary or reactant.
Question 1: My reaction is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?
Answer: A low diastereomeric ratio suggests that the transition states leading to the different diastereomers are of similar energy. To address this, a systematic optimization of reaction parameters is crucial. The key factors to investigate are temperature, solvent, and the presence and nature of Lewis acids.
Underlying Principle: The stereochemical outcome of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the competing diastereomeric transition states. Even small changes in reaction conditions can significantly alter this energy difference, thereby favoring the formation of one diastereomer over the other. Conformation control is key to achieving high diastereoselectivity, which can be influenced by factors like chelation, dipole-dipole interactions, or the avoidance of allylic strain.[1]
Step-by-Step Troubleshooting Protocol:
-
Temperature Optimization: Temperature is a critical parameter.[2] Lowering the reaction temperature often enhances diastereoselectivity by exploiting the small energy differences between the diastereomeric transition states.
-
Action: Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).
-
Rationale: At lower temperatures, the reaction is more likely to be under kinetic control, favoring the pathway with the lower activation energy. It has been demonstrated that decreasing the temperature can increase both yield and enantiomeric excess in certain pyrazolidine syntheses.[3][4]
-
Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and determine the diastereomeric ratio at each temperature.[5]
-
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the conformation of the reactants and the transition state, thereby affecting diastereoselectivity.[6]
-
Action: Screen a range of solvents with varying polarities and coordinating properties (e.g., toluene, dichloromethane, tetrahydrofuran, acetonitrile).
-
Rationale: Solvents can stabilize or destabilize transition states through solvation effects. For instance, non-coordinating solvents might favor chelation control with a Lewis acid, while coordinating solvents can compete for the Lewis acid, leading to a different stereochemical outcome.
-
-
Lewis Acid Evaluation: Lewis acids can coordinate to carbonyl groups or other Lewis basic sites in the substrate, enforcing a more rigid conformation in the transition state and enhancing facial selectivity.[7][8]
-
Action: Introduce a Lewis acid to the reaction. If one is already in use, screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂, MgBr₂·OEt₂). The stoichiometry of the Lewis acid can also be critical.
-
Rationale: The choice of Lewis acid can influence the geometry of the transition state.[7] Bulky Lewis acids may favor one approach trajectory over another due to steric hindrance, leading to improved diastereoselectivity. Some reactions show a reversal in facial selectivity in the presence of certain Lewis acids like MgI₂.[8]
-
Question 2: I've tried optimizing the temperature and solvent, but the diastereoselectivity is still moderate. How can I further refine my approach?
Answer: If initial optimizations are insufficient, a more detailed investigation into the substrate, reagents, and potential additives is warranted.
Advanced Troubleshooting Strategies:
-
Substrate Modification: The steric and electronic properties of your substrates play a significant role.
-
Action: If possible, modify the steric bulk of substituents on your starting materials. For instance, changing a protecting group or a non-reacting substituent can alter the preferred reaction pathway.
-
Rationale: Increased steric hindrance can create a greater energy difference between the diastereomeric transition states, leading to higher selectivity.[1]
-
-
Reagent Purity: Impurities in starting materials can sometimes interfere with the reaction or catalyze side reactions, leading to a decrease in selectivity.[5]
-
Action: Ensure all reactants and reagents are of high purity. If necessary, purify starting materials by recrystallization or chromatography before use.[5]
-
-
Role of Protecting Groups: The di-tert-butylcarbonyl (Boc) groups on the pyrazolidine are crucial for directing the stereochemistry.
-
Action: Confirm the integrity of the Boc groups. In some cases, using a different di-1,2-N-protected hydrazine derivative can be beneficial.[3][4][9]
-
Rationale: The use of a di-1,2-N-protected hydrazine is often essential to achieve high 1,4-selectivity in reactions with α,β-unsaturated aldehydes, preventing the formation of hydrazones.[3][4][9] For instance, switching from a di-Boc protected hydrazine to a di-1-N-Boc-2-N-benzyloxycarbonyl (Cbz)-protected hydrazine can alter the product ratio.[3][4][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the two tert-butoxycarbonyl (Boc) groups in this compound?
A1: The two Boc groups serve multiple critical functions. They act as protecting groups for the nitrogen atoms, preventing unwanted side reactions. More importantly, their steric bulk helps to create a rigid and well-defined chiral environment around the pyrazolidine ring. This steric hindrance is fundamental in directing the approach of incoming reagents, thereby controlling the diastereoselectivity of the reaction. The use of a di-1,2-N-protected hydrazine derivative is often crucial for achieving high chemoselectivity (e.g., 1,4-addition over 1,2-addition).[3][4][9]
Q2: Can I use a catalyst to improve the diastereoselectivity of my reaction?
A2: Yes, catalysts, particularly Lewis acids, are commonly employed to enhance diastereoselectivity.[7][10] Lewis acids can coordinate to the carbonyl groups of the pyrazolidine dicarboxylate or the other reactant, leading to a more organized and rigid transition state. This increased rigidity amplifies the steric and electronic differences between the competing reaction pathways, resulting in higher diastereomeric ratios. The choice and amount of catalyst can significantly impact the reaction outcome.[5]
Q3: Are there any specific handling or storage precautions for this compound?
A3: this compound is a stable, white crystalline powder.[11] However, as with most organic reagents, it is good practice to store it in a cool, dry place, away from strong oxidizing agents. For reactions that are sensitive to moisture, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon).
Q4: My reaction is sluggish at low temperatures. How can I increase the reaction rate without compromising diastereoselectivity?
A4: Balancing reaction rate and selectivity is a common challenge. If lowering the temperature significantly slows down the reaction, you can consider the following:
-
Catalyst Loading: If you are using a catalyst, slightly increasing its loading might accelerate the reaction without a significant drop in selectivity.[5]
-
Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate. However, this should be done cautiously as it can also lead to side reactions in some cases.
-
Extended Reaction Time: If the reactants and products are stable under the reaction conditions, simply extending the reaction time at a low temperature may be the most straightforward solution to achieve a good yield while maintaining high diastereoselectivity.
Data Summary and Protocols
Table 1: Influence of Reaction Parameters on Diastereoselectivity
| Parameter | Condition A | d.r. (A) | Condition B | d.r. (B) | Rationale |
| Temperature | 25 °C | 2:1 | -78 °C | >19:1 | Lower temperatures favor kinetic control, enhancing selectivity.[3][4] |
| Solvent | Dichloromethane | 5:1 | Toluene | 10:1 | Solvent polarity and coordinating ability affect transition state stability. |
| Lewis Acid | None | 1.5:1 | TiCl₄ (1.1 eq) | 15:1 | Lewis acids create a more rigid transition state, increasing facial discrimination.[7] |
Experimental Protocol: General Procedure for Optimizing Diastereoselectivity
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate and this compound.
-
Solvent Addition: Add the desired anhydrous solvent via syringe.
-
Cooling: Cool the reaction mixture to the target temperature (e.g., 0 °C, -78 °C) using an appropriate cooling bath.
-
Reagent Addition: Add the other reactant(s) and the Lewis acid (if applicable) dropwise to the cooled solution.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl or NaHCO₃).
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.
Visualizing Reaction Control
Diagram 1: Logical Flow for Troubleshooting Poor Diastereoselectivity
Caption: A systematic workflow for optimizing diastereoselectivity.
Diagram 2: Conceptual Model of Lewis Acid-Mediated Diastereoselection
Caption: Lewis acids promote rigidity, enhancing stereocontrol.
References
-
Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. DiVA portal. Available from: [Link]
-
Optimization of reaction conditions a. ResearchGate. Available from: [Link]
-
Lewis Acid Mediated Diastereoselective Allylation of Camphorpyrazolidinone Derived α-Ketoamides. ResearchGate. Available from: [Link]
-
Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. ResearchGate. Available from: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available from: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available from: [Link]
-
Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Available from: [Link]
-
2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. ResearchGate. Available from: [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. Available from: [Link]
-
Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. National Institutes of Health. Available from: [Link]
-
Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. National Institutes of Health. Available from: [Link]
-
Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst. PubMed. Available from: [Link]
-
Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. RSC Publishing. Available from: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available from: [Link]
-
Lewis acids in diastereoselective processes involving acyclic radicals. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Scaling Up the Synthesis of Di-tert-butyl pyrazolidine-1,2-dicarboxylate
Welcome to the technical support center for the synthesis of Di-tert-butyl pyrazolidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important heterocyclic compound. Our goal is to equip you with the necessary knowledge to navigate potential challenges and optimize your synthesis for efficiency and purity.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Q1: Low or inconsistent yields are observed upon scaling up the reaction. What are the likely causes and how can I improve the yield?
Potential Causes:
-
Inefficient Mixing: In larger reaction vessels, inadequate agitation can lead to localized concentration gradients and temperature differences, resulting in incomplete reactions and byproduct formation.
-
Poor Temperature Control: Exothermic or endothermic events that are manageable on a small scale can become problematic upon scale-up, leading to side reactions or decomposition of reagents and products.
-
Suboptimal Reagent Addition Rate: The rate of addition of critical reagents, such as the dipolarophile or catalyst, can significantly impact the reaction's selectivity and overall yield. A rate that is too fast can lead to localized high concentrations and side reactions.[1]
-
Moisture Contamination: Many reagents used in heterocyclic synthesis are sensitive to moisture, which can quench reactive intermediates or catalyze unwanted side reactions.
Solutions & Optimizations:
-
Mechanical Stirring: Employ overhead mechanical stirrers for reactions larger than 500 mL to ensure efficient and homogenous mixing. The choice of stirrer blade (e.g., anchor, turbine) should be appropriate for the viscosity of the reaction mixture.
-
Controlled Temperature Environment: Utilize a jacketed reactor system with a circulating bath to maintain precise temperature control throughout the reaction. For highly exothermic reactions, consider a slow, dropwise addition of reagents.
-
Syringe Pump for Reagent Addition: For precise control over the addition rate of liquid reagents, a syringe pump is highly recommended. This allows for a slow and consistent introduction of the reagent, minimizing side reactions.
-
Inert Atmosphere and Dry Solvents: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use freshly distilled or commercially available anhydrous solvents to minimize moisture contamination.
Q2: The final product is difficult to purify, showing multiple spots on TLC analysis. What are the common byproducts and how can their formation be minimized?
Potential Causes:
-
Side Reactions of the 1,3-Dipole: Azomethine ylides and other 1,3-dipoles are highly reactive species that can undergo self-condensation or react with other nucleophiles present in the reaction mixture.[2]
-
Incomplete Cycloaddition: The [3+2] cycloaddition reaction may not proceed to completion, leaving unreacted starting materials or intermediates that complicate purification.[3]
-
Formation of Regioisomers: If using an unsymmetrical dipolarophile, the formation of regioisomers is possible, leading to a mixture of products that can be challenging to separate.[4]
Solutions & Optimizations:
-
Control of 1,3-Dipole Generation: When generating the 1,3-dipole in situ, ensure that the rate of its formation is matched by its rate of consumption in the cycloaddition reaction. This can often be achieved by slow addition of one of the precursors.
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Once the reaction is complete, proceed with the work-up promptly to avoid degradation of the product.
-
Solvent and Catalyst Screening: The choice of solvent and catalyst can significantly influence the regioselectivity of the cycloaddition.[4][5] Conduct small-scale screening experiments to identify the optimal conditions for the desired regioisomer.
-
Chromatographic Purification: Flash column chromatography is often necessary to obtain highly pure this compound.[6] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective.
Q3: During work-up, an emulsion forms, making phase separation difficult. How can this be resolved?
Potential Causes:
-
Presence of Amphiphilic Byproducts: Certain side products may act as surfactants, stabilizing the interface between the aqueous and organic layers.
-
Fine Particulate Matter: Insoluble materials can accumulate at the interface, preventing clean phase separation.
Solutions & Optimizations:
-
Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: If solid particulates are suspected, filtering the entire biphasic mixture through a pad of celite can remove the solids and facilitate phase separation.
-
Centrifugation: For persistent emulsions, centrifugation can be an effective method to force the separation of the two phases.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis and handling of this compound.
Q1: What is the most common synthetic route for this compound?
The most prevalent and versatile method for synthesizing the pyrazolidine core is through a 1,3-dipolar cycloaddition reaction .[7] This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine imine, with a dipolarophile, which is usually an alkene or alkyne.[3][8]
Q2: Can you illustrate the general mechanism of the 1,3-dipolar cycloaddition for this synthesis?
Certainly. The reaction proceeds through a concerted pericyclic mechanism. The 1,3-dipole and the dipolarophile approach each other in a way that allows for the simultaneous formation of two new sigma bonds, leading to the five-membered pyrazolidine ring.
Caption: General workflow of a 1,3-dipolar cycloaddition reaction.
Q3: What are the key considerations for choosing reagents for this synthesis?
| Reagent Category | Key Considerations | Examples |
| 1,3-Dipole Precursor | Stability, ease of generation, and reactivity. | Hydrazones, which can be deprotonated to form azomethine imines. |
| Dipolarophile | Electronic properties (electron-rich or electron-poor) and steric hindrance. | Acrylates, maleates, or other activated alkenes. |
| Boc Protecting Group Source | Reactivity and ease of handling. | Di-tert-butyl dicarbonate (Boc₂O). |
| Solvent | Polarity, aprotic nature, and ability to dissolve reactants. | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile. |
| Base/Catalyst | Strength, solubility, and compatibility with other reagents. | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA). |
Q4: Are there alternative synthetic routes to this compound?
While 1,3-dipolar cycloaddition is the most common, other methods for constructing the pyrazolidine ring exist. These can include:
-
Cyclization of 1,3-dihalopropanes with hydrazine derivatives. [9]
-
Condensation reactions of hydrazines with α,β-unsaturated carbonyl compounds. [9]
However, these methods may have limitations in terms of substrate scope and regioselectivity compared to the cycloaddition approach.
Q5: What is the importance of the di-tert-butyl dicarboxylate protecting groups?
The two tert-butoxycarbonyl (Boc) groups serve several crucial functions:
-
Nitrogen Protection: They protect the nitrogen atoms of the pyrazolidine ring from undesired side reactions.
-
Solubility: The bulky and non-polar tert-butyl groups often enhance the solubility of the molecule in common organic solvents, which can aid in both reaction and purification.
-
Chirality: In asymmetric synthesis, the Boc groups can play a role in directing the stereochemical outcome of the reaction.
-
Deprotection: The Boc groups can be readily removed under acidic conditions to liberate the free pyrazolidine, which can then be used in subsequent synthetic steps.
Q6: How can I confirm the identity and purity of the final product?
A combination of analytical techniques should be used to confirm the structure and purity of the synthesized this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as the carbonyl groups of the dicarbamate.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final product.
III. Experimental Protocols
General Procedure for the Synthesis of this compound via [3+2] Cycloaddition
This protocol provides a general guideline. Specific amounts and reaction conditions should be optimized for your particular substrate and scale.
Sources
- 1. WO2021033166A1 - Process for synthesis of pyrazolidinone compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 6. CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1,2,4]TRIAZINE-3,4-DIYL DICARBOXYLATES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity in Pyrazolidine Chemistry
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support for a critical challenge in heterocyclic chemistry: preventing racemization during the ring-opening of chiral pyrazolidines. As your partner in scientific advancement, we offer field-proven insights and troubleshooting strategies to help you maintain stereochemical control in your experiments.
Introduction: The Challenge of Stereocontrol in Pyrazolidine Ring Opening
Pyrazolidine scaffolds are valuable building blocks in medicinal chemistry. Often, a synthetic strategy involves the creation of a chiral pyrazolidine, followed by a subsequent ring-opening step—typically via cleavage of the N-N bond—to yield functionalized acyclic products like 1,3-diamines. A significant challenge in this process is the potential for racemization or epimerization at stereogenic centers, particularly those adjacent to the nitrogen atoms (C3 and C5). Loss of stereochemical purity can have profound implications for the biological activity and safety profile of a target molecule, making the prevention of racemization a paramount concern.[1]
This guide will delve into the mechanisms that lead to the loss of stereochemical integrity and provide actionable strategies to mitigate these risks.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section is designed to help you troubleshoot experiments where you are observing a loss of enantiomeric or diastereomeric excess during the pyrazolidine ring-opening process.
Q1: I'm observing significant racemization at the C5 position of my pyrazolidine-derived product after N-N bond cleavage. What is the likely cause?
A1: Racemization at the C5 position (or C3) is most often indicative of the formation of a planar, achiral intermediate during the reaction. The specific mechanism depends on your reaction conditions:
-
Base-Mediated or Nucleophilic Conditions: If your ring-opening procedure involves a base, you may be inadvertently deprotonating the C5 position. This is especially likely if there is an adjacent electron-withdrawing group (like a carbonyl). The resulting carbanion or enolate is planar, and subsequent reprotonation can occur from either face, leading to a racemic mixture.[2]
-
Reductive Cleavage (e.g., with SmI₂ or catalytic hydrogenation): While often stereoretentive, some single-electron transfer (SET) mechanisms can proceed through radical intermediates. If a radical forms at a stereogenic center, it can adopt a planar or rapidly inverting configuration, leading to racemization upon quenching.
-
Acidic Conditions: Under harsh acidic conditions, protonation of a carbonyl group on a substituent at C5 can facilitate enolization, creating a planar enol intermediate that is prone to racemization.
Core Directive: To address this, you must first identify the likely racemization pathway and then adjust your experimental conditions to avoid the formation of these planar intermediates.
Q2: How can I modify my reaction conditions to prevent the formation of these planar intermediates?
A2: The key is to select conditions that favor a concerted or stereospecific mechanism over one that proceeds through a stereoablative intermediate. Here are several strategies:
-
Lower the Temperature: Many racemization processes have a higher activation energy than the desired reaction. Performing your ring-opening at lower temperatures (e.g., -78 °C) can significantly slow down the rate of epimerization.[3]
-
Optimize Your Base/Acid: If a base is necessary, use a non-nucleophilic, sterically hindered base (e.g., LDA at low temperatures) and ensure you are using stoichiometric amounts. Avoid excess base, which can promote unwanted side reactions. If acidic conditions are required, opt for milder Lewis acids over strong Brønsted acids, as they can sometimes coordinate in a way that protects the stereocenter.
-
Choice of Reductant: For N-N bond cleavage, the choice of reducing agent is critical. While catalytic hydrogenation (e.g., with H₂/Pd or Raney Nickel) is common, the conditions can sometimes be harsh. Samarium(II) iodide (SmI₂) is often reported for the N-N bond cleavage of pyrazolidines to yield 1,3-diamines and can be highly effective under mild conditions.[1] However, the stereochemical outcome can be substrate-dependent, and careful optimization is still required.
Q3: My pyrazolidine has carbonyl groups on the nitrogen atoms (e.g., Boc or Cbz protecting groups). Could these be contributing to racemization?
A3: Absolutely. While N-acyl groups are essential for activating the pyrazolidine system or as protecting groups, they can also exacerbate racemization. The carbonyl group increases the acidity of the protons at the adjacent C3 and C5 positions, making them more susceptible to deprotonation by even weak bases.
Troubleshooting Steps:
-
Protecting Group Modification: Consider using non-carbonyl-based protecting groups for the nitrogen atoms if your synthesis allows. For example, N-benzyl groups are less activating. However, their removal requires harsher conditions which can present their own challenges.
-
Use of Bulky Protecting Groups: Employing sterically bulky protecting groups on the nitrogens can sometimes shield the adjacent C-H bonds from being accessed by a base, thus hindering deprotonation.
-
Strategic Use of Chiral Auxiliaries: If you are designing the synthesis from the start, using a chiral auxiliary to build the pyrazolidine ring can provide a powerful method of stereocontrol.[4][5][] The auxiliary can be chosen to direct the stereochemistry of the ring formation and can then be cleaved under conditions that do not affect the newly formed stereocenters.
Experimental Protocol: Stereoretentive N-N Bond Cleavage using Samarium(II) Iodide
This protocol provides a general starting point for the reductive cleavage of an N,N'-di-Boc-protected pyrazolidine to the corresponding 1,3-diamine, with precautions taken to minimize racemization.
Materials:
-
N,N'-di-Boc-protected chiral pyrazolidine
-
Anhydrous THF
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M), freshly prepared or titrated
-
Anhydrous methanol (quenching agent)
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Standard workup and purification reagents
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the N,N'-di-Boc-protected pyrazolidine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining a low temperature is crucial to suppress potential epimerization.
-
Addition of SmI₂: Slowly add the 0.1 M solution of SmI₂ in THF (approx. 2.2-2.5 eq) dropwise to the stirred solution. The deep blue color of the SmI₂ solution should disappear as it reacts. Continue the addition until a persistent blue or green color is observed, indicating the consumption of the starting material.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it at -78 °C by the slow addition of anhydrous methanol until the solution becomes colorless.
-
Workup: Allow the reaction mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until the inorganic salts precipitate and the organic layer becomes clear.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Stereochemical Analysis: Determine the enantiomeric or diastereomeric excess of the purified 1,3-diamine product using chiral HPLC or NMR analysis with a chiral shift reagent.[7][8]
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of racemization? A: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers.[9] It occurs when a stereocenter is temporarily destroyed and then reformed without stereochemical preference. This typically involves the formation of a planar, achiral intermediate such as an enolate, a carbocation, or a radical at the stereogenic center.
Q: Can the N-substituents on the pyrazolidine ring influence the risk of racemization? A: Yes, significantly. The nature of the N-substituents affects both the electronic properties and the steric environment of the pyrazolidine ring.
-
Electron-withdrawing groups (like Boc, Cbz) increase the acidity of the C-H bonds at the adjacent C3 and C5 positions, making them more prone to deprotonation and subsequent racemization under basic conditions.[10]
-
Bulky N-substituents can sterically hinder the approach of a base to the C3/C5 protons, thereby reducing the risk of deprotonation. They can also influence the conformational equilibrium of the ring, which may favor a pathway that protects the stereocenters.
Q: Are there any "racemization-proof" protecting groups I can use? A: While no protecting group is universally "racemization-proof," some are designed to minimize the risk. For nitrogen protection in contexts where adjacent C-H acidity is a concern (analogous to peptide synthesis), groups that do not involve a carbonyl, such as benzyl (Bn) or p-methoxybenzyl (PMB) groups, can be beneficial.[11] However, their removal often requires harsher conditions (e.g., strong acid or hydrogenolysis), which can introduce other challenges. The choice of protecting group is always a trade-off between stability, ease of removal, and its influence on side reactions like racemization.[12][13]
Q: How do I accurately measure the extent of racemization? A: The most reliable methods for quantifying enantiomeric or diastereomeric excess are chiral chromatography techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A chiral stationary phase (CSP) is used to separate the enantiomers, allowing for their individual quantification.
-
Chiral Gas Chromatography (GC): Suitable for volatile compounds.
-
NMR Spectroscopy: In some cases, diastereomers can be distinguished directly by ¹H or ¹³C NMR. For enantiomers, a chiral derivatizing agent or a chiral shift reagent can be used to convert them into diastereomeric species that are distinguishable by NMR.
Visualizing the Mechanisms
To better understand the concepts discussed, the following diagrams illustrate the key mechanistic pathways.
Caption: Troubleshooting workflow for racemization.
References
-
Požgan, F., Al-Mamari, H. H., Grošelj, U., Svete, J., & Štefane, B. (2018). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. Molecules, 23(1), 3. [Link]
-
Kim, H. Y., Oh, K., & Lee, S. (2012). Stereoselective synthesis of novel pyrazole derivatives using tert-butansulfonamide as a chiral auxiliary. Molecules, 17(4), 4341-4350. [Link]
-
Watson, D. A., & Jarvo, E. R. (2009). Asymmetric Synthesis via Stereospecific C–N and C–O Bond Activation of Alkyl Amine and Alcohol Derivatives. Synthesis, 2009(10), 1612-1620. [Link]
-
Topolovčan, N., Duplić, F., & Gredičak, M. (2021). Influence of N-Substitution in 3-Alkyl-3-hydroxyisoindolin-1-ones on the Stereoselectivity of Brønsted Acid-Catalyzed Dehydration. European Journal of Organic Chemistry, 2021(28), 3920-3924. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Wang, Z., et al. (2019). An unexpected rearrangement of pyrazolium halides based on N–N bond cleavage: synthesis of 1,2-dihydropyrimidines. Chemical Communications, 55(84), 12696-12699. [Link]
-
Ohki, H., et al. (2024). Ring-opening difluorination of pyrazoloazines. Waseda University Repository. [Link]
-
Wikipedia. (n.d.). Racemization. [Link]
-
ResearchGate. (2005). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. [Link]
-
Chang, J., et al. (2026). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines: Synthesis of Two Different Benzofuran Spiro-Fused Bicyclic Pyrazolidine Frameworks. The Journal of Organic Chemistry. [Link]
-
Zhang, M., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5241. [Link]
-
Yang, Y., et al. (2015). Mechanistic insight into conjugated N–N bond cleavage by Rh(iii)-catalyzed redox-neutral C–H activation of pyrazolones. Organic & Biomolecular Chemistry, 13(30), 8234-8243. [Link]
-
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]
-
Horsman, M. E., & Moore, B. S. (2016). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. Angewandte Chemie International Edition, 55(34), 9844-9857. [Link]
-
Vedantham, P. (2007). Oxadiazinones as Chiral Auxiliaries: Chiral Templates for Asymmetric Conjugate Addition in the Synthesis of ( R )-( + )-Tolterodine. ISU ReD: Research and eData. [Link]
-
Campbell, M. G., & Knowles, R. R. (2016). Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. The Journal of organic chemistry, 81(15), 6271–6282. [Link]
-
Potter, G. A., & Mahon, M. F. (2011). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Tetrahedron Letters, 52(17), 2145-2147. [Link]
-
Li, H., et al. (2024). Electrochemical Cyclization of o-Aminyl Azobenzenes: Roles of Aldehydes in N-N Bond Cleavage. Organic Letters, 26(31), 6324-6329. [Link]
-
Kokubo, K., et al. (2002). Substituent effects on the stereochemistry in the [2 + 2] photocycloaddition reaction of homobenzoquinone derivative with variously substituted alkenes and alkynes. Journal of the American Chemical Society, 124(30), 8912-8921. [Link]
-
Prakash, J., et al. (2015). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Inorganic chemistry, 54(11), 5345–5353. [Link]
-
ResearchGate. (2023). Diastereoselective ring‐closing/ring‐opening cascade with fluoro‐oxindole derivatives. [Link]
-
Sampedro, D., et al. (2025). Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. Chemistry – A European Journal. [Link]
-
Wang, D., & Li, C. J. (2013). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic letters, 15(15), 3974–3977. [Link]
-
Pierangeli, S. S., et al. (2005). Requirement of activation of complement C3 and C5 for antiphospholipid antibody-mediated thrombophilia. Arthritis and rheumatism, 52(7), 2120–2124. [Link]
-
Yang, S., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1775. [Link]
-
O'Donovan, D. H., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2456-2465. [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
Sci-Hub. (1998). Mechanistic studies of the ring opening reactions oft[1][4]riazolo[1,5-a]pyridines. [Link]
-
Nieto, S., et al. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 40(10), 5006-5022. [Link]
Sources
- 1. Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An unexpected rearrangement of pyrazolium halides based on N-N bond cleavage: synthesis of 1,2-dihydropyrimidines. | Semantic Scholar [semanticscholar.org]
- 4. Stereoselective synthesis of novel pyrazole derivatives using tert-butansulfonamide as a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 手性助劑 [sigmaaldrich.com]
- 7. sci-hub.st [sci-hub.st]
- 8. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bib.irb.hr:8443 [bib.irb.hr:8443]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric Synthesis via Stereospecific C–N and C–O Bond Activation of Alkyl Amine and Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Air-Sensitive Pyrazolidine Reagents
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with air-sensitive pyrazolidine reagents. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond standard protocols to explain the "why" behind experimental best practices. Our goal is to empower you with the expertise to anticipate and resolve common challenges in the synthesis, storage, and handling of these versatile but sensitive compounds.
I. Understanding the Challenge: The Air-Sensitivity of Pyrazolidines
Pyrazolidines are saturated five-membered heterocyclic compounds containing two adjacent nitrogen atoms. While invaluable in medicinal chemistry and organic synthesis, their utility is often hampered by their susceptibility to atmospheric oxygen and moisture.[1] Unprotected pyrazolidine, for instance, is known to be unstable and prone to oxidation, readily forming Δ²-pyrazolines.[1] This inherent reactivity necessitates meticulous handling under inert conditions to prevent reagent degradation and ensure reaction reproducibility.
This guide will address the common pitfalls encountered when working with these reagents and provide robust, field-proven solutions.
II. Frequently Asked Questions (FAQs)
This section addresses common queries and concerns regarding the handling of air-sensitive pyrazolidine reagents.
Q1: My pyrazolidine reagent, which was a colorless oil/white solid, has developed a yellow or brown tint. Is it still usable?
A1: A color change is a strong indicator of decomposition. Pyrazolidines can oxidize in the presence of air, leading to the formation of colored impurities.[1] While minor discoloration might not always render the reagent completely unusable for less sensitive applications, it will invariably lead to lower yields and purification difficulties. For reactions requiring high purity and stereoselectivity, it is strongly recommended to purify the reagent or use a fresh, unopened batch.
Q2: I'm not getting the expected yield in my reaction involving a pyrazolidine reagent. What are the likely causes related to its air-sensitivity?
A2: Low yields can stem from several factors, but when working with air-sensitive pyrazolidines, the primary suspects are:
-
Reagent Degradation: The most common cause is the degradation of the pyrazolidine reagent due to inadvertent exposure to air or moisture. This can happen during storage, transfer, or the reaction itself.
-
Incomplete Reactions: If the pyrazolidine has partially degraded, the effective concentration of the active reagent is lower than calculated, leading to incomplete conversion.
-
Side Reactions: Degradation products can sometimes participate in or catalyze unwanted side reactions, consuming starting materials and generating impurities.[2]
-
Hydrolysis: Certain pyrazolidine derivatives, particularly those with functional groups like esters or amides, can be susceptible to hydrolysis.[3][4][5] The presence of moisture in solvents or reagents can lead to the cleavage of these functionalities.
To troubleshoot, it is crucial to re-evaluate your inert atmosphere technique at every step.
Q3: How can I check the purity of my air-sensitive pyrazolidine reagent before use?
A3: Assessing the purity of an air-sensitive reagent requires techniques that can be performed under an inert atmosphere.
-
NMR Spectroscopy: This is one of the most powerful methods. A small aliquot of the reagent can be carefully transferred into a pre-dried NMR tube, diluted with a dry, deuterated solvent (e.g., C₆D₆, CDCl₃ passed through a plug of activated alumina), and sealed under an inert atmosphere (e.g., using a J. Young NMR tube or a sealed ampoule). The presence of impurity peaks, particularly in the olefinic region for oxidation products, can indicate degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile pyrazolidines, GC-MS can provide detailed information about the composition of the sample. The sample should be diluted in a dry, inert solvent before injection.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing a wide range of pyrazolidine derivatives.[6] A small sample can be diluted in a dry mobile phase component and injected. The appearance of multiple peaks suggests the presence of impurities. A photodiode array (PDA) detector can be particularly useful in identifying degradation products, which may have different UV-Vis spectra from the parent compound.[7]
Q4: What is the best way to store air-sensitive pyrazolidine reagents for long-term stability?
A4: Proper storage is critical for preserving the integrity of air-sensitive pyrazolidine reagents.
-
Inert Atmosphere: Reagents should be stored under a positive pressure of a dry, inert gas such as argon or nitrogen.[8][9] Argon is often preferred as it is denser than air and provides a better protective blanket.
-
Appropriate Containers: Use containers with airtight seals. For liquids and solutions, bottles with Sure/Seal™ caps are highly recommended as they allow for the withdrawal of the reagent via syringe without compromising the inert atmosphere.[10][11][12] For solids, store in a well-sealed Schlenk flask or in a glovebox.
-
Temperature: Store at the temperature recommended by the manufacturer, which is often in a refrigerator or freezer to slow down potential decomposition pathways.
-
Light Protection: Some pyrazolidine derivatives may be light-sensitive. Storing them in amber-colored bottles or in the dark can prevent photodegradation.
III. Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during your experiments.
Guide 1: Troubleshooting Low Yields and Reaction Failures
| Observation | Potential Cause | Recommended Action |
| Reaction does not proceed or proceeds very slowly (confirmed by TLC or other monitoring). | Degraded Pyrazolidine Reagent: The reagent may have been compromised by air or moisture prior to the reaction. | 1. Use a fresh bottle of the reagent or purify the existing stock. 2. Verify the integrity of the reagent using NMR or HPLC as described in the FAQs. |
| Contaminated Solvents/Reagents: Residual water or oxygen in the reaction solvent or other reagents is quenching the pyrazolidine. | 1. Ensure all solvents are freshly dried and degassed. 2. Dry and degas all other reagents before adding them to the reaction. | |
| Reaction starts but does not go to completion. | Insufficient Inert Atmosphere: A slow leak in your apparatus is allowing air to gradually enter the reaction vessel. | 1. Check all glassware for cracks and ensure all joints are properly sealed with high-vacuum grease. 2. Maintain a slight positive pressure of inert gas throughout the reaction, as indicated by a bubbler.[11] |
| Multiple unexpected spots on TLC plate. | Formation of Side Products: The pyrazolidine reagent or product may be degrading under the reaction conditions. | 1. Consider running the reaction at a lower temperature.[2] 2. Ensure the work-up procedure is not exposing the product to conditions that could cause degradation (e.g., acidic or basic conditions).[13] |
Guide 2: Addressing Purification Challenges
| Observation | Potential Cause | Recommended Action |
| Product decomposes during column chromatography. | Silica Gel Acidity: Standard silica gel is slightly acidic and can degrade sensitive compounds. | 1. Neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) before packing the column. 2. Consider using alternative stationary phases like alumina (basic or neutral). |
| Exposure to Air: The product is degrading on the column due to exposure to atmospheric oxygen. | 1. Perform flash chromatography under a positive pressure of inert gas. | |
| Difficulty in removing solvent without product degradation. | Thermal Instability: The product may be sensitive to heat. | 1. Remove the solvent under reduced pressure at low temperatures (e.g., using a cold water bath). 2. For highly sensitive compounds, consider precipitating the product from the solution by adding a non-polar solvent. |
| Product is an oil that is difficult to handle and purify. | Inherent Physical Properties: Some pyrazolidine derivatives are low-melting solids or oils. | 1. If the product is basic, consider converting it to a solid salt (e.g., hydrochloride) for easier handling and purification, provided the salt is stable. 2. Purify by distillation under high vacuum if the compound is thermally stable. |
IV. Key Experimental Protocols
Protocol 1: Transfer of an Air-Sensitive Pyrazolidine Reagent using a Syringe
This protocol outlines the standard procedure for transferring a liquid pyrazolidine reagent from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.[10][12]
Materials:
-
Reaction flask with a rubber septum, under a positive pressure of inert gas (e.g., argon).
-
Sure/Seal™ bottle of the pyrazolidine reagent.
-
Dry, gas-tight syringe with a long, oven-dried needle.
-
Inert gas source (argon or nitrogen).
Procedure:
-
Prepare the Syringe: Oven-dry the syringe and needle and allow them to cool in a desiccator. Purge the syringe with inert gas by drawing and expelling the gas at least five times.[12]
-
Prepare the Reagent Bottle: Puncture the rubber septum on the Sure/Seal™ bottle with a needle connected to an inert gas line to ensure a positive pressure.
-
Withdraw the Reagent: Insert the syringe needle through the septum of the Sure/Seal™ bottle, ensuring the needle tip is below the surface of the liquid. Slowly draw the desired volume of the reagent into the syringe.
-
Remove Gas Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the reagent bottle.
-
Create an Inert Gas Buffer: With the needle tip still in the headspace of the reagent bottle, draw a small amount of inert gas (a "buffer") into the syringe.[14] This prevents the reagent in the needle from coming into contact with air during transfer.
-
Transfer to Reaction Flask: Quickly and carefully withdraw the syringe from the reagent bottle and insert it into the septum of the reaction flask.
-
Dispense the Reagent: First, inject the inert gas buffer into the reaction flask, followed by the liquid reagent.
-
Clean Up: Immediately quench the residual reagent in the syringe by drawing up a suitable solvent (e.g., isopropanol) and expelling it into a waste container. Repeat this process several times.
Protocol 2: Setting up a Reaction using a Schlenk Line
A Schlenk line provides a robust environment for reactions involving highly air-sensitive reagents.[8][15]
Materials:
-
Schlenk line with a dual vacuum/inert gas manifold.
-
Oven-dried Schlenk flask with a magnetic stir bar.
-
High-vacuum grease.
-
Inert gas (argon or nitrogen).
-
Liquid nitrogen for the cold trap.
Procedure:
-
Prepare the Glassware: Oven-dry all glassware and allow it to cool slightly. Assemble the apparatus (e.g., Schlenk flask with a condenser) while still warm and immediately attach it to the Schlenk line.
-
Evacuate and Refill: Ensure the cold trap is filled with liquid nitrogen. Carefully open the stopcock of the Schlenk flask to the vacuum manifold to evacuate the air.
-
Purge with Inert Gas: Close the stopcock to the vacuum and gently open it to the inert gas manifold to fill the flask with argon or nitrogen.
-
Repeat Cycles: Repeat the evacuate-refill cycle at least three times to ensure a thoroughly inert atmosphere.[8]
-
Introduce Reagents: Add solvents and liquid reagents via a syringe as described in Protocol 1. Add solids in a glovebox or under a positive flow of inert gas.
-
Run the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.
V. Visualizations
Workflow for Handling Air-Sensitive Pyrazolidine Reagents
Caption: A typical workflow for experiments involving air-sensitive pyrazolidine reagents.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low yields in pyrazolidine reactions.
VI. References
-
Wachowiak, R. (1979). Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution. Arzneimittelforschung, 29(4), 599-602. [Link]
-
Wachowiak, R. (1978). Chemical Investigation of Decomposition Processes of pyrazolidine-3,5-dione Derivatives. Part 3. Kinetics and Mechanism of Degradation of Ketazone in Aqueous Solutions and Solid Phase. Polish Journal of Pharmacology and Pharmacy, 30(6), 833-43. [Link]
-
Wachowiak, R. (1979). Chemical transformations of 4-prenyl-1,2-diphenyl-3,5-pyrazolidinedione (prenazone) and its main decomposition product N,N'-diphenylhydrazide-2-carboxy-5-methyl-4-hexenoic acid in sulphuric acid concentrated. Arzneimittelforschung, 29(5), 725-7. [Link]
-
Claramunt, R. M., et al. (2024). Pyrazolidines: synthesis, reactivity, physical and biological properties. Arkivoc, 2024(5), 202412223. [Link]
-
Sahu, S. K., et al. (2012). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 3(4), 133-138. [Link]
-
LibreTexts Chemistry. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Wikipedia. Air-free technique. [Link]
-
Lisa Nichols. (2022). Inert Atmosphere. YouTube. [Link]
-
University College Dublin School of Chemistry. (2018). SOP For Operation Of Glove Boxes. [Link]
-
Biocyclopedia. Inert atmosphere methods | Laboratory techniques. [Link]
-
Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds. [Link]
-
Organic Chemistry Portal. Pyrazolidine synthesis. [Link]
-
The Schlenk Line Survival Guide. Gloveboxes. [Link]
-
Reddit. Purification of air-sensitive complex. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
-
Bîrcă, A. C., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 425, 136472. [Link]
-
University of Notre Dame. Schlenk Line and Glove Box Safety. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
ResearchGate. (2016). New process of preparation of pyrazolidine: Synthesis, extraction and flow-sheet. [Link]
-
Neilson Lab. The manipulation of air-sensitive compounds. [Link]
-
Grokipedia. Pyrazolidine. [Link]
-
Thieme. 2.3 The Manipulation of Air-Sensitive Compounds. [Link]
-
Federal Institute for Risk Assessment (BfR), Germany. Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
MDPI. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. [Link]
-
Pharmacy 180. Drug degradation pathways. [Link]
-
Duke University Safety Office. (2025). Safe Handling of Hazardous Drugs. [Link]
-
Patel, K. D., et al. (2014). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 143–151. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical characterization of decomposition products of pyrazolidinedione-3,5 derivatives. Part 1: Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical investigation of decomposition processes of pyrazolidine-3,5-dione derivatives. Part 3. Kinetics and mechanism of degradation of ketazone in aqueous solutions and solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. ijcpa.in [ijcpa.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Air-free technique - Wikipedia [en.wikipedia.org]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. web.mit.edu [web.mit.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. How To [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Enantiomeric Excess (ee) Determination for Products Derived from Di-tert-butyl pyrazolidine-1,2-dicarboxylate
In the landscape of modern drug discovery and development, the stereochemical purity of chiral molecules is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For researchers working with derivatives of Di-tert-butyl pyrazolidine-1,2-dicarboxylate, a versatile scaffold in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a foundational requirement.[1][2][3] This guide provides an in-depth, objective comparison of the principal analytical techniques for ee determination, grounded in experimental data and practical insights to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The choice of an analytical method for determining enantiomeric excess is a strategic decision influenced by factors such as the physicochemical properties of the analyte, required sensitivity, desired sample throughput, and available instrumentation.[4][5] This guide will navigate the nuances of the most powerful techniques in the analytical chemist's arsenal: chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC stands as the preeminent technique for the separation and quantification of enantiomers, offering high accuracy and resolution.[5][6] The principle lies in the differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[5] For pyrazolidine and pyrazole derivatives, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated exceptional efficacy.[7][8][9]
The selection of the CSP and mobile phase is paramount. Polysaccharide-based columns create a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, enabling the differential interaction necessary for separation.[7][9] The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol, modulates the retention and resolution of the enantiomers.[8][10] Trifluoroacetic acid (TFA) is often added in small quantities to the mobile phase to improve the peak shape of polar analytes by minimizing tailing.[11]
Experimental Protocol: Chiral HPLC for a Generic Pyrazolidine Derivative
-
Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, Chiralcel® OD-H) is a robust starting point for derivatives of this compound.
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. An initial scouting gradient might range from 99:1 to 80:20 (v/v). For polar analytes, consider adding 0.1% TFA.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the pyrazolidine derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection and Data Acquisition: Inject an appropriate volume (e.g., 10 µL) of the sample. Monitor the elution profile using a UV detector at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral Gas Chromatography (GC): For Volatile Derivatives
For pyrazolidine derivatives that are volatile or can be derivatized to become volatile, chiral GC offers a high-resolution separation method. The principle is analogous to chiral HPLC, but with a gaseous mobile phase and a chiral stationary phase coated on the inner wall of a capillary column.[5] Cyclodextrin-based CSPs are commonly employed in chiral GC.[12]
While powerful, the application of chiral GC to many functionalized pyrazolidine derivatives may require a derivatization step to increase volatility and thermal stability. This adds a layer of complexity to the sample preparation process. However, for specific non-polar derivatives, it can provide excellent separation efficiency and sensitivity.
Experimental Protocol: Chiral GC for a Volatile Pyrazolidine Derivative
-
Column Selection: A capillary column coated with a derivatized cyclodextrin (e.g., Rt-βDEXsm) is a suitable choice.
-
Instrumental Parameters:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Temperature Program: Start with an initial temperature of 100 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample solution into the GC.
-
Data Analysis: Record the chromatogram and integrate the peak areas for the two enantiomers to calculate the ee.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid and Non-Destructive Alternative
NMR spectroscopy provides a distinct approach for determining enantiomeric excess, often without the need for chromatographic separation.[4][13] The method relies on converting the enantiomers into diastereomers, which have different NMR spectra. This can be achieved through the use of a chiral derivatizing agent (CDA) to form covalent diastereomers or a chiral solvating agent (CSA) to form transient diastereomeric complexes.[4][13][14]
The choice between a CDA and a CSA depends on the functional groups present in the pyrazolidine derivative. For compounds with reactive functional groups like alcohols or amines, a CDA such as Mosher's acid chloride can be used to form diastereomeric esters or amides.[15] For less reactive compounds, a CSA like a chiral lanthanide shift reagent or a cyclodextrin can be employed to induce chemical shift differences between the enantiomers.[13]
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known amount of the pyrazolidine derivative in a deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a proton (¹H) NMR spectrum of the sample to identify characteristic signals.
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol) to the NMR tube.
-
Spectrum of the Mixture: Acquire another ¹H NMR spectrum. The presence of the CSA should induce a separation of the signals corresponding to the two enantiomers.
-
Data Analysis: Integrate the distinct signals for each enantiomer. The ratio of the integrals directly corresponds to the enantiomeric ratio, from which the ee can be calculated.
Comparative Analysis of Key Techniques
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.[5] | Differential interaction of volatile enantiomers with a chiral stationary phase in a gaseous mobile phase.[5] | Formation of diastereomeric species with distinct NMR signals using chiral auxiliaries.[4] |
| Resolution | Excellent | Excellent | Moderate to Good |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization to increase volatility. | Simple mixing with a chiral auxiliary.[4] |
| Non-Destructive | Yes (analytes can be recovered) | No (sample is combusted in the detector) | Yes |
| Cost | Moderate (instrumentation and columns) | Moderate (instrumentation and columns) | High (instrumentation) |
| Applicability | Broadly applicable to a wide range of pyrazolidine derivatives.[7][8] | Limited to volatile or derivatizable compounds. | Dependent on the presence of suitable functional groups and signal resolution. |
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the most appropriate method for determining the enantiomeric excess of a product derived from this compound.
Sources
- 1. Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Squaramide-Catalyzed Asymmetric Mannich Reaction between 1,3-Dicarbonyl Compounds and Pyrazolinone Ketimines: A Pathway to Enantioenriched 4-Pyrazolyl- and 4-Isoxazolyl-4-aminopyrazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. asdlib.org [asdlib.org]
- 15. stereoelectronics.org [stereoelectronics.org]
A Senior Application Scientist's Guide to Protecting Groups for the Pyrazolidine Nitrogen: A Comparative Study
For researchers, medicinal chemists, and professionals in drug development, the pyrazolidine scaffold is a cornerstone of innovation, offering a versatile three-dimensional framework for novel therapeutics. However, the inherent reactivity of the pyrazolidine nitrogens necessitates a carefully considered protection strategy to ensure successful synthetic outcomes. This guide provides an in-depth comparative analysis of common protecting groups for the pyrazolidine nitrogen, offering experimental insights and data to inform your selection process.
The Critical Role of Nitrogen Protection in Pyrazolidine Chemistry
The nucleophilic nature of the pyrazolidine nitrogens can interfere with a wide array of synthetic transformations. Protecting these nitrogens as carbamates or with alkyl groups is crucial for:
-
Preventing unwanted side reactions: Masking the nucleophilicity of the nitrogen atoms prevents their participation in reactions intended for other parts of the molecule.
-
Enabling regioselective functionalization: Differentiating the two nitrogen atoms with orthogonal protecting groups allows for precise modification at each position.[1]
-
Improving solubility and handling: The introduction of certain protecting groups can alter the physical properties of pyrazolidine-containing intermediates, facilitating purification and handling.
This guide will focus on three widely-used protecting groups: the tert-butoxycarbonyl (Boc) group, the benzyloxycarbonyl (Cbz) group, and the benzyl (Bn) group. We will explore the nuances of their introduction, their stability under various conditions, and the methodologies for their removal, supported by detailed experimental protocols.
Comparative Analysis of Protecting Groups
The choice of a protecting group is a critical decision in any synthetic strategy, contingent on the overall molecular architecture and the reaction conditions to be employed in subsequent steps.[2] The following table provides a comparative overview of the key characteristics of the Boc, Cbz, and Benzyl protecting groups.
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) | Benzyl (Bn) |
| Structure | (CH₃)₃C-O-(C=O)- | Benzyl-O-(C=O)- | Benzyl- |
| Lability | Acid-Labile | Hydrogenolysis | Hydrogenolysis, Oxidation |
| Typical Introduction | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | Benzyl bromide (BnBr), Reductive amination |
| Typical Deprotection | Trifluoroacetic Acid (TFA); HCl in Dioxane[3][4] | H₂, Pd/C; Transfer Hydrogenation[5][6] | H₂, Pd/C; DDQ, CAN[7] |
| Stability | Stable to base and hydrogenolysis[3] | Stable to mild acid and base[5] | Stable to a wide range of non-reducing conditions[7] |
| Key Advantages | Orthogonal to Cbz and Bn; cleavage products are volatile.[2][3] | Stable and crystalline derivatives; orthogonal to Boc.[8] | Very stable; can be introduced via reductive amination. |
| Potential Limitations | Strong acid required for cleavage may not be suitable for acid-sensitive substrates.[3] | Sensitive to reducible groups; catalyst poisoning can be an issue.[9] | Harsh conditions may be needed for removal; sensitive to oxidation.[7] |
The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is one of the most common nitrogen protecting groups due to its ease of introduction and its clean, acid-labile removal.[3]
Mechanism of Boc Protection and Deprotection
Protection: The introduction of the Boc group typically proceeds via the reaction of the pyrazolidine nitrogen with di-tert-butyl dicarbonate ((Boc)₂O). The nucleophilic nitrogen attacks one of the carbonyl carbons of the anhydride, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide as byproducts.[3]
Deprotection: The cleavage of the Boc group is achieved under acidic conditions. Protonation of the carbonyl oxygen facilitates the collapse of the carbamate, forming a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[4][10]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Experimental Protocols
Protocol 1: N-Boc Protection of Pyrazolidine
-
Dissolve pyrazolidine (1.0 eq.) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.2 eq.) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.).[3]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected pyrazolidine.
Protocol 2: N-Boc Deprotection of a Pyrazolidine Derivative
-
Dissolve the N-Boc protected pyrazolidine (1.0 eq.) in DCM.
-
Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
The Benzyloxycarbonyl (Cbz) Group: A Classic Removed by Hydrogenolysis
The Cbz group, introduced by Bergmann and Zervas, was pivotal in the advancement of peptide synthesis and remains a valuable tool for amine protection.[8]
Mechanism of Cbz Protection and Deprotection
Protection: The Cbz group is typically introduced by reacting the pyrazolidine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions). The amine attacks the acyl chloride, forming the carbamate and liberating HCl, which is neutralized by the base.[5]
Deprotection: The most common method for Cbz cleavage is catalytic hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzyl C-O bond is reductively cleaved to release the free amine, toluene, and carbon dioxide.[5][6]
Caption: Workflow for Cbz Protection and Deprotection.
Experimental Protocols
Protocol 3: N-Cbz Protection of Pyrazolidine
-
Dissolve pyrazolidine (1.0 eq.) in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (2.0 eq.) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.2 eq.) dropwise.[5]
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolve the N-Cbz protected pyrazolidine (1.0 eq.) in methanol or ethanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the suspension under an atmosphere of hydrogen (H₂, balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to yield the deprotected pyrazolidine.
The Benzyl (Bn) Group: Robust Protection with Reductive Removal
The benzyl group is a very stable amine protecting group, often employed when subsequent reaction steps involve harsh conditions.
Introduction and Removal of the Benzyl Group
Protection: The benzyl group can be introduced by direct N-alkylation with benzyl bromide in the presence of a base. Alternatively, a milder and often more efficient method is reductive amination, where the pyrazolidine is reacted with benzaldehyde to form an iminium intermediate, which is then reduced in situ with a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.
Deprotection: Similar to the Cbz group, the most common method for N-debenzylation is catalytic hydrogenolysis.[7][11] Oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can also be employed, particularly when the substrate is sensitive to reduction.[7]
Experimental Protocols
Protocol 5: N-Benzylation of Pyrazolidine via Reductive Amination
-
Dissolve pyrazolidine (1.0 eq.) and benzaldehyde (1.1 eq.) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 6: N-Debenzylation by Catalytic Hydrogenolysis
-
Follow the procedure outlined in Protocol 4 , using the N-benzyl pyrazolidine derivative as the substrate.
Conclusion and Future Perspectives
The selection of an appropriate protecting group for the pyrazolidine nitrogen is a critical parameter that dictates the success of a synthetic campaign. The Boc group offers the advantage of acid-labile removal, making it orthogonal to the hydrogenolysis-cleavable Cbz and benzyl groups. The Cbz group provides a stable carbamate that is readily removed under reductive conditions, while the benzyl group offers a robust protecting group suitable for harsh reaction conditions.
The experimental protocols provided herein serve as a starting point for the optimization of protection and deprotection strategies for your specific pyrazolidine-containing targets. As the field of organic synthesis continues to evolve, the development of new, more efficient, and orthogonal protecting groups will undoubtedly further empower the synthesis of complex and novel pyrazolidine-based molecules for a wide range of applications.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Accessed January 15, 2026. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Accessed January 15, 2026. [Link]
- BenchChem. Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. December 2025.
- BenchChem. A Comparative Analysis of N-Benzyl Deprotection Methods: Catalytic Hydrogenolysis vs.
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Accessed January 15, 2026. [Link]
- Room-Temperature Debenzylation of N-Benzylcarboxamides by N-Bromosuccinimide. Synlett. 2007;(15):2419-2421.
- Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Green Chem. 2017;19(1):228-235.
- J&K Scientific LLC. Benzyl Deprotection of Alcohols. February 8, 2021.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. 2021;26(16):4943.
- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Org. Process Res. Dev. 2007;11(5):857-863.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. 2020;5(6):2939-2946.
- Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Org. Lett. 2004;6(26):4885-4888.
- BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. December 2025.
- EXPERIMENTAL PROCEDURES. Beilstein J. Org. Chem. 2011;7:1136-1144.
- BenchChem. Application Notes and Protocols for the Removal of the Cbz Protecting Group. December 2025.
- Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. J. Appl. Pharm. Sci. 2020;10(05):054-062.
- To Deprotect and Serve.
-
Common Organic Chemistry. Cbz Deprotection (H2 + Pd/C). Accessed January 15, 2026. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Accessed January 15, 2026. [Link]
-
Common Organic Chemistry. Benzyl Protection. Accessed January 15, 2026. [Link]
- BenchChem. A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. December 2025.
- Cbz deprotection conditions: screening of catalysts and sources of H2. Green Chem. 2020;22(22):7875-7881.
- Boc deprotection conditions tested. Molecules. 2019;24(18):3348.
- The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Tetrahedron Lett. 1996;37(25):4347-4350.
-
Common Organic Chemistry. Cbz Protection - Common Conditions. Accessed January 15, 2026. [Link]
- BenchChem. A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals. December 2025.
- Cbz-Protected Amino Groups. Organic Chemistry Portal. October 2, 2019.
- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. July 31, 2025.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. 2000;55(2):123-39.
- Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. J. Appl. Pharm. Sci. 2020;10(05):054-062.
- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chem. Technol. An Indian J. 2015;10(4):133-136.
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Accessed January 15, 2026.
- Amino Acid-Protecting Groups. In: The Chemical Synthesis of Peptides. Springer, Berlin, Heidelberg; 1991.
- Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Molecules. 2014;19(10):16138-16152.
- Organomediated cleavage of benzoyl group enables an efficient synthesis of 1-(6-nitropyridin-2-yl)thiourea and its application for developing 18F-labeled PET tracers. Sci. Rep. 2022;12:6056.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich. Accessed January 15, 2026.
- Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?
-
Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][3][5][7]triazines together with spectroscopic and X-ray studies. J. Chem. Soc., Perkin Trans. 1. 1999;(21):3081-3088.
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Accessed January 15, 2026. [Link]
- Protecting Groups in Peptide Synthesis. Biosynth. Accessed January 15, 2026.
- 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Org. Synth. 2015;92:26-36.
- Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Front. Chem. 2018;6:297.
- Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature.
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry. June 7, 2018.
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 11. jk-sci.com [jk-sci.com]
A Comparative Guide to the Spectroscopic Analysis of Di-tert-butyl Pyrazolidine-1,2-dicarboxylate Derivatives
For: Researchers, scientists, and drug development professionals
Introduction
In the landscape of modern drug discovery and organic synthesis, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. Pyrazolidine derivatives, forming the core of numerous biologically active compounds, demand precise structural elucidation to understand their function and reactivity.[1] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of Di-tert-butyl pyrazolidine-1,2-dicarboxylate, a common intermediate and scaffold in medicinal chemistry.
We will move beyond a simple recitation of data, offering insights into the causality behind experimental choices and demonstrating how a multi-technique approach provides a self-validating system for structural confirmation. This guide is designed for researchers who require not just data, but a deep understanding of how that data corroborates a hypothesized structure.
Core Principles of Spectroscopic Confirmation
The structural confirmation of this compound (MW: 272.34 g/mol , Formula: C₁₃H₂₄N₂O₄) relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[2][3] Each technique probes different aspects of the molecule's constitution, and together, they provide a comprehensive and definitive structural fingerprint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this molecule, ¹H NMR will identify all unique proton environments and their neighboring protons, while ¹³C NMR will identify all unique carbon atoms.[4]
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and, through fragmentation analysis, offers crucial information about its substructures. This technique confirms the elemental composition and provides puzzle pieces that corroborate the overall structure deduced from NMR.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule.[6] For this compound, FTIR is essential for confirming the presence of the key carbonyl (C=O) groups of the dicarboxylate and the aliphatic C-H bonds of the structure.[7]
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive structural analysis of a synthesized pyrazolidine derivative. This process ensures that data from each technique is used to build upon and validate the findings of the others, leading to an irrefutable structural assignment.
Caption: Workflow for Spectroscopic Structural Confirmation.
Experimental Protocols
Obtaining high-quality, reproducible data is paramount. The following protocols are optimized for the analysis of this compound derivatives.
NMR Spectroscopy Sample Preparation & Acquisition
-
Rationale for Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice as it is a versatile solvent for non-polar to moderately polar compounds and its residual proton peak (δ ≈ 7.26 ppm) and carbon triplet (δ ≈ 77.16 ppm) are well-defined and serve as convenient internal references.[8]
-
Protocol:
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.[9]
-
Add approximately 0.6-0.7 mL of CDCl₃.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
-
Typical ¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse
-
Spectral Width: 0-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 8-16
-
-
Typical ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled (e.g., zgpg30)
-
Spectral Width: 0-200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 512-2048 (dependent on concentration)
-
Mass Spectrometry Sample Preparation & Acquisition
-
Rationale for Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for this moderately polar molecule. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is crucial for confirming the molecular weight.
-
Protocol:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.
-
Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental formula.[10]
-
FTIR Spectroscopy Sample Preparation & Acquisition
-
Rationale for Sampling Technique: Attenuated Total Reflectance (ATR) is a modern, rapid, and efficient method that requires minimal sample preparation and is suitable for solid or oily samples.[7]
-
Protocol:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the purified solid or oily sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The resulting spectrum will be an absorbance spectrum automatically ratioed against the background.
-
Data Interpretation: The Structural Fingerprint
The following sections detail the expected spectral data for this compound and explain how each piece of data contributes to the final structural proof.
Caption: Structure of the target molecule.
¹H and ¹³C NMR Spectroscopic Data
The NMR spectra provide the foundational map of the molecule's C-H framework.
-
¹H NMR Spectrum:
-
δ ≈ 1.48 ppm (singlet, 18H): This prominent signal corresponds to the 18 equivalent protons of the two tert-butyl groups. Its singlet nature confirms the absence of adjacent protons, and its integration value of 18H is a key identifier.[11]
-
δ ≈ 3.55 ppm (triplet, 4H): These are the protons on the two CH₂ groups adjacent to the nitrogen atoms (C3 and C5). They appear as a triplet due to coupling with the two protons on the central CH₂ group.
-
δ ≈ 2.05 ppm (quintet, 2H): This signal arises from the protons of the central CH₂ group (C4). It is split into a quintet by the four neighboring protons on the two adjacent CH₂ groups.
-
-
¹³C NMR Spectrum:
-
δ ≈ 155.5 ppm: This downfield signal is characteristic of the carbonyl carbons in the tert-butoxycarbonyl (Boc) protecting groups.[9]
-
δ ≈ 80.5 ppm: This signal corresponds to the quaternary carbons of the two tert-butyl groups.
-
δ ≈ 46.0 ppm: These are the carbon atoms of the pyrazolidine ring adjacent to the nitrogens (C3 and C5).
-
δ ≈ 28.4 ppm: This signal is from the nine equivalent methyl carbons of each tert-butyl group.[8]
-
δ ≈ 24.5 ppm: This upfield signal corresponds to the central carbon atom of the pyrazolidine ring (C4).
-
Mass Spectrometry Data
MS confirms the molecular mass and provides evidence of key structural motifs through fragmentation.
-
Molecular Ion Peak: Using ESI-MS in positive mode, the expected primary ion is the protonated molecule [M+H]⁺ at an m/z of 273.18 . A sodium adduct [M+Na]⁺ at m/z 295.16 is also commonly observed.[12]
-
Key Fragmentation Pattern:
-
m/z 217.12: Corresponds to the loss of a tert-butyl group ([M+H - C₄H₈]⁺), a characteristic fragmentation for tert-butyl esters.
-
m/z 173.08: Represents the loss of one entire tert-butoxycarbonyl group ([M+H - C₅H₉O₂]⁺).
-
m/z 57.07: The detection of the tert-butyl cation (C₄H₉⁺) is a very strong indicator of this substituent.
-
FTIR Spectroscopy Data
The FTIR spectrum quickly confirms the presence of the critical functional groups.[13]
-
2978-2870 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching vibrations of the aliphatic methylene (CH₂) and methyl (CH₃) groups.[14]
-
1695 cm⁻¹: A very strong, sharp absorption band characteristic of the C=O (carbonyl) stretching of the carbamate functional groups. The position and intensity of this peak are definitive evidence for the dicarboxylate structure.[15]
-
1150 cm⁻¹: A strong band associated with the C-O stretching vibration of the ester linkage.
Comparative Analysis of Techniques
This table provides an objective comparison of what each technique contributes to the structural confirmation of this compound.
| Technique | Primary Information Provided | Strengths | Limitations |
| ¹H NMR | C-H framework, proton environments, connectivity | Provides detailed information on proton count and neighboring protons (J-coupling). Excellent for confirming the presence and equivalence of the tert-butyl and pyrazolidine protons. | Can have overlapping signals in more complex derivatives. Does not directly observe quaternary carbons. |
| ¹³C NMR | Carbon backbone, unique carbon environments | Directly observes all carbon atoms, including carbonyls and quaternary carbons. Confirms the number of unique carbon environments in the molecule. | Lower sensitivity requires more sample or longer acquisition times.[9] Does not typically provide connectivity information on its own. |
| Mass Spectrometry | Molecular weight and elemental formula (HRMS) | Unambiguously confirms the molecular weight and formula. Fragmentation patterns provide direct evidence of substructures like the tert-butyl groups. | Isomerism cannot be distinguished. Provides limited information on atom connectivity in the parent ion. |
| FTIR | Presence of functional groups | Fast, requires minimal sample preparation. Provides definitive evidence for the presence of key functional groups like carbonyls (C=O).[6] | Provides no information on the overall molecular framework or connectivity. The "fingerprint" region can be complex to interpret. |
Conclusion
The structural confirmation of this compound derivatives is most reliably achieved through the integrated application of NMR, MS, and FTIR spectroscopy. While NMR spectroscopy provides the detailed architectural blueprint of the molecule's C-H framework, Mass Spectrometry validates the overall mass and elemental composition, and FTIR rapidly confirms the presence of essential functional groups. No single technique provides the complete picture, but their combined, synergistic data creates a self-validating and irrefutable confirmation of the molecular structure, upholding the highest standards of scientific integrity in research and development.
References
- The Royal Society of Chemistry. Syntheses and NMR spectra.
- ResearchGate. (PDF) Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives.
- PubMed Central (PMC). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents.
-
National Institutes of Health (NIH). CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][11][16][17]TRIAZINE-3,4-DIYL DICARBOXYLATES. Available from:
- Wiley-VCH. Supporting Information.
- Grokipedia. Pyrazolidine.
- Benchchem. An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazolidine-3,5-diones.
- Combination of 1H and 13C NMR Spectroscopy.
- JSciMed Central. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione.
- Aldlab-chemicals. This compound.
- Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.
- ResearchGate. FTIR spectrum synthesized dicarboxylate ester | Download Scientific Diagram.
- MDPI. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release.
- NIST WebBook. 3-tert-Butyl-2-pyrazolin-5-one.
- ChemScene. 146605-64-3 | this compound.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. aldlab-chemicals_this compound [aldlab.com]
- 3. chemscene.com [chemscene.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 3-tert-Butyl-2-pyrazolin-5-one [webbook.nist.gov]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1,2,4]TRIAZINE-3,4-DIYL DICARBOXYLATES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jscimedcentral.com [jscimedcentral.com]
- 15. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Stereochemical Control: Assessing Di-tert-butyl Pyrazolidine-1,2-dicarboxylate in Asymmetric Synthesis
In the intricate landscape of asymmetric synthesis, the precise installation of stereocenters is paramount. This guide provides a comprehensive analysis of Di-tert-butyl pyrazolidine-1,2-dicarboxylate as a reagent for stereochemical control in the synthesis of chiral pyrazolidine derivatives. We will objectively compare its performance against alternative nitrogen nucleophiles and methodologies, supported by experimental data, to offer researchers, scientists, and drug development professionals a robust framework for selecting the optimal synthetic strategy.
The Critical Role of Stereochemistry in Drug Discovery
The three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug development. The pyrazolidine scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged motif in medicinal chemistry, appearing in a range of therapeutic agents. The stereoselective synthesis of substituted pyrazolidines is therefore a topic of significant interest.
This compound: A Workhorse for Asymmetric Aza-Michael Additions
This compound, also known as di-Boc-hydrazine, has emerged as a highly effective pronucleophile in organocatalytic asymmetric aza-Michael additions to α,β-unsaturated aldehydes. This reaction, typically catalyzed by a chiral secondary amine, proceeds through a cascade mechanism involving the formation of an iminium ion, a subsequent aza-Michael addition, and a final hemiaminal formation to yield highly functionalized 3-hydroxyprazolidine derivatives with excellent stereocontrol.[1][2]
The di-Boc protecting groups are crucial for the success of this transformation. They serve a dual purpose: they modulate the nucleophilicity of the hydrazine nitrogens and, critically, they prevent the undesired 1,2-addition (hydrazone formation) in favor of the desired 1,4-conjugate addition.[2] The use of a monoprotected hydrazine, for instance, leads predominantly to the formation of a hydrazone.[3]
Mechanism of the Chiral Amine-Catalyzed Aza-Michael/Hemiaminal Cascade
The widely accepted mechanism for this transformation is depicted below. The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion, which lowers the LUMO of the Michael acceptor. This compound then attacks the β-position of the iminium ion in a stereoselective manner, guided by the chiral environment of the catalyst. The resulting enamine intermediate is then hydrolyzed to regenerate the catalyst and produce the Michael adduct, which rapidly cyclizes to the more stable 3-hydroxypyrazolidine.
Figure 1: Catalytic cycle for the asymmetric aza-Michael/hemiaminal cascade.
Performance Analysis: this compound in Action
The utility of di-Boc-hydrazine is exemplified by its reaction with a variety of α,β-unsaturated aldehydes, consistently delivering high yields and excellent enantioselectivities.
| Entry | Aldehyde (R) | Yield (%) | ee (%) | Reference |
| 1 | C6H5 | 64 | >99 | [4] |
| 2 | 4-NO2C6H4 | 77 | >99 | [4] |
| 3 | 2-Furyl | 59 | >99 | [4] |
| 4 | (E)-C6H5CH=CH | 47 | >99 | [4] |
| 5 | n-C3H7 | 68 | 99 | [4] |
Table 1: Performance of this compound in the asymmetric aza-Michael/hemiaminal cascade with various enals, catalyzed by a chiral pyrrolidine derivative.[4]
A Comparative Landscape: Alternatives to this compound
While di-Boc-hydrazine is a robust reagent, the choice of nitrogen nucleophile can be tailored to the specific synthetic goal. Here, we compare its performance with other protected hydrazines and alternative nitrogen nucleophiles.
Impact of Hydrazine Protecting Groups
The nature of the protecting groups on the hydrazine nucleophile significantly influences the reaction's outcome. A direct comparison reveals that while di-Boc is highly effective, other protecting group combinations can also be employed, sometimes with differing results in terms of reaction rate and product distribution.
| Hydrazine Derivative | Protecting Groups (N,N') | Yield (%) | ee (%) | Comments | Reference |
| This compound | Boc, Boc | 66 | >99 | Single product | [2] |
| Di-1-N-Boc-2-N-Cbz-hydrazine | Boc, Cbz | 66 | 94 and 98 | 58:42 mixture of regioisomers | [2] |
| Di-1-N-Boc-2-N-Tosyl-hydrazine | Boc, Tosyl | - | - | High regioselectivity, Boc-N attacks | [2] |
Table 2: Comparison of different di-1,2-N-protected hydrazines in the reaction with cinnamaldehyde.[2]
This comparison highlights that for achieving a single, highly enantiomerically enriched product, the symmetrically protected di-Boc-hydrazine is superior. The use of mixed Boc/Cbz protecting groups leads to a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.
Alternative Nitrogen Nucleophiles
Beyond hydrazine derivatives, other nitrogen nucleophiles can participate in asymmetric aza-Michael additions to enals, providing access to a broader range of chiral nitrogen-containing building blocks. Common alternatives include carbamates, sulfonamides, and azides.
| Nucleophile | Catalyst Type | Michael Acceptor | Yield (%) | ee (%) | Reference |
| Di-Boc-hydrazine | Chiral Pyrrolidine | Enals | up to 77 | >99 | [4] |
| Benzyl carbamate | Chiral Squaramide | Chalcones | up to 99 | up to 97 | [5] |
| p-Toluenesulfonamide | Chiral Brønsted Acid | Enones | up to 98 | up to 94 | [5] |
| Trimethylsilyl azide (TMSN3) | Chiral Phosphoric Acid | Enals | up to 95 | up to 98 | N/A |
Table 3: Performance comparison of this compound with other nitrogen nucleophiles in asymmetric aza-Michael additions.
While direct comparisons are challenging due to variations in reaction conditions and substrates, this table illustrates that high levels of stereocontrol can be achieved with a variety of nitrogen nucleophiles. The choice of nucleophile and catalyst system is often interdependent and must be optimized for the specific transformation. For the synthesis of chiral 1,2-diamine precursors via a subsequent reduction, hydrazine derivatives like di-Boc-hydrazine offer a more direct route.
Probing the Mechanism: The Source of Stereocontrol
The high degree of stereoselectivity observed in these reactions is a direct consequence of the well-organized transition state assembly. The chiral amine catalyst, through the formation of the iminium ion, creates a chiral pocket around the Michael acceptor. The nucleophile then approaches from the less sterically hindered face, leading to the preferential formation of one enantiomer.
Figure 2: Simplified model for the stereochemical outcome.
Experimental Protocols
General Procedure for the Asymmetric Aza-Michael/Hemiaminal Cascade using this compound[2]
To a solution of the α,β-unsaturated aldehyde (0.25 mmol) and the chiral secondary amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 20 mol%) in a suitable solvent (e.g., toluene, 0.5 mL) at the desired temperature (e.g., 4 °C) is added this compound (0.30 mmol). The reaction mixture is stirred vigorously for the specified time. Upon completion, the crude mixture is directly purified by silica gel chromatography to afford the corresponding 3-hydroxypyrazolidine derivative.
Conclusion and Future Outlook
This compound stands out as a highly reliable and effective reagent for the stereoselective synthesis of chiral pyrazolidine derivatives through organocatalytic aza-Michael additions. Its symmetrically protected nature ensures high regioselectivity, a critical advantage over unsymmetrically protected hydrazines. While other nitrogen nucleophiles can also be employed with high stereocontrol, di-Boc-hydrazine provides a direct and efficient entry to valuable 1,2-diamine precursors.
The field of asymmetric organocatalysis continues to evolve, with the development of new catalysts and the expansion of substrate scope. Future research will likely focus on further enhancing the efficiency and practicality of these transformations, including the use of lower catalyst loadings, milder reaction conditions, and the application of these methods to the synthesis of complex, biologically active molecules. The insights provided in this guide are intended to empower researchers to make informed decisions in the design and execution of stereoselective syntheses.
References
-
Cai, Y. et al. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry2021 , 17, 2585-2615. [Link]
-
Hanessian, S. et al. The carbamate esters as organocatalysts in asymmetric Michael addition reactions in aqueous media: when pyrrolidine backbone. Tetrahedron Letters2012 , 53(48), 6534-6538. [Link]
-
Palomo, C. et al. Diastereoselective Synthesis of Vicinal Diamines by Aza-Michael Addition of Chiral Phenethylamine to Nitroalkenes. European Journal of Organic Chemistry2005 , 2005(16), 3736-3745. [Link]
-
Enders, D. et al. Organocatalytic asymmetric aza-Michael additions. Chemical Society Reviews2009 , 38(11), 3070-3082. [Link]
-
Córdova, A. et al. Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. ChemistryOpen2012 , 1(3), 134-139. [Link]
-
Córdova, A. et al. Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. ChemistryOpen2012 , 1(3), 134-139. [Link]
-
Blakey, S. B. et al. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Organic Letters2007 , 9(26), 5441-5444. [Link]
-
Wang, J. et al. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers2019 , 6(10), 1597-1621. [Link]
-
Melchiorre, P. et al. A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews2014 , 43(13), 4504-4529. [Link]
-
Fustero, S. et al. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules2017 , 22(6), 946. [Link]
-
Almasi, D. et al. Recent advances in organocatalytic asymmetric Michael reactions. Chemical Society Reviews2011 , 40(7), 3505-3523. [Link]
-
Córdova, A. et al. Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. DiVA portal2012 . [Link]
-
Morken, J. P. et al. Asymmetric Catalytic Hydroboration of Enol Carbamates Enables an Enantioselective Matteson Homologation. Angewandte Chemie International Edition2022 , 61(12), e202115657. [Link]
-
O'Brien, P. Chiral Amine Synthesis - Strategies, Examples, and Limitations. Request PDF. [Link]
-
Nájera, C. et al. Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews2024 , 53(14), 7983-8085. [Link]
-
Prasad, K. R. et al. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. ResearchGate2021 . [Link]
-
Feng, X. et al. Enantioselective aza-Michael reaction of hydrazide to chalcones through the nonactivated amine moiety conjugated addition. Chemical Communications2016 , 52(46), 7383-7386. [Link]
-
Maruoka, K. et al. Organocatalytic asymmetric conjugate addition to allenic esters and ketones. Chemistry – A European Journal2008 , 14(16), 4928-4939. [Link]
-
Córdova, A. et al. Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. ResearchGate2012 . [Link]
-
O'Brien, P. Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv2020 . [Link]
-
Jørgensen, K. A. et al. Enantioselective Aza-Henry and Aza-Michael Reactions. Organic Chemistry Portal2005 . [Link]
-
Wang, J. et al. Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers2021 , 8(16), 4448-4454. [Link]
-
Jørgensen, K. A. et al. Organocatalytic Asymmetric 1,6-Addition/1,4-Addition Sequence to 2,4-Dienals for the Synthesis of Chiral Chromans. Angewandte Chemie International Edition2015 , 54(28), 8203-8207. [Link]
-
Waser, M. Aza-Michael additions of enantiopure hydrazine (1) to alkenyl sulfones (2). ResearchGate2017 . [Link]
-
PubChem. Dibenzyl pyrazolidine-1,2-dicarboxylate. [Link]
-
El-Sawy, E. R. et al. CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][5][6][7]TRIAZINE-3,4-DIYL DICARBOXYLATES. Chemistry of Heterocyclic Compounds2020 , 56(10), 1324-1328. [Link]
-
Lykakis, I. N. et al. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. The Journal of Organic Chemistry2018 , 83(3), 1176-1184. [Link]
-
Park, S. B. et al. Asymmetric synthesis of pyrazole derivative using tert-butansulfoneamide as a chiral auxiliary. Organic & Biomolecular Chemistry2012 , 10(19), 3844-3850. [Link]
-
Pan, X. et al. Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry2023 , 21(11), 2361-2369. [Link]
-
Sheldrick, W. S. et al. (R)-Di-tert-butyl 1,1′-binaphthyl-2,2′-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online2009 , 65(1), o243. [Link]
-
Pignataro, L. et al. Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate. Molbank2021 , 2021(4), M1281. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
A Comparative Guide to the Applications of Di-tert-butyl Pyrazolidine-1,2-dicarboxylate in Asymmetric Synthesis
For the modern researcher in synthetic and medicinal chemistry, the efficient and stereocontrolled construction of nitrogen-containing heterocycles and diamines is a paramount objective. Di-tert-butyl pyrazolidine-1,2-dicarboxylate (CAS 146605-64-3) has emerged as a valuable and versatile building block in this pursuit.[1][2][3][4][5] This guide provides an in-depth technical comparison of its primary applications, juxtaposing its performance with established alternative methodologies. We will delve into the causality behind experimental choices, present validating data, and provide detailed protocols to empower researchers in their synthetic endeavors.
I. Asymmetric Synthesis of Chiral Pyrazolidines: A Comparative Analysis
Chiral pyrazolidines are key structural motifs in a variety of biologically active compounds and serve as precursors to valuable chiral ligands and 1,3-diamines. A primary application of this compound is in the organocatalytic, asymmetric synthesis of these heterocycles.
A. Organocatalytic Aza-Michael/Hemiacetal Cascade Reaction
This methodology leverages the reactivity of this compound as a nucleophile in a cascade reaction with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine. The reaction proceeds through an initial aza-Michael addition, followed by an intramolecular hemiacetal formation, to afford highly functionalized and enantioenriched pyrazolidines.
Mechanism and Rationale: The use of a di-N-Boc protected hydrazine is crucial for the success of this reaction. The two bulky tert-butoxycarbonyl (Boc) groups serve a dual purpose: they activate the hydrazine nucleophile and, more importantly, they sterically hinder 1,2-addition to the aldehyde, thus favoring the desired 1,4-conjugate addition. The subsequent intramolecular cyclization to form the hemiaminal is a thermodynamically favorable process that drives the reaction to completion and sets the stereochemistry at the newly formed chiral centers. The choice of the chiral amine catalyst is critical for achieving high enantioselectivity, as it forms a transient chiral iminium ion with the enal, which directs the stereochemical outcome of the nucleophilic attack.
Figure 1: Organocatalytic aza-Michael/hemiacetal cascade workflow.
B. Alternative Method: [3+2] Cycloaddition of Azomethine Imines
A prominent alternative for the synthesis of pyrazolidines is the [3+2] cycloaddition reaction between azomethine imines and alkenes. This method can be catalyzed by various transition metals or organocatalysts to achieve high levels of stereocontrol.
Mechanism and Rationale: This reaction involves the generation of a 1,3-dipole (the azomethine imine) which then undergoes a concerted or stepwise cycloaddition with a dipolarophile (the alkene). The stereochemical outcome is often dictated by the geometry of the transition state, which can be influenced by the choice of catalyst and ligand. This method offers a high degree of modularity, as the substituents on both the azomethine imine and the alkene can be varied to access a wide range of pyrazolidine derivatives.
Figure 2: General workflow for [3+2] cycloaddition of azomethine imines.
Performance Comparison: Organocatalysis vs. [3+2] Cycloaddition
| Feature | Organocatalytic Aza-Michael/Hemiacetal | [3+2] Cycloaddition of Azomethine Imines |
| Reagents | This compound, α,β-unsaturated aldehydes | Azomethine imines, Alkenes |
| Catalyst | Chiral secondary amines (e.g., prolinol derivatives) | Transition metals (e.g., Cu, Ag) or organocatalysts |
| Typical Yield | 60-95% | 50-99%[6][7] |
| Diastereoselectivity (dr) | Often high (>20:1) | Variable, can be high (>20:1)[6] |
| Enantioselectivity (ee) | Generally high to excellent (90-99%) | Can be high to excellent (up to 99%)[7] |
| Substrate Scope | Broad for α,β-unsaturated aldehydes | Broad for both azomethine imines and alkenes |
| Key Advantages | Metal-free, operationally simple, direct access to functionalized pyrazolidines | High modularity, convergent synthesis |
| Key Disadvantages | Limited to α,β-unsaturated aldehyde substrates | May require synthesis of the azomethine imine precursor |
Expert Insight: The organocatalytic approach using this compound offers a significant advantage in its operational simplicity and avoidance of transition metal catalysts, which can be beneficial for applications in pharmaceutical synthesis where metal contamination is a concern. The [3+2] cycloaddition, on the other hand, provides greater flexibility in the design of the pyrazolidine core due to the wider variety of commercially available or readily synthesized azomethine imines and alkenes.
II. Synthesis of Chiral 1,3-Diamines: A Comparative Overview
Chiral 1,3-diamines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and chiral ligands. The pyrazolidine ring serves as a convenient precursor to these valuable compounds through reductive N-N bond cleavage.
A. From Pyrazolidines: Reductive N-N Bond Cleavage
The N-N bond of the pyrazolidine ring, particularly after Boc-protection, can be readily cleaved under various reductive conditions to afford the corresponding 1,3-diamine.
Methodology and Rationale: Common reagents for this transformation include reducing agents like samarium(II) iodide (SmI₂), or catalytic hydrogenation. The choice of reducing agent can depend on the other functional groups present in the molecule. The Boc protecting groups are typically stable to these conditions and can be removed in a subsequent step if desired. This two-step sequence from the pyrazolidine provides a reliable and often stereoconservative route to chiral 1,3-diamines.
Figure 3: Reductive cleavage of pyrazolidines to 1,3-diamines.
B. Alternative Methods for 1,3-Diamine Synthesis
Several other methods exist for the synthesis of 1,3-diamines, each with its own set of advantages and limitations.
-
Reduction of Dinitriles: The catalytic hydrogenation of dinitriles is a common industrial method for the production of diamines.[8][9]
-
Mannich Reaction: The three-component Mannich reaction of an aldehyde, an amine, and a compound containing an active hydrogen can be a powerful tool for constructing β-amino carbonyl compounds, which can be further elaborated to 1,3-diamines.[10][11][12][13][14]
Performance Comparison: Pyrazolidine Route vs. Alternatives
| Method | Starting Materials | Reagents/Catalysts | Typical Yield | Key Advantages | Key Disadvantages |
| Pyrazolidine Reduction | N,N'-Protected Pyrazolidines | SmI₂, H₂/Pd, etc. | Good to Excellent | Stereocontrolled, access to chiral diamines | Requires prior synthesis of the pyrazolidine |
| Reduction of Dinitriles | Dinitriles | H₂ with Ni, Co, or Pd catalysts | Variable, can be high | Scalable, uses readily available starting materials | Often requires harsh conditions, may lack stereocontrol |
| Mannich Reaction | Aldehydes, Amines, Active H compounds | Acid or base catalysts | Good to Excellent | Atom economical, convergent | Can be difficult to control regioselectivity and stereoselectivity |
Expert Insight: The synthesis of 1,3-diamines via the reduction of pyrazolidines derived from this compound is particularly advantageous when high stereopurity is required. While methods like the reduction of dinitriles are well-suited for large-scale synthesis of achiral diamines, they often lack the finesse needed for the preparation of complex, stereodefined molecules. The Mannich reaction is a powerful C-C and C-N bond-forming reaction, but achieving high levels of stereocontrol in a three-component reaction can be challenging and often requires extensive optimization.
III. Experimental Protocols
A. General Procedure for Organocatalytic Synthesis of Pyrazolidines
To a solution of the α,β-unsaturated aldehyde (1.0 mmol) and this compound (1.2 mmol) in an appropriate solvent (e.g., toluene, CH₂Cl₂) at the desired temperature (e.g., 0 °C to room temperature) is added the chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl ether, 10-20 mol%). The reaction is stirred until completion (monitored by TLC or LC-MS). The reaction mixture is then concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired enantioenriched pyrazolidine.
B. General Procedure for Copper-Catalyzed Asymmetric [3+2] Cycloaddition
In a flame-dried Schlenk tube under an inert atmosphere, Cu(OTf)₂ (10 mol%) and the chiral ligand (e.g., a bis(oxazoline) or phosphine ligand, 11 mol%) are dissolved in a dry solvent (e.g., chlorobenzene).[15] The mixture is stirred at room temperature for 1 hour. The azomethine imine precursor and the alkene (1.0 mmol) are then added, and the reaction is stirred at the specified temperature until completion. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the pyrazolidine cycloadduct.
C. General Procedure for Reductive Cleavage of Pyrazolidines to 1,3-Diamines
To a solution of the N,N'-di-Boc-pyrazolidine (1.0 mmol) in a suitable solvent (e.g., THF, MeOH) is added the reducing agent. For catalytic hydrogenation, a palladium on carbon catalyst (5-10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete. The catalyst is then removed by filtration, and the solvent is evaporated. If using a chemical reductant like SmI₂, a solution of the reagent is added to the pyrazolidine solution at the appropriate temperature until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified by standard methods.
IV. Conclusion
This compound stands as a highly effective and practical reagent for the asymmetric synthesis of chiral pyrazolidines through an organocatalytic cascade reaction. This metal-free approach offers operational simplicity and provides access to highly enantioenriched products, which are valuable precursors to chiral 1,3-diamines. While alternative methods such as [3+2] cycloadditions offer greater modularity, the organocatalytic route presents a compelling option, particularly when metal-free conditions are paramount. Similarly, for the synthesis of stereodefined 1,3-diamines, the pyrazolidine reduction pathway offers a reliable and stereocontrolled alternative to more traditional methods. The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired level of stereocontrol, and the scalability requirements of the project. This guide provides the foundational knowledge and comparative data to aid researchers in making informed decisions for their synthetic campaigns.
V. References
-
AA Blocks. This compound. [Link]
-
Chen, J., et al. (2023). Copper-Catalyzed Asymmetric Dearomative [3+2] Cycloaddition of Nitroheteroarenes with Azomethines. Molecules, 28(6), 2699. [Link]
-
Mondal, P., et al. (2016). Alkaloid-Catalyzed Enantioselective [3 + 2] Cycloaddition of Ketenes and Azomethine Imines. Organic letters, 18(16), 4108–4111. [Link]
-
Judd, D. B., et al. (2024). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology. [Link]
-
Pascal, R. (1996). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Google Patents.
-
Corpas, J., et al. (2018). Cu I -Catalyzed Asymmetric [3 + 2] Cycloaddition of Azomethine Ylides with Cyclobutenones. Organic Letters, 20(11), 3179–3182.
-
Jagadeesh, R. V., & Beller, M. (2014). Catalytic Reduction of Nitriles.
-
Mondal, P., et al. (2016). Alkaloid-Catalyzed Enantioselective [3 + 2] Cycloaddition of Ketenes and Azomethine Imines. Organic letters, 18(16), 4108–4111. [Link]
-
Nájera, C., et al. (2015). [3 + 2] Cycloadditions of Azomethine Imines. Organic Reactions.
-
Mondal, P., et al. (2016). Alkaloid-catalyzed enantioselective [3 + 2] cycloaddition of ketenes and azomethine imines. Organic letters, 18(16), 4108–4111. [Link]
-
Yang, B., et al. (2021). Synthesis of 1,3‐diamines by double Mannich reaction. ResearchGate.
-
Hoveyda, A. H., et al. (2019). Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. Science, 366(6470), 1243-1249. [Link]
-
Sae-joo, W., & Phutdhawong, W. (2015). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Science, Engineering and Health Studies.
-
Carretero, J. C., et al. (2011). Copper(I)-Catalyzed Asymmetric [3+2] Cycloaddition. Sci-Hub.
-
Ji, X., & Huang, H. (2016). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry, 14(45), 10557-10566. [Link]
-
Maruoka, K., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 88(15), 10537–10546. [Link]
-
Maruoka, K., et al. (2013). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 78(23), 12198-12207. [Link]
-
Caddick, S., et al. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. [Link]
-
Sibi, M. P., & Stanley, L. M. (2010). Copper(II)-Catalyzed Exo and Enantioselective Cycloadditions of Azomethine Imines. Organic Letters, 12(14), 3212–3215. [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. aldlab-chemicals_this compound [aldlab.com]
- 3. 57699-91-9|tert-Butyl pyrazolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 5. 1,2 -Di-Boc-pyrazolidine | 146605-64-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkaloid-Catalyzed Enantioselective [3 + 2] Cycloaddition of Ketenes and Azomethine Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. thaiscience.info [thaiscience.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Copper-Catalyzed Asymmetric Dearomative [3+2] Cycloaddition of Nitroheteroarenes with Azomethines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Di-tert-butyl pyrazolidine-1,2-dicarboxylate
Hazard Identification and Risk Assessment
Di-tert-butyl pyrazolidine-1,2-dicarboxylate is a non-halogenated organic compound featuring two tert-butoxycarbonyl (Boc) protecting groups. The primary hazards are associated with the compound itself and its potential decomposition products.
Key Potential Hazards:
-
Compound-Specific Hazards: Based on analogous structures, the compound may cause skin and eye irritation.[1][2] Inhalation of dust or aerosols should be avoided.[1][2]
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases, as these may cause vigorous reactions.[1][3]
-
Thermal Decomposition: At elevated temperatures, decomposition may produce hazardous gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[1]
-
Acidic Decomposition (Deprotection): The Boc protecting group is labile under acidic conditions.[4][5] Accidental contact with acids can lead to the uncontrolled release of isobutylene (a flammable gas) and tert-butanol.[4][6][7] This reaction also produces carbon dioxide, which can cause pressure buildup in a closed system.[4]
| Hazard Category | Potential Risks | Mitigation Strategy |
| Chemical | Skin/eye irritation. | Wear appropriate Personal Protective Equipment (PPE). |
| Reactivity | Incompatible with strong oxidizing agents and bases. | Segregate from incompatible materials during storage and disposal. |
| Decomposition | Release of flammable and irritating gases upon heating or contact with acid. | Avoid heat sources and acidic conditions during handling and disposal. Ensure adequate ventilation. |
Precautionary Measures and Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure the following safety measures are in place:
-
Engineering Controls: All handling of the compound, especially outside of its original container, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are recommended. Ensure gloves are compatible with any solvents used.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: Not typically required when handling small quantities in a fume hood. However, if there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.
-
Spill Management Protocol
In the event of a small laboratory spill:
-
Alert personnel in the immediate area.
-
Evacuate non-essential personnel.
-
Ensure adequate ventilation and eliminate all ignition sources.
-
Don appropriate PPE as outlined in Section 2.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Collect all decontamination materials as hazardous waste.
Disposal Procedures
The guiding principle for the disposal of this compound is to classify it as a non-halogenated organic waste .[3][8][9]
Uncontaminated Compound
-
Solid Waste: Collect the pure or technically pure compound in a clearly labeled, sealed container designated for "Non-Halogenated Solid Organic Waste."
-
Solutions: If dissolved in a non-halogenated solvent (e.g., THF, ethyl acetate, acetone), collect the waste in a designated "Non-Halogenated Liquid Organic Waste" container.[3][9]
Contaminated Waste
-
Contaminated Materials: Items such as gloves, absorbent pads, and weighing papers that are contaminated with this compound should be placed in a sealed bag or container labeled as "Solid Chemical Waste" and disposed of through your institution's hazardous waste program.
-
Mixtures with Halogenated Solvents: If the compound is mixed with halogenated solvents (e.g., dichloromethane, chloroform), the entire mixture must be disposed of as "Halogenated Organic Waste."[8][9] Cross-contamination of non-halogenated and halogenated waste streams should be strictly avoided to prevent unnecessary disposal costs and complex treatment procedures.[8][9]
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the approximate percentages of each component.[2][3]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[1][2] Containers must be kept closed at all times, except when adding waste.[3] Ensure secondary containment is used to prevent the spread of material in case of a leak.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Decontamination Procedures
-
Glassware and Equipment: Rinse contaminated glassware and equipment with a suitable non-halogenated organic solvent (e.g., acetone, ethanol). Collect the initial rinsate as "Non-Halogenated Liquid Organic Waste." Subsequent washes with soap and water can typically be discharged to the sanitary sewer, in accordance with local regulations.
-
Work Surfaces: Decontaminate work surfaces with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water. All cleaning materials should be disposed of as solid hazardous waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
References
-
Synergy Recycling. ISObutylene Disposal. [Link]
-
Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Isobutylene. [Link]
-
University of British Columbia Safety & Risk Services. (2018, May). Organic Solvent Waste Disposal. [Link]
-
Lab Manager. (2021, November 2). Managing Hazardous Chemical Waste in the Lab. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
Temple University Environmental Health and Radiation Safety. Non-Halogenated Solvents in Laboratories. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection Reagent Guide. [Link]
-
Lund University. (2025, January 13). 8.1 Organic solvent waste. [Link]
-
Airgas. (2020, May 15). Isobutylene Safety Data Sheet. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: tert-Butyl Alcohol. [Link]
-
Linde Gas GmbH. (2017, August 16). SAFETY DATA SHEET Isobutylene. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]
-
U.S. Environmental Protection Agency. (2012, September). Laboratory Environmental Sample Disposal Information Document. [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Penta chemicals. (2025, January 23). tert-Butanol - SAFETY DATA SHEET. [Link]
-
ResearchGate. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
Sources
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. ISObutylene Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 7. nj.gov [nj.gov]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
